Product packaging for 3-Amino-6-bromopyridazine(Cat. No.:CAS No. 88497-27-2)

3-Amino-6-bromopyridazine

Cat. No.: B1273705
CAS No.: 88497-27-2
M. Wt: 174 g/mol
InChI Key: FXTDHDQFLZNYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-6-bromopyridazine ( 88497-27-2) is a high-purity brominated pyridazine derivative serving as a versatile heterocyclic building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C4H4BrN3 and a molecular weight of 174.00 g/mol, is characterized as a light brown to yellow solid with a melting point of approximately 194 °C . Its primary research value lies in its role as a key synthetic intermediate; the electron-rich amino group and the electron-deficient bromine atom on the pyridazine ring create a reactive system amenable to further functionalization. Researchers utilize this compound in cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki reactions) to construct more complex nitrogen-containing heterocycles often found in active pharmaceutical ingredients (APIs) and other advanced materials . It is typically supplied with a purity of 95-98% and must be stored at room temperature, protected from light to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may be harmful if swallowed, inhaled, or in contact with skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3 B1273705 3-Amino-6-bromopyridazine CAS No. 88497-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDHDQFLZNYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383405
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88497-27-2
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Core

In the landscape of contemporary drug discovery, the pyridazine ring stands out as a privileged heterocyclic scaffold. Its unique arrangement of two adjacent nitrogen atoms imparts a specific set of physicochemical properties—including a notable dipole moment and robust hydrogen bonding capabilities—that are highly advantageous for molecular recognition at biological targets. Within this chemical class, 3-Amino-6-bromopyridazine has emerged as a particularly valuable and versatile building block. Its dual functionality, featuring a nucleophilic amino group and a readily displaceable bromine atom, provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in the development of targeted therapeutics.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, reproducibility, and safety. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 88497-27-2[1]

The key physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₄H₄BrN₃PubChem[1]
Molecular Weight 174.00 g/mol PubChem[1]
IUPAC Name 6-bromopyridazin-3-aminePubChem[1]
Synonyms This compound, 6-Bromo-3-pyridazinaminePubChem[1]
Appearance Typically a solidN/A
XLogP3 0.4PubChem[1]

Synthesis Pathway: Selective Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach lies in the electron-deficient nature of the pyridazine ring, which is further activated towards nucleophilic attack by the two electronegative nitrogen atoms and the bromo-substituents. The starting material, 3,6-dibromopyridazine, possesses two potential sites for substitution. However, by carefully controlling reaction conditions, a selective mono-amination can be achieved with high fidelity. This pathway is analogous to the well-documented synthesis of its chloro-counterpart, 3-amino-6-chloropyridazine.[2][3][4]

Synthesis_Workflow Start 3,6-Dibromopyridazine (CAS: 17973-86-3) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Aqueous Ammonia (NH₄OH) (Nucleophile) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Work-up & Purification (Filtration, Recrystallization) Reaction->Purification Crude Product Product This compound (CAS: 88497-27-2) Purification->Product >85% Yield (Expected)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the analogous chloro-derivative and represents a robust method for laboratory-scale synthesis.[5]

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, charge 3,6-dibromopyridazine (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Add concentrated aqueous ammonia (28-30% NH₃ content, 3.0-5.0 eq). The excess ammonia serves both as the nucleophile and to maintain a basic environment, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel securely. Heat the mixture to 100-120°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the heteroaromatic ring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 8-24 hours). This step is crucial to prevent over-reaction or degradation.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. A precipitate of the product should form. Filter the solid product and wash it with cold water followed by a cold non-polar solvent (e.g., hexane) to remove residual impurities.

  • Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient installation of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).[6][7]

The 3-aminopyridazine core is a key pharmacophore found in numerous kinase inhibitors.[8][9] Kinases are critical targets in oncology and inflammatory diseases, and the dual hydrogen bond acceptor capability of the pyridazine nitrogens often facilitates strong binding to the hinge region of the kinase ATP-binding pocket.

Application_Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Reaction Catalyst Pd Catalyst & Base (e.g., Pd(PPh₃)₄, Na₂CO₃) Catalyst->Reaction Product 3-Amino-6-arylpyridazine Scaffold (Kinase Inhibitor Core) Reaction->Product C-C Bond Formation

Caption: Elaboration of the scaffold via Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol outlines the coupling of this compound with an arylboronic acid, a key step in building complex drug candidates.[7][10]

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or 1,4-dioxane and water. The biphasic system is characteristic of many Suzuki couplings.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 4-24 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to isolate the desired 3-amino-6-arylpyridazine product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on data for the compound and its close analogs, the following GHS hazard classifications apply.[1]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Conclusion

This compound (CAS: 88497-27-2) is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and the predictable, high-yielding reactivity of its dual functional groups make it an ideal starting point for the construction of complex molecular architectures. Its proven role as a core scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working at the forefront of pharmaceutical science.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health (NIH).
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).
  • Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. ResearchGate.
  • 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779. PubChem.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.

Sources

3-Amino-6-bromopyridazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-6-bromopyridazine for Advanced Research

Abstract

The pyridazine ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design. This guide provides a detailed technical overview of this compound, a key building block whose strategic substitution pattern offers significant versatility in synthetic chemistry. We will explore its core properties, logical synthetic routes, inherent reactivity, and its pivotal role as a precursor in the development of pharmacologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical & Structural Properties

This compound (CAS No: 88497-27-2) is a substituted pyridazine featuring a nucleophilic amino group and a synthetically versatile bromine atom.[1] The electron-deficient nature of the pyridazine ring, combined with these functional groups, defines its chemical behavior and utility. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the amino group provides a site for further derivatization.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 174.00 g/mol PubChem[1]
Molecular Formula C₄H₄BrN₃PubChem[1]
CAS Number 88497-27-2PubChem[1]
IUPAC Name 6-bromopyridazin-3-aminePubChem[1]
Synonyms This compound, 6-Bromo-3-pyridazinaminePubChem[1]
Canonical SMILES C1=CC(=NN=C1N)BrPubChem[1]
InChI Key FXTDHDQFLZNYKW-UHFFFAOYSA-NPubChem[1]
Appearance Solid (Form may vary)N/A
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]

Synthesis, Reactivity, and Mechanistic Considerations

The strategic value of this compound lies in its utility as an intermediate, which is readily prepared from commercially available precursors. A common synthetic logic involves the selective functionalization of a di-substituted pyridazine.

Plausible Synthetic Pathway

While multiple routes exist, a prevalent strategy begins with 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a regioselective nucleophilic aromatic substitution (SNAr) with ammonia to yield 3-amino-6-chloropyridazine.[2][3] Subsequent halogen exchange or direct synthesis from a brominated precursor would yield the target compound. The workflow below illustrates the initial amination step, which is critical for accessing the 3-amino-pyridazine scaffold.

Start 3,6-Dichloropyridazine Process1 Nucleophilic Aromatic Substitution (SNAr) Start->Process1 Reagent1 Aqueous Ammonia (NH₃·H₂O) Reagent1->Process1 Intermediate 3-Amino-6-chloropyridazine Process1->Intermediate Regioselective Amination (typically at 100°C) Process2 Further Functionalization (e.g., Halogen Exchange) Intermediate->Process2 Final This compound Process2->Final

Caption: General synthetic logic for accessing the 3-amino-6-halopyridazine core.

Core Reactivity

The utility of this compound stems from two key reactive sites:

  • C6-Bromine Atom : This position is highly activated towards metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily cleaved by palladium(0) catalysts, initiating catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkyne groups, making it a cornerstone of library synthesis in drug discovery.

  • C3-Amino Group : The exocyclic amino group is nucleophilic and can undergo standard amine chemistry, such as acylation, sulfonylation, and alkylation, to introduce diverse pharmacophoric elements.

Applications in Drug Discovery

The 3-aminopyridazine heterocycle is considered a "privileged scaffold" in medicinal chemistry.[4] Its properties—including weak basicity, a high dipole moment, and robust hydrogen-bonding capabilities—make it an attractive component for achieving potent and selective target engagement.[5] Several approved drugs, such as the MAO inhibitor Minaprine and the GnRH receptor antagonist Relugolix, are built upon this core structure.[5]

This compound is an ideal starting point for exploring this chemical space. The diagram below illustrates its role as a versatile hub for generating novel molecular entities.

Core This compound (Building Block) Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Other Other Couplings (e.g., Stille, Negishi) Core->Other Prod_Aryl 3-Amino-6-arylpyridazines Suzuki->Prod_Aryl Prod_Amine 3-Amino-6-(amino)pyridazines Buchwald->Prod_Amine Prod_Alkyne 3-Amino-6-alkynylpyridazines Sonogashira->Prod_Alkyne Prod_Library Diverse Compound Libraries Other->Prod_Library Prod_Aryl->Prod_Library Prod_Amine->Prod_Library Prod_Alkyne->Prod_Library

Caption: Role of this compound in library synthesis via cross-coupling.

This strategic functionalization is critical in modern drug development, where creating focused libraries of compounds is essential for screening against biological targets such as kinases, G-protein coupled receptors, and enzymes.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is a hazardous substance.

GHS Hazard Classification

Aggregated GHS information points to the following primary hazards:

Hazard CodeDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral[1]
H312Harmful in contact with skinAcute Toxicity, Dermal[1]
H332Harmful if inhaledAcute Toxicity, Inhalation[1]
H315Causes skin irritationSkin Corrosion/Irritation[1]
H319Causes serious eye irritationSerious Eye Damage/Irritation[1]
H335May cause respiratory irritationSTOT SE, Respiratory Irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[7]

  • Respiratory Protection : If dust is generated or engineering controls are inadequate, use a NIOSH-approved particulate respirator.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a freezer is recommended to prevent degradation.[8]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the synthetic utility of this compound, the following section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is based on established methods for similar substrates.[2]

Objective: To synthesize a 3-amino-6-arylpyridazine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 eq), the arylboronic acid (1.2 eq), and the base (2 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This degassing step is critical to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2]

  • Solvent Addition : Add the degassed solvent mixture (DME/water) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq). The reaction mixture may change color upon catalyst addition, indicating the start of the catalytic cycle.

  • Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is validated by the disappearance of the starting this compound spot and the appearance of a new, typically more nonpolar, product spot.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-amino-6-arylpyridazine.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a high-value, versatile chemical intermediate. Its molecular weight of 174.00 g/mol and strategically placed functional groups provide a robust platform for synthetic diversification, particularly through modern cross-coupling chemistry.[1] Its demonstrated relevance as a core scaffold in numerous bioactive molecules underscores its importance for professionals in drug discovery and organic synthesis.[5] Proper understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively harness its full synthetic potential.

References

  • PubChem. 6-Bromopyridazin-3-amine. National Center for Biotechnology Information.
  • PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information.
  • Home Sunshine Pharma. 3-Amino-4-bromo-6-chloropyridazine CAS 446273-59-2.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Tumulty, J. et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.
  • Google Patents. Process for producing 3-amino-6-chloropyridazine.

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-6-bromopyridazine (CAS No: 88497-27-2) is a heterocyclic aromatic amine that serves as a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by an electron-deficient pyridazine ring functionalized with an electron-donating amino group and an electron-withdrawing bromo group, imparts versatile reactivity for the synthesis of novel compounds. A thorough understanding of its physical properties is a prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple tabulation of data, this document elucidates the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and offers a theoretical framework for its spectroscopic characterization.

Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis.

IdentifierValueSource(s)
IUPAC Name 6-bromopyridazin-3-amine[1]
CAS Number 88497-27-2[1]
Molecular Formula C₄H₄BrN₃[1]
Molecular Weight 174.00 g/mol [1]
Canonical SMILES C1=CC(=NN=C1N)Br[2]
InChIKey FXTDHDQFLZNYKW-UHFFFAOYSA-N[1]

Structure:

Figure 1. 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The macroscopic properties of a compound dictate its behavior in a variety of experimental and physiological settings.

2.1 Appearance and Thermal Properties

While detailed descriptions are sparse, analogous compounds are typically off-white to light yellow or brown crystalline solids. The thermal behavior, particularly the melting point, is a critical indicator of purity and lattice energy.

A definitive study utilizing Differential Scanning Calorimetry (DSC) provides the most accurate thermal data. DSC is the preferred methodology as it measures the heat flow difference between a sample and a reference as a function of temperature, yielding precise transition temperatures and associated enthalpy changes.

PropertyValueMethodSource
Melting Point (Tₘ) 472.15 K (199.0 °C)DSC[3]
Enthalpy of Fusion (ΔfusH) 37.01 kJ·mol⁻¹DSC[3]

The high melting point and substantial enthalpy of fusion suggest a stable crystal lattice with significant intermolecular forces, likely dominated by hydrogen bonding from the amine group and dipole-dipole interactions. This information is crucial for predicting solubility behavior, as described by the General Solubility Equation (GSE).

2.2 Solubility Profile

Solubility is arguably one of the most critical physical properties for drug development, directly impacting bioavailability and formulation. The solubility of this compound has been systematically determined using the isothermal saturation method, a gold-standard technique that ensures thermodynamic equilibrium is reached.[3]

The mole fraction solubility (x₁) was measured across a range of temperatures in ten pure solvents and four binary solvent systems. The data consistently show that solubility increases with rising temperature, indicating an endothermic dissolution process.[3]

Table 2.1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents (at 298.15 K / 25 °C)

SolventDielectric Constant (ε)Mole Fraction (x₁) x 10³Qualitative SolubilitySource
N,N-Dimethylformamide (DMF)36.711.53Very Soluble[3]
Toluene2.49.94Soluble[3]
Acetone21.08.64Soluble[3]
n-Butanol17.54.31Soluble[3]
n-Propanol20.13.91Soluble[3]
Isopropanol19.93.29Sparingly Soluble[3]
Ethanol24.62.00Sparingly Soluble[3]
Propylene Glycol (PG)32.01.83Sparingly Soluble[3]
Methanol32.70.95Sparingly Soluble[3]
Water80.10.02Very Slightly Soluble[3]

Data extracted and calculated from the study by Ali et al. (2023).[3]

Expert Insight: The compound exhibits its highest solubility in the polar aprotic solvent DMF and its lowest in water.[3] This behavior is critical for synthetic chemists choosing reaction solvents and for pharmaceutical scientists developing formulations. The poor aqueous solubility is a common challenge for drug candidates and highlights the need for formulation strategies such as co-solvents, pH adjustment, or prodrug approaches to enhance bioavailability.

2.3 Other Physical Properties
Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of this compound. While publicly accessible, fully assigned experimental spectra are limited, a theoretical analysis based on the known structure provides a robust predictive framework.

3.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms. For this compound, three distinct signals are expected: two for the aromatic protons on the pyridazine ring and one for the amine protons.

  • Aromatic Protons (H-4 and H-5): The pyridazine ring features two protons at the C-4 and C-5 positions. These will appear as two distinct doublets due to coupling with each other (ortho-coupling).

    • Chemical Shift (δ): The electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom will deshield these protons, shifting them downfield, likely in the 7.0-8.0 ppm range. A comparative analysis of 6-substituted-3-aminopyridazines suggests that electron-withdrawing substituents like bromine cause a downfield shift compared to electron-donating groups.[3]

    • Coupling Constant (J): The ortho-coupling constant (³JHH) between H-4 and H-5 is expected to be in the range of 8-9 Hz , which is characteristic for protons in this arrangement on a six-membered aromatic ring.[3]

  • Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet.

    • Chemical Shift (δ): The chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. It is expected to appear in the range of 5.0-6.5 ppm .

3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Four unique carbon signals are expected for this compound.

  • C-3 and C-6 (Substituted Carbons): These carbons, directly attached to nitrogen and either an amino or bromo group, will be significantly shifted. C-3, bonded to the amino group, will be upfield relative to C-6, which is bonded to the electronegative bromine. Expected range: 140-160 ppm .

  • C-4 and C-5 (Unsubstituted Carbons): These carbons, bonded to hydrogen, will appear further upfield. Expected range: 115-130 ppm .

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ .[4]

  • C-H Aromatic Stretching: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ .[4]

  • C=C and C=N Aromatic Ring Stretching: The pyridazine ring will produce several bands in the 1400-1600 cm⁻¹ region.[4]

  • N-H Bending (Scissoring): A strong band for the amine scissoring vibration is expected around 1600-1650 cm⁻¹ .

  • C-Br Stretching: The carbon-bromine bond vibration will appear as a strong band in the fingerprint region, typically around 500-650 cm⁻¹ .

3.4 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight (174.00 g/mol ). A characteristic isotopic pattern will be present due to the bromine atom, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (at m/z ≈ 173) and one for the ⁸¹Br isotope (at m/z ≈ 175).

  • Key Fragments: Common fragmentation pathways under Electron Ionization (EI) would likely involve:

    • Loss of Br•: A prominent fragment corresponding to [M-Br]⁺.

    • Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings, leading to a fragment of [M-27]⁺.

    • Predicted data for the protonated molecule [M+H]⁺ suggests a collision cross section (CCS) of 122.5 Ų.[2]

Section 4: Experimental Methodologies

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for their determination.

4.1 Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is selected over traditional capillary methods for its superior accuracy, objectivity (no user interpretation of melting range), and its ability to simultaneously determine the enthalpy of fusion (ΔfusH). This thermodynamic value is essential for solubility modeling and understanding crystal lattice energy.[5]

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (Tₘ = 156.6 °C).[5]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any sublimation.

  • Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.[5]

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 220 °C). A slower heating rate can improve resolution.[5]

  • Data Analysis: The melting temperature (Tₘ) is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (1-3 mg) Calibrate->Weigh Seal 3. Hermetically Seal Sample & Ref. Pans Weigh->Seal Load 4. Load Pans into DSC Cell Seal->Load Purge 5. Purge with N2 (50 mL/min) Load->Purge Heat 6. Heat at 5-10°C/min Purge->Heat Record 7. Record Heat Flow vs. Temperature Heat->Record Analyze 8. Analyze Endotherm (Onset Tₘ, Peak Area ΔH) Record->Analyze

Caption: Workflow for Melting Point Determination by DSC.

4.2 Protocol: Isothermal Saturation Method for Solubility Determination

Causality: This "shake-flask" method is the definitive technique for determining equilibrium solubility. It ensures that the solution is truly saturated at a given temperature by allowing sufficient time for the dissolution process to reach thermodynamic equilibrium, which is critical for accurate thermodynamic modeling.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, jacketed glass vessel. The presence of excess solid is crucial to ensure saturation is maintained.

  • Equilibration: Place the vessel in a thermostat-controlled water bath to maintain a constant temperature (e.g., 298.15 K ± 0.1 K). Agitate the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop agitation and allow the suspension to settle for at least 6 hours at the constant temperature to permit the solid phase to sediment.

  • Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent aspiration of solid particles. The syringe should be at the same temperature as the solution to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute the collected sample with a suitable mobile phase and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Convert the measured concentration (e.g., in mg/mL) to the desired units, such as mole fraction.

Solubility_Workflow cluster_prep Equilibration cluster_sample Sampling cluster_analysis Quantification Add 1. Add Excess Solid to Solvent Stir 2. Stir at Constant T (24-48h) Add->Stir Settle 3. Settle Suspension (>6h) Stir->Settle Filter 4. Withdraw Supernatant (Filtered Syringe) Settle->Filter Dilute 5. Dilute Sample Filter->Dilute Analyze 6. Analyze by HPLC Dilute->Analyze Calculate 7. Calculate Solubility Analyze->Calculate

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Section 5: Handling, Storage, and Safety

As a bioactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

GHS Hazard Classification: [1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Eye Damage/Irritation: Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

Recommended Practices:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a certified respirator or work in a fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with a high melting point and poor aqueous solubility, characteristics that are critical to consider in its application. Its thermal stability, detailed solubility profile across various organic solvents, and predictable spectroscopic features provide a solid foundation for its use in synthetic and medicinal chemistry. The protocols and data presented in this guide offer researchers and developers the necessary insights for rational experimental design, from reaction setup and characterization to the initial stages of formulation development.

References
  • Wiley-VCH. (2007). Supporting Information.
  • Ali, S., et al. (2023). Equilibrium Solubility, Modeling, and Extended Hildebrand Solubility Parameter Approach Analysis of this compound in Four Cosolvent Blends and Ten Pure Solvents at T = 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794779, 6-Bromopyridazin-3-amine.
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • University of Luxembourg. (n.d.). PubChemLite - 6-bromopyridazin-3-amine (C4H4BrN3).
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • dos Santos, A. O., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)....
  • The United States Pharmacopeial Convention. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • MDPI. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine.
  • G. U. Reichenbach, et al. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.GOV.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • ResearchGate. (n.d.). Summary table of the mass, chemical formula, amino acid composition,....
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[13C NMR] - Chemical Shifts.

Sources

An In-Depth Technical Guide to the Solubility of 3-Amino-6-bromopyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridazine (CAS No. 88497-27-2) is a heterocyclic amine featuring a pyridazine ring substituted with both an amino and a bromo group.[1] Its molecular structure makes it a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceutical agents and functional materials. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs purification strategies such as crystallization, and is a fundamental parameter in preclinical formulation development for assessing bioavailability.[2]

This guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and experimental data. It outlines the physicochemical properties that govern its solubility, presents quantitative data in common organic solvents, and details a robust experimental protocol for determining equilibrium solubility.

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the interplay of intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound provide a predictive framework for its solubility behavior.

  • Molecular Structure and Polarity : With a molecular weight of approximately 174.00 g/mol , the molecule possesses both polar and nonpolar characteristics.[1] The pyridazine ring with its two nitrogen atoms and the primary amino group (-NH2) are polar, capable of engaging in dipole-dipole interactions. The bromine atom and the carbon-hydrogen backbone contribute to its nonpolar character.

  • Hydrogen Bonding : The amino group serves as a hydrogen bond donor, while the two ring nitrogen atoms act as hydrogen bond acceptors.[3] This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMF, acetone).

  • Crystal Lattice Energy : this compound is a solid at room temperature.[4] The energy required to overcome the forces holding the molecules together in the crystal lattice (crystal lattice energy) must be compensated by the energy released from the solvation process. A high melting point can suggest strong intermolecular forces within the crystal, which can negatively impact solubility. One study determined the melting point to be 472.15 K (199 °C) with an enthalpy of fusion of 37.01 kJ·mol⁻¹.[5]

Based on these properties, it is expected that this compound will exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility is predicted to be lowest in nonpolar solvents and water, due to the hydrophobic nature of the brominated ring and the energetic cost of disrupting the highly ordered hydrogen-bonding network of water, respectively.

Quantitative Solubility Data

A systematic study published in the Journal of Chemical & Engineering Data provides precise experimental solubility data for this compound across ten pure solvents at various temperatures.[5] The data, determined using the isothermal saturation method, confirms the theoretical predictions. The mole fraction solubility was found to be highest in the polar aprotic solvent N,N-dimethylformamide (DMF) and lowest in water.[5]

The table below summarizes the mole fraction solubility (x₁) at a standard temperature of 298.15 K (25 °C), converted to an approximate g/100 mL for practical laboratory application.

Solvent ClassSolventMole Fraction (x₁) at 298.15 KApprox. Solubility ( g/100 mL)
Polar Aprotic N,N-Dimethylformamide (DMF)1.691 x 10⁻²4.02
Acetone2.370 x 10⁻³0.71
Polar Protic Propylene Glycol (PG)1.488 x 10⁻³2.64
n-Butanol1.157 x 10⁻³2.74
Isopropanol9.921 x 10⁻⁴2.27
n-Propanol9.492 x 10⁻⁴2.25
Ethanol8.840 x 10⁻⁴2.10
Methanol6.812 x 10⁻⁴1.70
Nonpolar Toluene1.053 x 10⁻⁴0.20
Aqueous Water4.319 x 10⁻⁵0.04

Data sourced from the Journal of Chemical & Engineering Data.[5] Approximate solubility in g/100mL calculated for illustrative purposes and assumes ideal solution behavior.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the equilibrium solubility method is the gold standard.[2] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound. The following protocol describes a robust procedure for determining the solubility of this compound.

Causality and Rationale

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides the most accurate and relevant solubility value for applications like formulation and crystallization.[6] Using an extended incubation period (e.g., 24-72 hours) with constant agitation ensures that this equilibrium is truly reached.[2] Quantification via a validated, high-sensitivity method like HPLC is critical for accuracy.[7]

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration : Seal the vials securely and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[2][6]

  • Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifuging the vials and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[7]

  • Quantification :

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Analyze the standards and the filtered sample solutions using a validated HPLC-UV method.

    • Determine the concentration of this compound in the sample by interpolating its response from the calibration curve.

  • Data Reporting : Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Alternative Method: Kinetic Solubility Assay

For high-throughput screening in early drug discovery, a kinetic solubility assay is often employed.[8][9] This method involves adding a small volume of a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the point at which precipitation occurs, often via nephelometry (light scattering) or UV absorbance after filtration.[2][8] While much faster, this method often overestimates true equilibrium solubility because it can generate supersaturated solutions and is influenced by the DMSO co-solvent.[9]

Diagrams and Visualizations

Experimental Workflow for Equilibrium Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid This compound to vial B Dispense known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Centrifuge vial to pellet excess solid C->D E Filter supernatant through 0.22 µm PTFE filter D->E F Analyze clear filtrate using validated HPLC-UV method E->F G Calculate concentration using a standard curve F->G H Equilibrium Solubility (e.g., mg/mL at 25°C) G->H Final Result

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Safety and Handling Considerations

Researchers handling this compound should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

  • Hazards Identification : The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] It is also harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] When handling the solid powder, use a dust mask (e.g., N95) or conduct work in a well-ventilated area or fume hood to avoid inhalation.[10][12]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][12]

  • Spill and Disposal : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • LookChem. (n.d.). 3-Amino-6-bromopyridine.
  • Li, Q., et al. (2023). Equilibrium Solubility, Modeling, and Extended Hildebrand Solubility Parameter Approach Analysis of this compound in Four Cosolvent Blends and Ten Pure Solvents at T = 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.

Sources

An In-depth Technical Guide to 3-Amino-6-bromopyridazine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties—including a high dipole moment that can reduce lipophilicity, strong hydrogen bond accepting capabilities, and electron-deficient carbon centers—render it an exceptionally versatile core for designing novel therapeutics.[1] Within this chemical class, 3-Amino-6-bromopyridazine (CAS No: 88497-27-2) has emerged as a critical and highly sought-after building block. Its strategic placement of a nucleophilic amino group and a readily displaceable bromine atom provides medicinal chemists with two orthogonal chemical handles for molecular elaboration. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate, providing researchers and drug development professionals with the technical insights required to leverage its full potential.

Part 1: Core Molecular Profile: Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The structural and electronic attributes of this compound dictate its reactivity and handling characteristics.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a diazine ring substituted at the C3 and C6 positions. The IUPAC name for this compound is 6-bromopyridazin-3-amine.[3]

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

The key physicochemical properties are summarized below, providing essential data for reaction planning and safety considerations.

PropertyValueSource
CAS Number 88497-27-2[3]
Molecular Formula C₄H₄BrN₃[3]
Molecular Weight 174.00 g/mol [3]
Appearance Solid (typically off-white to light yellow powder)[4]
Melting Point 74-76 °C (for the analogous 3-Amino-6-bromopyridine)
SMILES C1=CC(=NN=C1N)Br[3]
InChIKey FXTDHDQFLZNYKW-UHFFFAOYSA-N[3]
Spectroscopic Analysis: Deciphering the Molecular Signature

Spectroscopic data provides an unambiguous confirmation of chemical identity and purity. The following is an expert interpretation of the expected spectral characteristics for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The two aromatic protons on the pyridazine ring are in different chemical environments and will appear as two distinct doublets due to coupling with each other. The amino (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[5] The addition of D₂O would cause the -NH₂ signal to disappear, confirming its assignment.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the pyridazine ring. The carbon atom bonded to the bromine (C6) will be significantly influenced by the halogen's electronegativity and isotopic effects, while the carbon bonded to the amino group (C3) will also show a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Crucial absorptions include the N-H stretching vibrations of the primary amine, which typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region (for asymmetric and symmetric stretches).[5] C=N and C=C stretching vibrations from the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretch will appear at a lower frequency, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺). A key diagnostic feature will be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), providing definitive evidence of a single bromine atom in the molecule.[5]

Part 2: Synthesis and Purification

The reliable and scalable synthesis of this compound is critical for its use in research and development. The most common strategies involve the selective functionalization of a di-substituted pyridazine precursor.

Synthetic Workflow Overview

A prevalent synthetic route begins with the commercially available 3,6-dichloropyridazine. The process involves a sequential nucleophilic aromatic substitution (SₙAr), first introducing the amino group, followed by a halogen exchange or direct bromination of a suitable precursor. An alternative, more direct approach involves the selective amination of 3,6-dibromopyridazine.

G cluster_0 Synthetic Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B  Aqueous Ammonia  (SₙAr at 100°C) C This compound (Target Molecule) B->C  Brominating Agent  (e.g., HBr/H₂O₂ or NBS)  (Halogen Exchange)

A common synthetic pathway to the target compound.
Detailed Experimental Protocol: Synthesis from 3-Amino-6-chloropyridazine

This protocol is adapted from established procedures for the bromination of related heterocyclic systems.[6] The rationale for this two-step approach is the higher reactivity of the chlorine at the C6 position towards amination compared to a direct, selective amination of a dibromo-precursor, which can be difficult to control.

Step 1: Amination of 3,6-Dichloropyridazine [7]

  • Reaction Setup: In a sealed pressure vessel, charge 3,6-dichloropyridazine (1 eq.), aqueous ammonia (3 eq.), and a suitable solvent such as methylene dichloride. The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reactant at elevated temperatures.

  • Reaction Execution: Stir the mixture vigorously at 100 °C for 9-12 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction on the electron-deficient pyridazine ring.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Purification: Upon completion, cool the vessel to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Step 2: Bromination/Halogen Exchange

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 eq.) in a suitable solvent (e.g., methanol), add a brominating agent like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidant.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating. The choice of brominating agent and conditions is crucial to favor halogen exchange over ring bromination.

  • Work-up & Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, via column chromatography.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is rooted in its dual reactivity. The bromine atom at the C6 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group at C3 can be acylated, alkylated, or used as a directing group.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The development of palladium-catalyzed reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized C-C and C-N bond formation.[8] this compound is an ideal substrate for these transformations.

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures, a common motif in pharmaceuticals.[8][9]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical; it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step—often the rate-limiting step of the cycle.[8][11] The ligand on the palladium catalyst (e.g., phosphines like PPh₃) stabilizes the Pd(0) active species and modulates its reactivity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_boronate Ar-Pd(II)-R(L₂) pd_complex->pd_boronate Transmetalation (R-B(OR)₂ + Base) pd_boronate->pd0 Reductive Elimination product Ar-R pd_boronate->product

Simplified Suzuki-Miyaura catalytic cycle.

Protocol: General Procedure for Suzuki Coupling [2][7]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2 eq.) in a solvent system like dioxane/water or DME/water.

  • Degassing: Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes. This step is self-validating; removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst and minimizes the undesired homocoupling of the boronic acid.[7]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol%.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-amino-6-arylpyridazine derivative by silica gel column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines, a transformation that is otherwise challenging to achieve.[12][13] This reaction is instrumental in synthesizing complex aniline and heteroaromatic amine derivatives.

Causality and Mechanism: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), and reductive elimination to form the C-N bond.[12] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often required to promote the reductive elimination step, which can be slow for electron-rich amines and aryl halides.[14][15]

Protocol: General Procedure for Buchwald-Hartwig Amination [14]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1 eq.), the desired amine (1.1-1.5 eq.), a strong base like sodium tert-butoxide (NaOtBu) (1.5 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., BINAP, 2-4 mol%) in an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the target N-substituted-6-aminopyridazin-3-amine by column chromatography.

Part 4: Applications in Drug Discovery

The 3-aminopyridazine core is a key pharmacophore in several clinically relevant molecules and investigational drugs.[1] Derivatives of this compound have been explored across a multitude of therapeutic areas.

  • Anti-inflammatory Agents: A series of 3-amino-6-aryl-pyridazine derivatives were identified as highly potent and selective CB2 (cannabinoid receptor 2) agonists.[16] One such compound showed high potency in an in vivo model of inflammatory pain, highlighting the scaffold's potential for non-opioid analgesics.[16]

  • Antineuroinflammatory Compounds: A novel 3-amino-6-phenyl-pyridazine derivative was discovered to selectively block the overproduction of inflammatory mediators (IL-1β, iNOS, NO) by activated glial cells, which is a hallmark of neurodegenerative diseases.[17] This demonstrates the potential for developing treatments for conditions like Alzheimer's or Parkinson's disease.

  • Enzyme Inhibitors: The pyridazine scaffold is frequently used to target the ATP-binding site of protein kinases, a major class of drug targets in oncology. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in place. The C6 position, readily functionalized from this compound, allows for the installation of various substituents that can confer potency and selectivity by probing deeper into the active site.[18] The related compound, 3-amino-4-bromo-6-chloropyridazine, is a key intermediate for phosphodiesterase 10A (PDE10A) inhibitors, relevant for treating neurological disorders.[19][20]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide an efficient and modular platform for generating vast libraries of novel, biologically active compounds. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of this scaffold is a key step toward the rational design and development of the next generation of therapeutics.

References

  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.
  • Pharmaffiliates. (n.d.). The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.
  • University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • McCarthy, C. G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.
  • PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed. (2011). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wiley. (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • ResearchGate. (2025, August 6). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.

Sources

3-Amino-6-bromopyridazine spectroscopic data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-6-bromopyridazine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 88497-27-2), a vital heterocyclic building block in medicinal and agricultural chemistry.[1] While complete, publicly available experimental spectra for this specific compound are sparse, this document, grounded in the principles of spectroscopic interpretation and extensive data from structurally analogous compounds, offers a robust predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectroscopic signatures. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, identification, and application of pyridazine derivatives.

Introduction: The Chemical Significance of this compound

This compound belongs to the pyridazine family, a class of electron-deficient nitrogen-containing heterocycles. The molecule's structure is characterized by a pyridazine ring substituted with a nucleophilic amino group at the C3 position and an electrophilic bromine atom at the C6 position. This distinct electronic arrangement makes it a versatile intermediate for creating more complex molecules through various chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3] Its derivatives are actively researched for potential applications in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[4]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. The following sections provide a detailed roadmap for identifying this compound using standard spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each proton (¹H) and carbon (¹³C) nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple and highly informative. The pyridazine ring contains two aromatic protons, and the amino group contains two exchangeable protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-NH₂ ~6.5 - 7.0 Broad Singlet N/A Protons on nitrogen exhibit broad signals and are solvent dependent. The electron-donating nature of the ring slightly deshields them compared to typical anilines.
H-4 ~6.9 - 7.1 Doublet J ≈ 9.2 This proton is ortho to the electron-donating amino group, causing an upfield shift. It is coupled to H-5.

| H-5 | ~7.5 - 7.7 | Doublet | J ≈ 9.2 | This proton is ortho to the electron-withdrawing bromine atom and adjacent to a ring nitrogen, leading to significant deshielding and a downfield shift. It is coupled to H-4. |

Causality and Interpretation: The predicted chemical shifts are based on the electronic properties of the substituents. The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho (H-4) and para positions, causing the attached protons to be shielded (appear at a lower ppm value). Conversely, the bromine atom and the ring nitrogens are electron-withdrawing, decreasing electron density on the adjacent proton (H-5) and causing it to be deshielded (appear at a higher ppm value). The two aromatic protons (H-4 and H-5) form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of approximately 9.2 Hz.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyridazine ring.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-4 ~118 - 122 Shielded by the adjacent electron-donating amino group.
C-5 ~130 - 134 Deshielded due to its position between two CH groups and proximity to the electronegative bromine.
C-6 ~140 - 144 Directly attached to the electronegative bromine atom, causing significant deshielding.

| C-3 | ~158 - 162 | Directly attached to the amino group and adjacent to a ring nitrogen, resulting in the most downfield shift. |

Causality and Interpretation: The chemical shifts are highly dependent on substituent effects.

  • C-3: The direct attachment to the amino group and its position alpha to a ring nitrogen makes it highly electron-deficient, shifting it significantly downfield. This is a characteristic peak for carbons bearing an amino group in such heterocyclic systems.

  • C-6: The carbon atom bonded to bromine experiences a strong deshielding effect due to bromine's electronegativity.

  • C-4 and C-5: The chemical shifts of these carbons are influenced by their position relative to the substituents, with C-4 being more shielded due to the ortho-amino group. Data from the analogous 3-amino-6-chloropyridazine supports these relative assignments.[5][6]

Experimental Protocol: NMR Data Acquisition

A Sample Prep B Instrument Setup A->B Dissolve ~10-20 mg in 0.7 mL DMSO-d6 C Data Acquisition B->C Tune & Shim Set Parameters D Processing C->D Run ¹H, then ¹³C (e.g., 16 scans ¹H, 1024 scans ¹³C)

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves polar compounds and its residual proton peak does not typically overlap with the signals of interest.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the magnet. Tune the probe to the frequencies of ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

  • ¹H Acquisition: Acquire the ¹H spectrum. A standard pulse program with 16 scans is usually sufficient.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from the amino group and the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3450 - 3300 N-H Asymmetric & Symmetric Stretch Medium-Strong A characteristic doublet for a primary amine (-NH₂). The exact position can be influenced by hydrogen bonding.[7]
3250 - 3100 Aromatic C-H Stretch Medium-Weak Typical for C-H bonds on an aromatic ring.
~1640 N-H Scissoring (Bending) Strong A strong, characteristic band for the in-plane bending of a primary amine.
1600 - 1450 C=C and C=N Ring Stretching Medium-Strong Multiple bands are expected for the stretching vibrations of the pyridazine ring.
1350 - 1250 Aromatic C-N Stretch Medium Corresponds to the stretching of the bond between the amino group and the aromatic ring.

| Below 1000 | C-Br Stretch / Ring Bending | Medium-Strong | The C-Br stretch typically appears in the 600-500 cm⁻¹ region. Out-of-plane C-H bending modes also appear in this fingerprint region. |

Causality and Interpretation: The most diagnostic peaks are those associated with the amino group. The presence of a doublet in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine. The strong scissoring band around 1640 cm⁻¹ further confirms this functional group. The collection of bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridazine aromatic system. While IR alone cannot establish the precise substitution pattern, it serves as a rapid and reliable method to confirm the presence of the key functional groups.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean and empty, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Ion Rationale
173 / 175 [M]⁺ Molecular Ion Peak. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity, separated by 2 Da. This is the most definitive feature.
94 [M - Br]⁺ Loss of a bromine radical from the molecular ion.

| 67 | [C₃H₃N₂]⁺ | Subsequent loss of HCN from the [M - Br]⁺ fragment. |

Causality and Interpretation: The molecular ion region is the most critical for confirming the identity of this compound. Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two mass units. The calculated monoisotopic mass is 172.95886 Da.[1] The observation of a strong doublet at m/z 173/175 is conclusive evidence for a compound with the formula C₄H₄BrN₃.

The fragmentation pattern is driven by the stability of the resulting ions. The initial loss of the bromine radical is a common pathway for bromo-aromatic compounds, leading to a cation at m/z 94. Further fragmentation can occur through the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da), which is characteristic of nitrogen-containing heterocycles.

M [C₄H₄BrN₃]⁺˙ m/z = 173/175 F1 [C₄H₄N₃]⁺ m/z = 94 M->F1 - Br• F2 [C₃H₃N₂]⁺ m/z = 67 F1->F2 - HCN

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and aromatic functional groups, and Mass Spectrometry validates the molecular weight and elemental composition through the characteristic bromine isotope pattern. The predictive data and protocols outlined in this guide serve as a robust framework for any scientist working with this important chemical intermediate, ensuring confidence in its identity and purity.

References

  • PubChem. (n.d.). 6-Bromopyridazin-3-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Bromopyridin-3-amine. National Center for Biotechnology Information.
  • ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Wiley-VCH GmbH.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - 13C NMR. Wiley-VCH GmbH.
  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook.
  • Svec, H., & Junk, G. (1964). The Mass Spectra of the a-,Amino Acids. OSTI.GOV.
  • Harrison, A. G. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry.

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridazine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring a pyridazine core with both an amino and a bromo substituent, makes it a versatile reagent for introducing the pyridazine moiety into larger, more complex molecules. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures associated with this compound, ensuring its safe and effective use in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C4H4BrN3PubChem[1]
Molecular Weight 174.00 g/mol PubChem[1]
CAS Number 88497-27-2PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point Not available
Boiling Point Not available
Solubility No data available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative for all personnel to be intimately familiar with these hazards before handling the compound.

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk and ensuring the integrity of the chemical.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Safe_Handling_Workflow cluster_Engineering_Controls Engineering Controls cluster_PPE Personal Protective Equipment (PPE) Fume_Hood Chemical Fume Hood Ventilation Adequate Ventilation Gloves Chemical-Resistant Gloves (e.g., Nitrile) Eye_Protection Safety Goggles or Face Shield Lab_Coat Laboratory Coat Respiratory_Protection NIOSH-Approved Respirator (if dust is generated) Researcher Researcher Researcher->Fume_Hood Handles chemical inside Researcher->Gloves Wears Researcher->Eye_Protection Wears Researcher->Lab_Coat Wears Researcher->Respiratory_Protection Wears as needed First_Aid_Response Exposure Exposure Event Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure:f0->Inhalation:h Skin_Contact Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure:f0->Skin_Contact:h Eye_Contact Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Exposure:f0->Eye_Contact:h Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure:f0->Ingestion:h

Caption: First-aid measures for exposure to this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [2][3]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and hydrogen bromide. [4]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2][3]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE. [5][3]2. Environmental Precautions: Prevent the material from entering drains or watercourses. [3]3. Containment and Cleanup:

    • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. [6] * For large spills, contain the material and collect it for disposal according to local regulations.

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1]* Respiratory Irritation: May cause respiratory irritation. [1]* Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Ecological Information: No specific data is available on the ecological effects of this compound. It is crucial to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. [7][8][6]

Conclusion

This compound is a valuable reagent in synthetic chemistry, but its hazardous properties necessitate a diligent and informed approach to its handling and use. By implementing the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • Chemsrc. (n.d.). 3-Amino-4-bromo-6-chloropyridazine | CAS#:446273-59-2.
  • PubChem. (n.d.). 3-Bromopyridazine.

Sources

biological activity of 3-Amino-6-bromopyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Amino-6-bromopyridazine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic agents.

The Pyridazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its value stems from a unique combination of physicochemical properties that are highly advantageous for drug design. The presence of the two nitrogen atoms increases polarity and potential aqueous solubility compared to the carbocyclic benzene analog. Furthermore, the lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with biological targets such as protein kinases.[1][2] This inherent ability to modulate pharmacokinetic profiles, often resulting in low cytochrome P450 inhibitory effects, makes the pyridazine core an attractive starting point for developing new drugs.[1] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3]

At the heart of many synthetic endeavors lies the 3-amino-6-halopyridazine intermediate. Compounds like 3-amino-6-chloropyridazine and its bromo counterpart are versatile building blocks for creating diverse libraries of bioactive molecules.[4][5] A common synthetic route to these intermediates involves the reaction of 3,6-dichloropyridazine with ammonia, often under pressure.[6][7] From this core, a vast chemical space can be explored through functionalization reactions like palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic substitutions, allowing for the fine-tuning of pharmacological properties.[8][9]

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively investigated therapeutic application of this compound derivatives is in oncology. Their primary mechanism of action involves the inhibition of protein kinases, enzymes that play a pivotal role in the signaling pathways governing cancer cell proliferation, survival, and metastasis.[2]

Mechanism of Action: Kinase Inhibition

Pyridazine-based compounds have been successfully designed to target a range of oncogenic kinases. By occupying the ATP-binding pocket of these enzymes, they block downstream signaling cascades essential for tumor growth.

  • Epidermal Growth Factor Receptor (EGFR): Novel hybrids of pyridazine and pyrazoline have been synthesized and shown to exhibit excellent inhibitory effects against EGFR.[10] The most potent compounds from these studies induced apoptosis and caused cell cycle arrest at the G2/M phase in renal cancer cells.[10]

  • c-Jun N-terminal Kinase 1 (JNK1): Certain 3,6-disubstituted pyridazine derivatives have been specifically designed to target the JNK1 pathway.[3][11] One lead compound, 9e, was found to downregulate JNK1 gene expression and reduce levels of its downstream targets, c-Jun and c-Fos, in tumors.[11] The presence of a 4-fluorophenyl group was identified as crucial for high inhibitory activity, as it occupies a specific induced-fit binding pocket in the kinase.[3][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for cancer therapy. Pyridazine-based inhibitors can block this signaling pathway, thereby cutting off the blood supply essential for tumor growth and metastasis.[1]

  • Anaplastic Lymphoma Kinase (ALK): The fused imidazo[1,2-b]pyridazine moiety is a core feature of ponatinib, an FDA-approved multi-targeted kinase inhibitor used for treating chronic myeloid leukemia (CML).[12] This highlights the scaffold's clinical relevance in targeting kinases like ALK.

Below is a diagram illustrating the general principle of EGFR inhibition by a pyridazine derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Pyridazine Pyridazine Derivative Pyridazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by a pyridazine derivative.

In Vitro Efficacy and Quantitative Data

Derivatives of this scaffold have demonstrated potent cytotoxic activity against a wide panel of human cancer cell lines. For instance, certain compounds were submitted to the National Cancer Institute (NCI) for screening and showed significant antiproliferative activity.[10] Compound 9e, a JNK1 inhibitor, showed broad-spectrum activity, with particularly high growth inhibition on renal (A498, 97.91%), non-small cell lung (HOP-92, 91.51%), and breast cancer (T-47D, 79.98%) cell lines.[3][11]

Compound IDTarget/ClassCancer Cell LineIC₅₀ (µM)Reference
IXn EGFR InhibitorUO-31 (Renal)0.65[10]
IXg EGFR InhibitorUO-31 (Renal)0.75[10]
Compound 4 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[5]
Compound 11 Pyrido[2,3-d]pyrimidineHepG2 (Liver)0.99[5]
A11 (PROTAC) SMARCA2/4 DegraderMV-4-11 (Leukemia)DC₅₀ = 3.0 nM[13]

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Anti-inflammatory and Neuroprotective Activities

Beyond oncology, pyridazine derivatives have emerged as promising agents for treating inflammatory conditions. Their mechanisms often involve the modulation of key inflammatory pathways and enzymes.

Mechanism of Action
  • Phosphodiesterase 4 (PDE4) Inhibition: Pyridazinone derivatives, structurally related to the core topic, have been developed as potent inhibitors of PDE4.[14] PDE4 is a critical enzyme that regulates the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, these compounds can suppress the production of pro-inflammatory cytokines.[14][15]

  • Suppression of Glial Activation: In the context of neuroinflammation, which is a hallmark of many neurodegenerative diseases, novel 3-amino-6-phenyl-pyridazine derivatives have been shown to selectively block the overproduction of inflammatory mediators like IL-1β and nitric oxide (NO) by activated glial cells.[16]

  • Cannabinoid Receptor 2 (CB2) Agonism: A series of 3-amino-6-aryl-pyridazines were identified as selective agonists of the CB2 receptor.[17] Activating this receptor is a known therapeutic strategy for mitigating inflammatory pain, and a lead compound from this series showed high potency in an in vivo model.[17]

Anti_Inflammatory_Workflow A Synthesized Pyridazine Library B Primary Screen (e.g., LPS-induced NF-κB) A->B C Hit Identification (Active Compounds) B->C D Secondary Assays (e.g., Cytokine Production, IL-6) C->D E Lead Compound Selection D->E F In Vivo Model (e.g., Inflammatory Pain) E->F G Preclinical Candidate F->G

Caption: General workflow for screening anti-inflammatory compounds.

Antimicrobial Potential

While less explored than their anticancer and anti-inflammatory properties, pyridazine derivatives have also shown promise as antimicrobial agents. The nitrogen-rich heterocyclic structure can interact with various biological targets in bacteria and fungi.[2][18] Research has suggested their potential in developing new agents to combat the growing threat of multi-drug resistant pathogens.[19] Studies could explore whether this compound and its derivatives possess significant activity against clinically relevant bacterial or fungal strains.[18]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Here we provide representative protocols for the synthesis of a derivative and a key biological evaluation.

Protocol: Synthesis of 3-Amino-6-arylpyridazine via Suzuki-Miyaura Coupling

This protocol describes a common and efficient method for derivatizing the pyridazine core, adapted from established procedures.[9]

Objective: To couple an arylboronic acid to the 6-position of a 3-amino-6-halopyridazine.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of Pyridazine Derivative B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan formation) E->F G Add DMSO to dissolve crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR): Rational Drug Design

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, several key SAR insights have been elucidated.

  • Substitution at the 6-position: This position is a primary site for modification, often via cross-coupling reactions. The nature of the aryl or heteroaryl group introduced here is critical for target engagement. As noted, a 4-fluorophenyl group was found to be optimal for JNK1 inhibition due to specific interactions in the binding pocket.[11]

  • The Amino Group at the 3-position: The 3-amino group often acts as a key hydrogen bond donor, anchoring the molecule within the active site of the target protein. Acylation or other modifications at this position can be used to modulate activity and physicochemical properties.[7]

  • Halogen Substitution: The type and position of halogen substituents significantly influence potency and selectivity.[18] For instance, replacing the bromine at the 4-position with iodine has been shown to enhance binding affinity, likely due to the increased polarizability and stronger halogen bonding capacity of iodine.[18]

  • Hybridization and Scaffolding: Creating hybrid molecules by linking the pyridazine core to other pharmacophores (e.g., pyrazoline, indole) is a powerful strategy to develop dual-action inhibitors or enhance potency against specific targets like EGFR or PDE4.[10][14]

Sources

3-Amino-6-bromopyridazine reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Amino-6-bromopyridazine for Advanced Synthesis

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient pyridazine core functionalized with an electron-donating amino group and a versatile bromine handle, offers a rich and tunable reactivity profile. This guide provides an in-depth analysis of the core reactivity of this compound, designed for researchers, chemists, and drug development professionals. We will explore its synthesis, the electronic factors governing its reactivity, and its application in key synthetic transformations, including nucleophilic aromatic substitution and, most critically, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Each section is grounded in mechanistic principles, providing detailed experimental protocols and field-proven insights to explain the causality behind experimental choices, thereby empowering scientists to leverage this scaffold in the synthesis of complex molecular targets.

Introduction to this compound: A Privileged Scaffold

The Pyridazine Heterocycle in Drug Discovery

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a strong dipole moment and a high propensity for hydrogen bonding, while reducing lipophilicity compared to a corresponding phenyl ring.[1] These features have established the pyridazine motif as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The electron-deficient nature of the ring system, particularly at the C3 and C6 positions, significantly influences the properties of its substituents and provides a vector for targeted chemical modification.[1]

Physicochemical Properties and Structural Features

This compound (also known as 6-bromopyridazin-3-amine) is a solid at room temperature, valued for its stability and versatile reactivity.[3] The strategic placement of the amino group at C3 and the bromine atom at C6 creates a molecule with distinct reactive sites, enabling sequential and regioselective functionalization.

PropertyValueSource
Molecular Formula C₄H₄BrN₃[3]
Molecular Weight 174.00 g/mol [3]
CAS Number 88497-27-2[3]
Appearance Solid
Melting Point 74-76 °C
The Electronic Landscape: A Duality of Reactivity

The reactivity of this compound is governed by a compelling interplay of electronic effects. The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, rendering the carbon atoms, especially C3 and C6, electrophilic. This inherent electron deficiency is crucial as it facilitates nucleophilic attack on the ring.

Counterbalancing this is the amino group at the C3 position. As a powerful electron-donating group (EDG) through resonance, it increases the electron density of the ring system. This donation, however, primarily influences the ortho and para positions relative to the amino group, modulating the overall reactivity. The bromine atom at C6 serves as an excellent leaving group in both nucleophilic substitution and, more importantly, as the reactive site for oxidative addition in metal-catalyzed cross-coupling reactions. This electronic push-pull system is the key to the molecule's synthetic utility.

Synthesis of the Core Scaffold

The most common and practical synthesis of this compound begins with the commercially available 3,6-dichloropyridazine. The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to install the amino group, followed by halogen exchange or direct bromination of a suitable precursor. A more direct route involves the bromination of 6-chloropyridazin-3-amine.

Precursor Synthesis: 3-Amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine is achieved through the reaction of 3,6-dichloropyridazine with ammonia.[4][5] The reaction proceeds regioselectively due to the electronic nature of the pyridazine ring.

Causality Behind Experimental Choices:

  • Reactants: 3,6-Dichloropyridazine is an ideal starting material due to the reactivity of its C-Cl bonds towards nucleophilic substitution. Ammonia serves as the nitrogen source.

  • Solvent: A variety of solvents can be used, including methanol, ethanol, or DMF, often with water.[5] The choice depends on the reaction temperature and solubility of the reactants.

  • Temperature: The reaction is typically heated to drive the substitution, with temperatures ranging from 30-180 °C.[5] This is necessary to overcome the activation energy for the SNAr reaction.

Protocol: Synthesis of this compound via Bromination

A reliable method for synthesizing a related compound, 3-amino-4-bromo-6-chloropyridazine, involves the direct bromination of 6-chloropyridazin-3-amine.[6] This protocol can be adapted for the synthesis of the title compound's precursors.

Step-by-Step Methodology:

  • Setup: To a solution of 6-chloropyridazin-3-amine (1.0 eq) in methanol, add sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Bromination: Add bromine (1.5 eq) dropwise to the cooled, stirring suspension. The bicarbonate is crucial to neutralize the HBr byproduct, preventing protonation of the amino group which would deactivate it towards electrophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. The extended reaction time ensures complete conversion.

  • Workup: Reduce the solvent volume under reduced pressure. Pour the remaining mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization or column chromatography to yield the final product.[6]

Core Reactivity Profile: Exploiting the C-Br Bond

The C6-Br bond is the primary site of reactivity for introducing molecular diversity. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance, making them cornerstones of modern drug development.[7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C6 position.[9]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][11]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex (Pd-II) pd0->pd_complex transmetal Transmetalation Intermediate (Pd-II) pd_complex->transmetal Transmetalation reductive Reductive Elimination Complex (Pd-II) transmetal->reductive reductive->pd0 Reductive Elimination product Coupled Product (Ar-R) reductive->product sub This compound (Ar-Br) sub->pd_complex Oxidative Addition boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Catalyst: A Pd(0) source is required. This is often generated in situ from a stable Pd(II) precursor like Pd(OAc)₂.[12]

  • Ligand: Phosphine ligands (e.g., PPh₃) are essential. They stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate salt.

  • Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), or a combination of Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).

  • Reaction: Heat the mixture with vigorous stirring (e.g., at 90-100 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-amino-6-phenylpyridazine.

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O88
2-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. Using this compound, this transformation allows for the introduction of primary or secondary amines at the C6 position.

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile is an amine, and the base is typically stronger to deprotonate the amine or the palladium-amine complex.[14][15]

Buchwald_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex (Pd-II) pd0->pd_complex amine_complex Amine Coordination Complex (Pd-II) pd_complex->amine_complex Amine Coordination reductive Reductive Elimination Complex (Pd-II) amine_complex->reductive Deprotonation reductive->pd0 Reductive Elimination product Coupled Product (Ar-NR₂) reductive->product sub This compound (Ar-Br) sub->pd_complex Oxidative Addition amine Amine (R₂NH) + Base amine->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Catalyst & Ligand: The choice of ligand is critical. Early generations used simple phosphines, but modern protocols rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BINAP).[16][17] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16] The base deprotonates the amine, making it a more potent nucleophile, and facilitates the final reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., BINAP, 0.06 eq) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture (e.g., at 80-110 °C) for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-substituted product.

Reactivity of the Amino Group

While the C-Br bond is the primary focus for diversification, the C3-amino group is also a valuable functional handle. Its nucleophilic character allows for a range of standard transformations.

  • Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form amides and sulfonamides. This is a common strategy for modulating the physicochemical properties of a lead compound, such as solubility or cell permeability.

  • Prodrug Development: The amino group serves as an excellent attachment point for promoieties in prodrug design.[18] By masking the polar amino group, a prodrug can exhibit improved pharmacokinetic properties, such as enhanced oral bioavailability, with the moiety being cleaved in vivo to release the active parent drug.[18]

Conclusion

This compound is a masterful synthetic scaffold whose reactivity is elegantly controlled by the interplay of its electronic features. The electron-deficient pyridazine ring primes the C-Br bond for highly efficient and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations provide robust and reliable pathways for installing a vast array of carbon and nitrogen substituents, respectively. Complemented by the reactivity of the C3-amino group, this building block offers a multi-faceted platform for the rapid generation of molecular complexity. A thorough understanding of its reactivity profile, grounded in the mechanistic principles outlined in this guide, is essential for any scientist aiming to construct novel chemical entities for drug discovery and beyond.

References

  • Takayuki Kodama, Ikuo Sasaki and Hideyuki Sugimura. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86, 8926-8932. [Link]
  • Tisler, M., & Stanovnik, B. (1984). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Klinge, D. E. (1977). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Szabó, Z., & Kudar, V. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2005). Process for producing 3-amino-6-chloropyridazine.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • ResearchGate. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Brown, D. G., & Boström, J. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine. PubChem. [Link]
  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine.
  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

The Pyridazine Core: A Journey from Serendipitous Discovery to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Pyridazine Compounds for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Unassuming Heterocycle

In the vast and intricate world of heterocyclic chemistry, the pyridazine nucleus, a simple six-membered aromatic ring containing two adjacent nitrogen atoms, holds a unique and compelling history. Unlike its more ubiquitous natural product-embedded cousins, pyridine and pyrimidine, pyridazine is a rarity in nature.[1][2] Its story is not one of isolation from ancient remedies, but rather a testament to the ingenuity of synthetic chemistry and the often-serendipitous path of scientific discovery. This guide will traverse the historical landscape of pyridazine chemistry, from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in modern drug discovery and agrochemical development.[3] We will delve into the foundational synthetic methodologies, the intellectual leaps that led to their conception, and the pivotal moments that transformed this chemical curiosity into a cornerstone of medicinal and materials science.

Chapter 1: The Dawn of Pyridazine Chemistry - A Tale of Two Syntheses

The latter half of the 19th century was a fervent period of exploration in organic chemistry, with the structural theory of Kekulé providing a new lens through which to view the architecture of molecules. It was within this intellectually charged environment that the first pyridazine compound was unwittingly synthesized.

Fischer's Foray: A Substituted Pyridazine Emerges (1886)

The first documented synthesis of a pyridazine derivative is credited to the legendary German chemist, Emil Fischer. In 1886, during his seminal investigations into the synthesis of indoles, Fischer conducted a condensation reaction between phenylhydrazine and levulinic acid.[1][2] While his primary goal was the formation of indole structures, a serendipitous cyclization reaction yielded a substituted pyridazine.

The causality behind this experimental choice lies in the fundamental reactivity of the starting materials. Phenylhydrazine, with its two nucleophilic nitrogen atoms, was a key reagent for Fischer in his work with carbonyl compounds. Levulinic acid, possessing both a ketone and a carboxylic acid functional group, provided the necessary electrophilic centers for a condensation and subsequent cyclization to occur.

Experimental Protocol: Fischer's Synthesis of a Substituted Pyridazine (Conceptual)

  • Reactants: Phenylhydrazine and Levulinic Acid.

  • Step 1: Condensation: The initial step involves the reaction of the more nucleophilic nitrogen of phenylhydrazine with the ketonic carbonyl group of levulinic acid to form a phenylhydrazone intermediate.

  • Step 2: Intramolecular Cyclization: Under the reaction conditions, the terminal nitrogen of the hydrazone then attacks the carboxylic acid moiety, leading to a cyclization and dehydration, forming the six-membered pyridazinone ring.

  • Self-Validation: The formation of a stable, aromatic heterocyclic ring system from the acyclic starting materials served as an early form of validation. The elemental analysis of the crystalline product would have been a key method of characterization at the time to confirm the molecular formula.

Fischer_Synthesis phenylhydrazine Phenylhydrazine intermediate Phenylhydrazone Intermediate phenylhydrazine->intermediate Condensation levulinic_acid Levulinic Acid levulinic_acid->intermediate pyridazine Substituted Pyridazinone intermediate->pyridazine Intramolecular Cyclization & Dehydration

Figure 1: Conceptual workflow of Emil Fischer's 1886 synthesis of a substituted pyridazine.
Täuber's Triumph: The Parent Pyridazine is Born (1895)

While Fischer had created a derivative, the parent pyridazine ring, unsubstituted and in its purest form, remained elusive for another nine years. In 1895, the German chemist Täuber achieved the first synthesis of pyridazine itself.[4] His approach, while different from Fischer's, was equally rooted in the established principles of organic reactions of the era. Täuber's synthesis involved the oxidation of benzocinnoline, a larger heterocyclic system, followed by decarboxylation to yield the fundamental pyridazine ring.[1][2]

A more practical route to the parent heterocycle, however, starts from maleic hydrazide, a readily available compound.[1][2] This method highlights a recurring theme in the history of pyridazine synthesis: the utilization of 1,4-dicarbonyl or related functionalities as key building blocks.

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide (Conceptual)

  • Starting Material: Maleic Hydrazide.

  • Step 1: Chlorination: Maleic hydrazide is treated with a chlorinating agent, such as phosphorus oxychloride, to convert the pyridazinedione into 3,6-dichloropyridazine.

  • Step 2: Dehalogenation: The 3,6-dichloropyridazine is then subjected to a reduction reaction, typically catalytic hydrogenation, to remove the chlorine atoms and yield the parent pyridazine.

  • Self-Validation: The distinct physical properties of the final product, a colorless liquid with a characteristic boiling point, along with elemental analysis, would have provided strong evidence for the successful synthesis of the parent pyridazine.

Tauber_Inspired_Synthesis maleic_hydrazide Maleic Hydrazide dichloro_pyridazine 3,6-Dichloropyridazine maleic_hydrazide->dichloro_pyridazine Chlorination (e.g., POCl3) pyridazine Pyridazine dichloro_pyridazine->pyridazine Dehalogenation (e.g., H2, Pd/C)

Figure 2: A common and efficient route to the parent pyridazine, conceptually similar to early approaches.

Chapter 2: The Evolution of Synthesis and Structural Understanding

The foundational work of Fischer and Täuber laid the groundwork for the exploration of pyridazine chemistry. The early 20th century saw a gradual expansion of synthetic methods, primarily centered around the versatile and logical approach of condensing 1,4-dicarbonyl compounds with hydrazine and its derivatives.[1][2][3]

The 1,4-Dicarbonyl Condensation: A Cornerstone of Pyridazine Synthesis

The reaction of a 1,4-diketone, a γ-ketoacid, or a γ-ketoester with hydrazine is the most direct and widely employed method for the synthesis of the pyridazine ring.[3] The elegance of this method lies in its simplicity and the predictable formation of the six-membered ring.

The choice of a 1,4-dicarbonyl substrate is a logical one, as the two carbonyl groups are perfectly positioned to react with the two nitrogen atoms of hydrazine in a sequential manner to form a stable dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. This approach offered a significant degree of flexibility, allowing for the introduction of various substituents onto the pyridazine ring by simply modifying the starting 1,4-dicarbonyl compound.

Starting MaterialResulting Pyridazine Derivative
1,4-DiketoneSubstituted Pyridazine
γ-KetoacidSubstituted Pyridazinone
Maleic Anhydride DerivativesSubstituted Pyridazinediones
Table 1: Common 1,4-dicarbonyl precursors and their resulting pyridazine structures.
Early Structural Elucidation: A Puzzle Solved by Chemical Logic

In the absence of modern spectroscopic techniques like NMR and X-ray crystallography, the structural elucidation of newly synthesized compounds in the late 19th and early 20th centuries was a meticulous process of chemical degradation and derivatization. The structure of pyridazine was confirmed through a combination of elemental analysis, which established its molecular formula (C₄H₄N₂), and chemical reactions that probed its connectivity.

Key to this was the understanding of its aromatic character and the position of the nitrogen atoms. Degradative oxidation reactions that yielded known, simpler compounds, and derivatization reactions that were consistent with the presence of two adjacent nitrogen atoms, would have been instrumental in piecing together the structural puzzle.

Chapter 3: The Rise of a Pharmacophore: Pyridazines in Medicine and Agriculture

For many decades following its discovery, the pyridazine ring system remained largely a subject of academic curiosity. However, the mid-20th century witnessed a paradigm shift as the unique electronic properties of the pyridazine core were recognized for their potential to interact with biological targets.

Hydralazine: An Accidental Antihypertensive

The story of hydralazine, one of the earliest and most enduring pyridazine-containing drugs, is a classic example of serendipity in drug discovery. In the 1940s, scientists at Ciba were searching for new antimalarial agents.[5][6][7] During the screening of a series of phthalazine derivatives, a class of compounds containing a fused pyridazine ring, they discovered a compound with potent vasodilatory effects.[5][6][7] This compound, initially known as C-5968, was repurposed for the treatment of hypertension and was approved by the FDA in 1953 under the name hydralazine.[7][8]

The discovery of hydralazine's antihypertensive properties was a landmark event, as it was one of the first orally active vasodilators.[6][7] Its mechanism of action involves the direct relaxation of arteriolar smooth muscle, a novel approach at the time.[6]

Minaprine: A Pyridazine-Based Antidepressant

In 1972, another significant pyridazine-containing drug, minaprine, was approved in France for the treatment of depression.[9] Developed by Sanofi, minaprine is a 3-aminopyridazine derivative with a unique pharmacological profile, acting as a monoamine oxidase inhibitor.[9][10][11] Although it was later withdrawn from the market due to side effects, its development underscored the potential of the pyridazine scaffold in targeting the central nervous system.[9]

Chloridazone: A Pyridazinone in the Field

The utility of the pyridazine core extends beyond medicine into the realm of agriculture. In the 1960s, BASF introduced chloridazone, a pyridazinone derivative, as a selective herbicide for use in beet cultivation.[12] Chloridazone acts by inhibiting photosynthesis in weeds, demonstrating that the pyridazine ring could be tailored to interact with plant-specific biological pathways.[12]

Historical_Timeline cluster_1800s 19th Century cluster_1900s 20th Century Fischer 1886: Fischer synthesizes the first substituted pyridazine Tauber 1895: Täuber synthesizes the parent pyridazine Hydralazine 1953: Hydralazine (antihypertensive) approved by FDA Chloridazone 1960s: Chloridazone (herbicide) introduced by BASF Minaprine 1972: Minaprine (antidepressant) approved in France

Figure 3: A timeline of key milestones in the discovery and application of pyridazine compounds.

Conclusion: A Legacy of Innovation

The history of pyridazine is a microcosm of the evolution of organic and medicinal chemistry. From its accidental discovery in the pursuit of other molecular targets to its deliberate design as a privileged scaffold in modern pharmaceuticals and agrochemicals, the pyridazine core has proven to be a remarkably versatile and valuable chemical entity. Its story serves as an inspiration for researchers and drug development professionals, reminding us that even the most unassuming of molecules can hold the key to significant scientific and therapeutic advancements. The journey of pyridazine is far from over, and its continued exploration will undoubtedly lead to new discoveries and innovations in the years to come.

References

  • The Pharmacy Newsletter! The History of Hydralazine: A Medical Perspective. Published May 13, 2025. Accessed January 11, 2026.
  • Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. Published September 8, 2025. Accessed January 11, 2026.
  • Hydralazine. In: Wikipedia. Accessed January 11, 2026. [Link]
  • Hydralazine. PubChem. Accessed January 11, 2026. [Link]
  • Minaprine. Grokipedia. Published January 7, 2026. Accessed January 11, 2026.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2016;06(02):65-71.
  • Pyridazine. In: Wikipedia. Accessed January 11, 2026. [Link]
  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
  • Chloridazon. PubChem. Accessed January 11, 2026. [Link]
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Published February 2023.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Minaprine. In: Wikipedia. Accessed January 11, 2026. [Link]
  • Chloridazone. In: Wikipédia. Accessed January 11, 2026. [Link]
  • Chloridazon (Ref: BAS 119H). AERU - University of Hertfordshire. Accessed January 11, 2026.
  • What Is Hydralazine? Brand Name: Apresoline. Consensus: AI Search Engine for Research. Published September 6, 2016.
  • Structural Distortion of Pyridazine in the 1(n,π*) Excited State.
  • Structure of Pyridazine at 100 K.
  • [Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives]. PubMed. Accessed January 11, 2026.
  • Pyridazine. In: Wikipedia. Accessed January 11, 2026.
  • History of Herbicides and Herbicide Resistance. Cal Poly. Accessed January 11, 2026.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • The clinical discovery of imipramine. PubMed. Accessed January 11, 2026.
  • Development of herbicides after 1945.
  • Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. American Chemical Society. Published December 7, 2025.
  • Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. PubMed. Accessed January 11, 2026.
  • Full text of "Chronik fur das Rechnungsjahr". Internet Archive.

Sources

The Halopyridazine Nucleus: A Technical Guide to Synthesis and Reactivity for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its halogenated derivatives, halopyridazines, serve as versatile and critical building blocks for the synthesis of a wide array of pharmacologically active compounds. This in-depth guide provides a technical exploration of the fundamental chemistry of halopyridazines, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their synthesis and reactivity, with a practical focus on the causality behind experimental choices and the logic of reaction design. This document eschews a rigid template, instead presenting a narrative that logically flows from foundational concepts to advanced applications, supported by detailed protocols and mechanistic insights.

Introduction: The Physicochemical Appeal of the Pyridazine Core

The pyridazine ring's value in drug design stems from its unique physicochemical properties. The presence of two adjacent nitrogen atoms creates a significant dipole moment and introduces weak basicity, making the ring system a potent hydrogen bond acceptor.[2] This enhances interactions with biological targets.[1] Compared to its carbocyclic counterpart, benzene, the pyridazine nucleus increases polarity and aqueous solubility—key attributes for improving the pharmacokinetic profile of drug candidates.[1][3] Furthermore, the scaffold often imparts metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1][2]

Halopyridazines leverage these favorable properties while introducing a reactive handle—the carbon-halogen bond—that unlocks a vast chemical space for molecular elaboration. Understanding the electronic nature of this scaffold is paramount to predicting and controlling its reactivity. The two nitrogen atoms render the pyridazine ring π-deficient, which profoundly influences its behavior in chemical transformations, particularly its susceptibility to nucleophilic attack.[4]

Synthesis of Halopyridazine Building Blocks

The most common entry point to halopyridazine chemistry begins with the synthesis of pyridazinones, which are then converted to their halogenated counterparts. A classic and robust method involves the cyclization of 1,4-dicarbonyl compounds with hydrazine.

G

Caption: General synthesis pathway for halopyridazines.

This two-step process is a workhorse in the field. The choice of the 1,4-dicarbonyl precursor dictates the substitution pattern on the resulting pyridazine ring. The subsequent halogenation, typically employing reagents like phosphorus oxychloride (POCl₃) for chlorination or phosphorus tribromide (PBr₃) for bromination, efficiently converts the pyridazinone tautomer into the desired halopyridazine.

The Reactivity Landscape: A Tale of Two Pathways

The synthetic utility of halopyridazines is dominated by two principal reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the desired final product and the nature of the bond to be formed.

Nucleophilic Aromatic Substitution (SNAr): Leveraging π-Deficiency

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution.[5] This reaction is a powerful method for introducing heteroatom nucleophiles (oxygen, nitrogen, sulfur) onto the pyridazine core.

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily disrupted.[8] In the subsequent step, the leaving group (halide) is expelled, restoring aromaticity and yielding the substituted product.

The presence of the two ring nitrogens is crucial; they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring towards attack.[7]

G Start Halopyridazine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product Substituted Pyridazine + Halide (X⁻) Intermediate->Product Elimination (Fast)

Caption: The addition-elimination mechanism of SNAr.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically employed. They effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like DIPEA) is often required, especially when using neutral nucleophiles like alcohols or amines, to deprotonate the nucleophile in situ or to scavenge the HX byproduct.

  • Temperature: While many SNAr reactions on highly activated halopyridazines proceed at room temperature, heating is frequently necessary to overcome the activation energy barrier, particularly for less reactive substrates or weaker nucleophiles.[8]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the halopyridazine (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

For the construction of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are the undisputed tools of choice.[9] These reactions have revolutionized modern synthesis, and halopyridazines are excellent substrates. The three most pivotal transformations in this class are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Underlying Principle: The Catalytic Cycle All these reactions operate via a similar catalytic cycle involving a Pd(0)/Pd(II) couple.

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-halogen bond of the halopyridazine. This is often the rate-determining step and is slower for C-Cl bonds than for C-Br or C-I bonds.[10]

  • Transmetalation (Suzuki/Sonogashira) or Ligand Exchange (Buchwald-Hartwig): The coupling partner (an organoboron compound, an amine, or a copper acetylide) displaces the halide on the Pd(II) center.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the new bond and regenerating the active Pd(0) catalyst.[11]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Aryl-Pd(II)-X OA->PdII_Aryl Trans Transmetalation or Ligand Exchange PdII_Aryl->Trans R-M or R-NH₂ PdII_Both Aryl-Pd(II)-R Trans->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product (Ar-R)

Caption: Generalized catalytic cycle for Pd-cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction couples a halopyridazine with an organoboron reagent (e.g., a boronic acid or ester) and is arguably the most versatile C-C bond-forming cross-coupling reaction.[9][10]

  • Expert Insight: The choice of base is critical. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12] The presence of water or a protic co-solvent like ethanol is often beneficial.[13]

  • Ligand Selection: For challenging substrates like chloropyridazines, standard ligands like PPh₃ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step.[10][13]

HalogenC-X Bond Energy (kJ/mol)General ReactivityTypical Catalyst System
Cl ~339LowerPd₂(dba)₃ / XPhos, High Temp
Br ~276HigherPd(PPh₃)₄, Milder Temp
I ~238HighestPd(PPh₃)₄, Room Temp/Mild Heat
Table 1: Relative Reactivity of Halopyridazines in Suzuki Coupling.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a glovebox or under a constant flow of inert gas, combine the halopyridazine (1.0 eq), boronic acid (1.2-1.5 eq), base (e.g., Cs₂CO₃, 2.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., XPhos, 2-10 mol%) in a reaction vial or flask.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).[13][14]

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction enables the coupling of halopyridazines with primary or secondary amines, providing direct access to aminopyridazines, a common motif in pharmaceuticals.[15][16]

  • Expert Insight: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[17] These bases deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.

  • Ligand Selection: As with Suzuki couplings of chloro-substrates, sterically hindered and electron-rich phosphine ligands are crucial for high efficiency.[15]

C. Sonogashira Coupling (C-C Bond Formation with Alkynes) The Sonogashira coupling forges a bond between a halopyridazine and a terminal alkyne, yielding alkynylpyridazines.[18]

  • Expert Insight: This reaction traditionally uses a dual-catalyst system: a palladium source and a copper(I) co-catalyst (typically CuI).[19] The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Troubleshooting - Glaser Coupling: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[19] This can be minimized by running the reaction under strictly anaerobic conditions or by employing copper-free protocols, which often require a stronger base or a more specialized ligand system.[19]

Halopyridazines in Drug Development: A Privileged Scaffold

The synthetic methodologies described above are routinely applied in the synthesis of complex molecules with therapeutic potential. The pyridazine scaffold is found in numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, cardiovascular diseases, and inflammatory conditions.[1][20]

  • Oncology: Many pyridazine-containing compounds act as protein kinase inhibitors, a key target in cancer therapy.[20][21] For example, the fused imidazo[1,2-b]pyridazine core is present in the multi-kinase inhibitor Ponatinib.[22]

  • CNS Disorders: The polarity and hydrogen bonding capacity of the pyridazine ring can be tuned to optimize properties like blood-brain barrier penetration.

  • Antihypertensives: The structural features of pyridazines have been incorporated into compounds designed to treat cardiovascular diseases.[1]

The ability to selectively functionalize different positions of the pyridazine ring using the robust chemical reactions detailed in this guide allows medicinal chemists to perform systematic structure-activity relationship (SAR) studies, fine-tuning the potency, selectivity, and pharmacokinetic properties of lead compounds.[21]

Conclusion

Halopyridazines are not merely synthetic intermediates; they are enabling tools for modern drug discovery. Their fundamental chemistry is a compelling interplay of electronic properties and reaction mechanisms. A thorough understanding of the principles governing SNAr and palladium-catalyzed cross-coupling reactions—and the causal factors behind protocol design—empowers researchers to strategically and efficiently construct novel molecular architectures. As the demand for sophisticated, highly functionalized small molecules continues to grow, the versatile and reactive nature of the halopyridazine core ensures its enduring importance in the field of medicinal chemistry.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4UN69UIapX8JZjV3OSWYvgI9fy5zynxB3HQ6Yuae-Henzph8HrOYdm6PoQXZmvZuOyJIcgYZL4HD0mPaITrcYYCd_nEh6D3eKU6waELM_cRGuprht-w8wjLsNMUQSxp1JrVHSjODgdb3vFkQcmwTxkvXXD6F48hZKufNXTVRuMrwSmApUNlTX3iOlWgDouYEyJZhHiYWfd4xGplASTOC3_B1VRdCKqstRYVwU837b2KBwDuicIVc47WjG5FSms7texOW_J3lwzU4=]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX2nBeBz_h2ffdSchUkm11RcfiXlM1veY95uuoTSLBf-utjwEqCp7yhFhxEsuLBFDalwbwS8lqFRjp4sh7uYh1TZsu-yHQgfcY8cPdWAsbi-7AJZzDDPS4EOgOEHUGKWTXVKo0GNNp6KqgcJ_9]
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84h_MkGN_zcZrLtmtoXtnnG6dJzZh2WE4YkEZYjUsWyeob0It26fDTRehMiDWSWRS_wDxgLamR-fNNjV0JViQ8NmVW-HlnQrcDBPHUJc1bIkK3Q6W_DWGL6s5OCiQCkCi9Skk]
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-F_XjhN_XKMVLHFvXk-aXhKm4qPun42uk_3Bk5TU733c08wnTenbF5hGlJ_gVHtoOOncwHlLov_wqN5F7Iz2PLyJrkvjkK8JvTs_-h_SOj2BRW_3N-rErWLvuvaDa911Cb5D]
  • The Role of Pyridazine in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWQ98fdsTxvY4iWO2a7E38rpG4lH04ww_x7-BMMcJx6xtEWMcruP0kEm6Nw9__kUx-v7D5FJ3COQAznmRFJ5zNVIwJ1uYB_7s4Rl0kLcmz_lpXXjy47SHUchF1GvoL3QOV1G6Bh5DQMNBizD0p9bjvnzEgOOry4LfFc-kQNATW9ZU3ayeNedzipHa9TIqAjc4e-2rb1vuDLZi0rk9Aquks-qFfee52zndB]
  • Technical Support Center: Enhancing Sonogashira Coupling with 6-chloro-imidazo[1,2-b]pyridazines. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYoi1QzJOjJ4ClQ9MpjCCx4__6gjdZaHCqXi9X7xvWVNJnj1xjbYQP2NYujCcwyDV-aChmNc0pOIClb5sj6_204XInhsWbscPPX2g51WwburKCGxce6K3Kpr789WW6fNfNMHtcFV1AW1PCMch3WFI5yGPhxswGUn0vQLJimiGh0kSpOIhWtFZdpQC-dQgo1Yr3SrGkUQZejg94EVhVmfEaqCM2sbNKv2CX1HlJDBbTPz8OXor-rht7GgmHShU=]
  • The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/289531105_The_Suzuki-Miyaura_reactions_of_halopyridines_and_the_side_products]
  • Nucleophilic Substitution Reactions. (n.d.). Source unavailable.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/747]
  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-3-bromo-2-imidazo-1-2-b-pyridazine-39_fig18_321896783]
  • preventing homo-coupling side reactions in pyridazine synthesis. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFeCwcbxVRZTKEFQ7WLVLkPWLCYB3dTkZkgWjjvSLyP893kue6RuDdvJCy-WrZy2aiTrsG-0tQebQoc1jNhxDzRiYFN9jBittJboyQRBgjR7jwAElf6ZhSGTDJiBJd1_3Y2waKETN6WvfSb6Wc6QUInEs7-60vyBnOHewt3Z8m6c0vITdZL2aEwWab72tazbvpu6VL3U3RYBQX64=]
  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (2013). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Studies-on-the-regioselective-nucleophilic-S-N-Ar-Scales-Johnson/a25032d847849e32f7823f03b5f903513a077439]
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/236919248_Studies_on_the_Regioselective_Nucleophilic_Aromatic_Substitution_SNAr_Reaction_of_2-Substituted_35-Dichloropyrazines]
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Source unavailable.
  • Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom. (2025). Request PDF - ResearchGate. [URL: https://www.researchgate.
  • (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube. [URL: https://www.youtube.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypridazine. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3PJc0P-1_kwvU0x4z1q6ql0HtvgVnaJsYOVfNvkn4sTCYnh_L_tlBt8DdzuTofDaoDUVpR2cRNYdrawjyh5MdsqA34-m4F3JTlW7y8xKLr0fft9FtbhrnK_9XMEpnoKPBtfdogrZsqKcHX_o_V6OPrwNrOa8d4Vt6KtUv-tykI4Gjuaeszbp4BFiJZUjg8Rcv94bhz_TdOdU60VNPKB9VJNwSWX8SL8G5y6Ime2cwj5EDH61qCra3F2UM-ORIpvyymSyuh6Pe9xj7vA==]
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu5IXXUpikmWCOfhD61itY4RuwTh3xejCnV_Op6X53ngYFv3sm7M5gzEFsOd-v9Z5otEhOsceSQxLUAv45Xbxr8wR-InxZ2i-Mie_lXW4yXDEBEyNuty-YPAa-woSdND5EhQh5zm0QNjZ28iN2PBMtQn2G3_uLzBwiMgrG2-EdIj0rsE_wqFptHTHJMXnC9wHXkog8mn0RvHD79MjbqFTxAcy6gOtC4XaMMFxi-gFO5FnwzMzR8IF3EGFFfDt8kzv0]
  • Nucleophilic Substitution Reactions by Electron Transfer. (n.d.). Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr00073a004]
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313935/]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo010834o]
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/230198755_Palladium-Catalyzed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines]
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20-%20Suzuki.pdf]
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz15U-m7Un1zkjA8lvwG5hSa_AGHHr9zmIEJ_s4LYWB4QmPp8mIfwWz7FeqByF2N3TIUhedPzMYJOTV9VSpT2a605hcmXSSKL9GBi_elXSIlIbDM3j3TyKFJvKX_PkMwmTUCBicPSLzqao-b5Zqk7zJog0QU9aLw5kXWTXlOgSkiYKZQlR2XvsOfy8ym1Xaz5smMy8VSVZnzcm_3VBOlx6uzF0zUE7s_Z58dtpcymF5eilKZwbZW4gRsmwlVY7YnxXKlazMzIDF_z-XVs=]
  • Buchwald-Hartwig amination. (2023). YouTube. [URL: https://www.youtube.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [URL: https://www.youtube.
  • nucleophilic aromatic substitutions. (2019). YouTube. [URL: https://www.youtube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Catalytic_Reactions/24.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278434/]
  • Sonogashira coupling. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [URL: https://www.yonedalabs.com/service/suzuki-coupling]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [URL: https://myers.chem.harvard.edu/files/myers/files/10-suzuki.pdf]
  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38859779/]
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. (n.d.). Source unavailable.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. [URL: https://www.scirp.org/html/5-1150160_60729.htm]
  • Examples of drugs and biologically relevant compounds displaying an imidazo[1,2-a]1,2-a]pyridine scaffold. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-drugs-and-biologically-relevant-compounds-displaying-an-imidazo-1-2-a-1-2-a_fig1_366187841]

Sources

The Strategic Application of 3-Amino-6-bromopyridazine in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it a valuable component in the design of novel therapeutics.[1][2] Among the myriad of pyridazine derivatives, 3-Amino-6-bromopyridazine has emerged as a particularly versatile and powerful building block. Its strategic placement of a nucleophilic amino group and a reactive bromine atom allows for precise and diverse functionalization, making it a cornerstone in the synthesis of complex molecules targeting a wide range of diseases. This guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning research applications of this compound, offering both foundational knowledge and actionable protocols for its effective utilization in the laboratory.

Core Chemical Attributes and Reactivity Profile

This compound (C₄H₄BrN₃) is a crystalline solid with a molecular weight of approximately 174.00 g/mol .[3] The molecule's reactivity is dominated by the interplay between the electron-donating amino group at the 3-position and the electron-withdrawing bromine atom at the 6-position on the electron-deficient pyridazine ring. This unique arrangement dictates its behavior in key synthetic transformations.

Electrophilic Aromatic Substitution: The Bromination Pathway

While the pyridazine ring is generally electron-deficient, the activating effect of the amino group directs electrophilic substitution. The bromination of 3-aminopyridazine derivatives typically occurs at the position ortho or para to the amino group. The mechanism proceeds through a common pathway for electrophilic aromatic substitution: generation of an electrophile, formation of a stabilized carbocation intermediate (arenium ion), and subsequent deprotonation to restore aromaticity.[4][5]

Diagram 1: General Mechanism of Electrophilic Aromatic Bromination

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br E+ Br⁺ (Electrophile) Br2->E+ Polarization FeBr3 FeBr₃ (Catalyst) FeBr3->E+ Arenium Arenium Ion (Resonance Stabilized) E+->Arenium Pyridazine 3-Amino-pyridazine Ring Pyridazine->Arenium Slow (Rate-Determining) Product Brominated Pyridazine Arenium->Product Fast H+ H⁺ Product->H+

Caption: A simplified workflow of electrophilic aromatic bromination on an activated pyridazine ring.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. This has become a cornerstone for building molecular complexity and is widely used in the pharmaceutical and agrochemical industries.[1][6][7]

Reactions such as the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) are particularly effective.[6][8][9] The Suzuki-Miyaura coupling is arguably the most common, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂-Br (R¹ = Pyridazinyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Research Applications in Drug Discovery

The 3-aminopyridazine scaffold is a key feature in several clinically evaluated and approved drugs.[11] Its ability to form critical hydrogen bonds with protein targets, coupled with the synthetic versatility of the 6-bromo position, makes it a highly sought-after building block.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The 3-aminopyridazine core is an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[12][13] this compound serves as a starting point for creating libraries of kinase inhibitors by introducing various aryl or heteroaryl groups at the 6-position via Suzuki coupling to probe the solvent-exposed region of the ATP-binding pocket.[11]

Table 1: Representative Pyridazine-Based Kinase Inhibitors and Their Targets

Compound ClassTarget Kinase(s)Therapeutic AreaKey Synthetic StrategyReference(s)
3,6-Disubstituted PyridazinesJNK1CancerSuzuki Coupling & Amide Bond Formation[11]
Pyrido-pyridazinonesFER Tyrosine KinaseCancerScaffold Hopping & Suzuki Coupling[14]
AminopyridazinesALK5Fibrosis, CancerSuzuki Coupling & Amine Alkylation[12]
Imidazo[1,2-b]pyridazinesMultiple KinasesCancerCyclocondensation & Suzuki Coupling[8]
Modulators of the Endocannabinoid System

Derivatives of 3-amino-6-aryl-pyridazines have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2).[15] The CB2 receptor is primarily expressed in immune cells and is a promising target for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. Structure-activity relationship (SAR) studies have shown that the nature of the aryl group at the 6-position, installed via Suzuki coupling, is critical for potency and selectivity.[15]

Anti-inflammatory and Neuroprotective Agents

Chronic inflammation and glial cell over-activation are implicated in a range of neurodegenerative diseases. Novel 3-amino-6-phenyl-pyridazine derivatives have been developed as potent anti-neuroinflammatory agents. These compounds have been shown to selectively block the production of pro-inflammatory cytokines like IL-1β and nitric oxide (NO) in activated glial cells, highlighting their therapeutic potential.[16]

Applications in Agrochemicals

Beyond pharmaceuticals, the pyridazine core is integral to the agrochemical industry. The structural features of this compound make it a valuable intermediate for the synthesis of novel herbicides and fungicides.[15][17] The functionalization at the 6-position allows for the fine-tuning of the molecule's spectrum of activity and environmental profile. For example, the well-known herbicide Chloridazon, used in beet cultivation, is a pyridazine derivative, demonstrating the long-standing importance of this heterocycle in agriculture.[2]

Key Experimental Protocols

The following protocols are provided as a detailed guide for common and impactful transformations of this compound.

Protocol 1: Synthesis of the Precursor, 3-Amino-6-chloropyridazine

The chloro-analog is a common starting material for subsequent bromination or direct use in coupling reactions. This protocol is adapted from a patented procedure.[18]

Workflow:

Diagram 3: Synthesis of 3-Amino-6-chloropyridazine

G start Start: 3,6-Dichloropyridazine react Reactants: Aqueous Ammonia Methylene Dichloride start->react conditions Conditions: Sealed Vessel 100°C, 9 hours react->conditions monitor Monitor: TLC or GC conditions->monitor workup Workup: Cool to RT Rotary Evaporation monitor->workup Reaction Complete purify Purification: Recrystallization Silica Gel Chromatography workup->purify end Product: 3-Amino-6-chloropyridazine purify->end

Caption: A step-by-step workflow for the synthesis of 3-amino-6-chloropyridazine.

Methodology:

  • Reaction Setup: In a 100 mL pressure-rated reaction vessel, combine 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol), aqueous ammonia (e.g., 2.10 g, 60 mmol), and methylene dichloride (30 mL).[19]

  • Reaction: Securely seal the vessel and heat the mixture with vigorous stirring at 100 °C for 9 hours.

  • Monitoring: Periodically (and carefully) cool the reaction and take aliquots to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Carefully vent any pressure. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified first by recrystallization from an appropriate solvent system (e.g., ethanol/water), followed by silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.[19]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.[3][19][20]

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.).[3][20]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.[9][19]

  • Solvent Addition: Add a degassed solvent system via syringe. A common system is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.[3][9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-arylpyridazine.[20]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool that empowers chemists to rapidly access novel and diverse chemical matter. Its predictable reactivity in cornerstone reactions like palladium-catalyzed cross-coupling allows for its systematic use in structure-activity relationship studies, a critical component of modern drug discovery. From developing next-generation kinase inhibitors for oncology to creating selective modulators for inflammatory conditions, the applications of this scaffold continue to expand. As our understanding of disease biology deepens, the demand for versatile and reliable building blocks like this compound will undoubtedly grow, solidifying its place as an indispensable component in the chemist's toolbox.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). ResearchGate.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010). PubMed.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry.
  • IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. (n.d.). ResearchGate.
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (2025). ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
  • Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (n.d.). PubMed.
  • Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. (n.d.). ResearchGate.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). ACS Omega.
  • IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate.
  • Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

Sources

3-Amino-6-bromopyridazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-6-bromopyridazine for Advanced Synthesis

Abstract: This guide provides a comprehensive technical overview of this compound (IUPAC: 6-bromopyridazin-3-amine), a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We delve into its chemical identity, robust synthesis protocols, characteristic reactivity, and critical applications, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile building block.

Chemical Identity and Nomenclature

6-bromopyridazin-3-amine is a bifunctional heterocyclic compound featuring an electron-deficient pyridazine core. This structure is substituted with a nucleophilic amino group and a bromine atom, which serves as an excellent leaving group in cross-coupling reactions. The interplay between these groups defines its chemical utility.

1.1. IUPAC Name and Synonyms

  • IUPAC Name : 6-bromopyridazin-3-amine[1]

  • Common Synonyms : this compound, 6-Bromo-3-pyridazinamine[1][2]

  • CAS Number : 88497-27-2[1]

  • Molecular Formula : C₄H₄BrN₃[1]

1.2. Physicochemical Properties

The key physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Weight 174.00 g/mol [1]
Appearance Light yellow to brown crystalline solid[3]
Melting Point 164-168 °CData from supplier catalogs
SMILES C1=CC(=NN=C1N)Br[1]
InChIKey FXTDHDQFLZNYKW-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The most common and industrially relevant synthesis of 6-bromopyridazin-3-amine originates from 3,6-dichloropyridazine. The process involves a selective nucleophilic aromatic substitution (SNAr) followed by a halogen exchange reaction.

2.1. Recommended Synthetic Route

The synthesis is a two-step process:

  • Selective Amination : 3,6-dichloropyridazine is treated with ammonia. The reaction preferentially occurs at one of the chlorine-bearing carbons to yield 3-amino-6-chloropyridazine. This selectivity is driven by the reaction conditions.

  • Halogen Exchange (Halex) : The resulting 3-amino-6-chloropyridazine undergoes a halogen exchange reaction, often via a Sandmeyer-type reaction, to replace the chlorine atom with bromine.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow start 3,6-Dichloropyridazine intermediate 3-Amino-6-chloropyridazine start->intermediate  Aq. NH₃, Δ (Selective SₙAr) product 6-Bromopyridazin-3-amine (Final Product) intermediate->product  1. NaNO₂, HBr  2. CuBr (Sandmeyer)

Caption: Proposed synthesis of 6-Bromopyridazin-3-amine.

2.2. Detailed Laboratory Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from established procedures for the amination of dichloropyridazines.[4][5]

Objective: To synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine (1 equiv.)

  • Aqueous Ammonia (28-30%, 5-10 equiv.)

  • Solvent (e.g., n-butanol or a water-soluble polyether like diethylene glycol dimethyl ether)[4]

  • Reaction vessel (pressure-rated)

Procedure:

  • Vessel Charging: In a pressure-rated reaction vessel, charge 3,6-dichloropyridazine and the chosen solvent.

  • Reagent Addition: Add the aqueous ammonia solution to the vessel.

    • Causality Note: Using an excess of ammonia drives the reaction towards the mono-substituted product and minimizes the formation of the di-amino pyridazine byproduct.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-150 °C.[4] The reaction is typically run for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical eluent system is Ethyl Acetate/Hexanes (1:1). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation: a. Cool the reaction vessel to room temperature. b. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. c. Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-6-chloropyridazine.

Chemical Reactivity and Applications in Synthesis

The utility of 6-bromopyridazin-3-amine stems from its two distinct reactive sites. The bromine atom is primed for palladium-catalyzed cross-coupling, while the amino group can undergo standard amine chemistry. The electron-deficient nature of the pyridazine ring activates the C-Br bond, making it an excellent substrate for reactions that form C-C, C-N, and C-O bonds.[6]

3.1. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone transformation for this substrate, enabling the introduction of a wide variety of aryl and heteroaryl groups.[7]

General Reaction Scheme: (Conceptual Image)

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-pyridazin-3-amine derivative.

Materials:

  • 6-Bromopyridazin-3-amine (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)[8][9]

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromopyridazin-3-amine, the arylboronic acid, the base, and the palladium catalyst.

    • Expertise Note: The amino group on the pyridazine ring can potentially coordinate to the palladium center and inhibit catalysis.[10] If low yields are observed, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or temporarily protecting the amino group may be necessary.[10]

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Separate the layers. Wash the organic layer with water and then brine. c. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.

The catalytic cycle for this transformation is illustrated below.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex reductive_elim Reductive Elimination oxidative_add Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex->pd_complex2 transmetal Transmetalation pd_complex2->pd0 product Ar-Ar' (Coupled Product) start_mat Ar-Br (6-Bromopyridazin-3-amine) boronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The pyridazine heterocycle is increasingly recognized as a valuable scaffold in drug design. It is often used as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties such as reduced lipophilicity and enhanced hydrogen bonding potential.[6] The 3-aminopyridazine core, in particular, is present in several approved drugs.[6]

6-Bromopyridazin-3-amine serves as a key starting material for the synthesis of:

  • Enzyme Inhibitors: Its derivatives have been explored as potent inhibitors for various enzyme classes, including kinases and phosphodiesterases. For example, it is a building block for developing phosphodiesterase 10A (PDE10A) inhibitors, which are relevant for treating neurological disorders.[11]

  • Receptor Ligands: The scaffold can be elaborated to create selective ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Fragment-Based Drug Discovery (FBDD): The bromine atom can participate in halogen bonding, a specific non-covalent interaction that is increasingly utilized in FBDD to enhance binding affinity and selectivity.[11]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 6-bromopyridazin-3-amine.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the pyridazine ring. A broad singlet corresponding to the -NH₂ protons.
¹³C NMR Four distinct signals for the carbon atoms of the pyridazine ring.
Mass Spec (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 174/176, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom.
Infrared (IR) Characteristic N-H stretching bands for the primary amine (approx. 3200-3400 cm⁻¹), and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.

Safety, Handling, and Storage

6.1. Hazard Identification

According to the Globally Harmonized System (GHS), 6-bromopyridazin-3-amine is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

6.2. Recommended Handling and PPE

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear impervious clothing or a lab coat to prevent skin contact.[12]

    • Respiratory Protection: Avoid dust formation.[12] If dust is generated, use a NIOSH/MSHA-approved respirator.

6.3. Storage and Stability

  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed to prevent moisture ingress.

  • Store away from strong oxidizing agents.

References

  • 6-BROMO-3-PYRIDAZINAMINE Safety D
  • 6-Bromopyridazin-3-amine. PubChem. [Link]
  • 6-Bromopyridin-3-amine. PubChem. [Link]
  • 3-Amino-4-bromo-6-chloropyridazine. PubChem. [Link]
  • 6-Bromopyridazin-3-amine. Oakwood Chemical. [Link]
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Process for producing 3-amino-6-chloropyridazine.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
  • Synthesis method of 3-amino-6-chloropyridazine.
  • 3-Bromopyridazine.
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.

Sources

Methodological & Application

Synthesis of 3-Amino-6-bromopyridazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-amino-6-bromopyridazine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 3,6-dichloropyridazine and proceeds through a two-step sequence involving a selective amination followed by a halogen exchange reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step protocols, and critical safety information.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three key functional groups: a nucleophilic amino group, a reactive bromo group amenable to cross-coupling reactions, and the pyridazine core, a privileged scaffold in medicinal chemistry. This guide details a reliable and scalable two-step synthesis from 3,6-dichloropyridazine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to introduce an amino group, yielding 3-amino-6-chloropyridazine. The subsequent step is a copper-catalyzed halogen exchange to replace the chloro group with a bromo group.

Reaction Pathway Overview

The overall synthetic transformation is depicted below:

G start 3,6-Dichloropyridazine intermediate 3-Amino-6-chloropyridazine start->intermediate Step 1: Amination (NH4OH) end This compound intermediate->end Step 2: Halogen Exchange (CuI, NaBr)

Caption: Two-step synthesis of this compound.

Part 1: Selective Amination of 3,6-Dichloropyridazine

The initial step of the synthesis is the selective mono-amination of 3,6-dichloropyridazine to furnish 3-amino-6-chloropyridazine. This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The two chlorine atoms further activate the ring for SNAr. The reaction with ammonia (from ammonium hydroxide) proceeds through a Meisenheimer-like intermediate.[1][2] The nucleophilic attack of ammonia on one of the carbon atoms bearing a chlorine atom leads to the formation of a resonance-stabilized anionic intermediate. Subsequent loss of a chloride ion restores the aromaticity of the pyridazine ring, yielding the mono-aminated product.[3][4] The reaction is typically performed at elevated temperatures and pressures to overcome the activation energy barrier.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure 3,6-dichloropyridazine Meisenheimer_intermediate Meisenheimer Intermediate 3,6-dichloropyridazine->Meisenheimer_intermediate NH3 NH₃ NH3->3,6-dichloropyridazine 3-amino-6-chloropyridazine Meisenheimer_intermediate->3-amino-6-chloropyridazine Cl- Cl⁻ Meisenheimer_intermediate->Cl-

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling with 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-6-arylpyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of aryl or heteroaryl moieties at the 6-position of a 3-aminopyridazine ring system via the Suzuki-Miyaura cross-coupling reaction is a pivotal transformation in the synthesis of compounds with a wide range of biological activities, including but not limited to, cannabinoid receptor agonists and acetylcholinesterase inhibitors.[1][2] 3-Amino-6-bromopyridazine is a key starting material in this context, offering a reactive handle for carbon-carbon bond formation.

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling with this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides troubleshooting guidance to empower researchers in their synthetic endeavors. The protocols and discussions herein are grounded in established literature and aim to provide a robust starting point for the synthesis of 3-amino-6-arylpyridazines.[2][3]

Mechanistic Insights: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (e.g., a boronic acid) with an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) B->C D Transmetalation C->D Ar'-B(OH)₃⁻ E Ar-Pd(II)-Ar'(L_n) (Di-organopalladium Complex) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Coupled Product) F->G R1 Ar-X (this compound) R2 Ar'-B(OH)₂ (Arylboronic Acid) R2->D + Base Base Base (e.g., K₂CO₃, K₃PO₄)

Oxidative Addition: The first step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyridazine ring can facilitate this process.[6]

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The role of the base is crucial here; it activates the boronic acid by forming a more nucleophilic borate species (Ar-B(OH)₃⁻), which then undergoes transmetalation.[7][8][9][10] The choice of base can significantly impact the reaction outcome.

Reductive Elimination: The final step is the elimination of the newly formed biaryl product from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands on the palladium catalyst can promote this step.[11]

Challenges with Nitrogen-Containing Heterocycles

Substrates containing nitrogen atoms, such as this compound, can present unique challenges in Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[12][13][14][15] Careful selection of the catalyst, ligands, and reaction conditions is therefore essential to achieve high yields. For instance, using bulky phosphine ligands can help to prevent the coordination of the nitrogen heterocycle to the palladium center.[16]

Recommended Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Palladium CatalystSee table belowCommercially AvailableChoice depends on substrate reactivity.
BaseAnhydrousCommercially Availablee.g., K₂CO₃, K₃PO₄, Cs₂CO₃
SolventAnhydrous, DegassedCommercially Availablee.g., 1,4-Dioxane, Toluene, DME
WaterDeionized-For aqueous base solutions.
Reaction VesselOven-dried-Schlenk tube or similar.
Magnetic Stirrer/Stir Bar--
Inert Gas SupplyHigh Purity-Argon or Nitrogen
Catalyst and Base Selection

The choice of catalyst and base is critical for a successful reaction. The following table provides a starting point for optimization.

Catalyst SystemBaseTypical Loading (mol%)Notes
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃2-5A classic, versatile catalyst.[17]
PdCl₂(dppf)K₃PO₄1-3Often effective for challenging substrates.
XPhos Pd G2/G3K₃PO₄ or Cs₂CO₃0.5-2Highly active precatalyst for heteroaryl couplings.[18][19][20][21]

Experimental_Workflow A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Catalyst Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[22]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[22][23]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 0.5–2 mol%).[18][19][20][21]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of catalyst. Consider a more active precatalyst like XPhos Pd G2.[18][19][20][21]
Weak base.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[22]
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[23]
Protodeboronation Presence of water.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[23]
Formation of Pyridazinone Hydrolysis of the pyridazine ring.Use strictly anhydrous conditions and control the reaction temperature.[23]

Troubleshooting_Workflow Start Low Yield? A Check Starting Materials Purity Start->A B Optimize Catalyst & Ligand A->B Purity OK C Optimize Base & Solvent B->C No Improvement Success High Yield! B->Success Improved D Adjust Temperature & Time C->D No Improvement C->Success Improved E Check for Side Reactions (TLC/LCMS) D->E No Improvement D->Success Improved E->Start Identify & Address Side Reaction

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 3-amino-6-arylpyridazines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with nitrogen-containing heterocycles and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Alacid, E., & Najera, C. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Guery, S., et al. (2001). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synthesis.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
  • Dziadulewicz, E. K., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Alacid, E., & Najera, C. (2009). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Maes, B. U. W., et al. (2002). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • A. F. M. M. Rahman, et al. (2016). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2)
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2)
  • El-Ghanam, A. M. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
  • Andersson, C. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
  • Sára, J., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,4-Difluorophenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic...
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fors, B. P., et al. (2010).
  • de la Cruz, R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Fors, B. P., et al. (2010).
  • Sigma-Aldrich. (n.d.). XPhos Pd G2.
  • de la Cruz, R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • ResearchGate. (n.d.). Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Fors, B. P., et al. (2010). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • ResearchGate. (n.d.).
  • ResearchG
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 3,6-Diaminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Challenges of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its application to electron-deficient nitrogen-containing heterocycles, such as the pyridazine core, presents a unique set of challenges that demand a nuanced and well-considered approach.[3] This guide provides a detailed examination of the strategic considerations and a robust protocol for the successful Buchwald-Hartwig amination of 3-Amino-6-bromopyridazine, a key intermediate in the synthesis of various biologically active compounds.

The primary hurdles in the amination of this compound stem from two key electronic features of the substrate:

  • Electron-Deficient Ring System: The pyridazine ring is inherently electron-poor, which can disfavor the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, a critical step in the catalytic cycle.[4]

  • Coordinating Nitrogen Atoms: The presence of multiple nitrogen atoms, including an exocyclic amino group, can lead to catalyst inhibition or deactivation through the formation of stable, off-cycle palladium complexes.

A successful protocol, therefore, must be meticulously designed to overcome these electronic barriers. This involves the judicious selection of the palladium source, a sterically demanding and electron-rich ligand, a suitable base, and appropriate reaction conditions to favor the desired productive catalytic pathway.

Mechanistic Underpinnings: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(Br)L_n OxAdd->PdII_complex Amine_coord Amine Coordination PdII_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amido_complex Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_amido_complex RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr This compound Amine R'R''NH Base Base-H+ Br-

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the aryl bromide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the active Pd(0) catalyst.[5]

For electron-deficient substrates, the oxidative addition step is often rate-limiting. The choice of a sterically hindered, electron-rich ligand is crucial to promote this step and stabilize the resulting palladium complex.

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the following parameters:

Parameter Recommendation Rationale References
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a preformed Pd-NHC complexPd₂(dba)₃ is a common and effective source of Pd(0). Preformed N-heterocyclic carbene (NHC) precatalysts can offer enhanced stability and activity, particularly for challenging substrates.[6][7][6][7][8]
Ligand XPhos, RuPhos, or a Josiphos-type ligandBulky, electron-rich biarylphosphine ligands like XPhos and RuPhos are known to facilitate the amination of electron-deficient heteroaryl halides. Josiphos-type ligands have also shown efficacy in the direct coupling of ammonia.[2][9]
Base NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required for the deprotonation of the amine. NaOt-Bu is a common choice. For substrates sensitive to strong bases, K₃PO₄ can be a milder alternative.[8][10]
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated non-polar aprotic solvents are standard. Toluene is often preferred, but dioxane can sometimes lead to improved results.[5][8]
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive aryl bromides.[8]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that should be optimized for the specific amine coupling partner.

experimental_workflow start Start reagent_prep Reagent Preparation: - this compound - Amine - Pd Precatalyst - Ligand - Base start->reagent_prep schlenk_setup Schlenk Flask Setup: - Add solids under inert atmosphere - Evacuate and backfill with Argon (3x) reagent_prep->schlenk_setup solvent_add Solvent Addition: - Add anhydrous, deoxygenated solvent via syringe schlenk_setup->solvent_add reaction Reaction: - Heat to desired temperature (e.g., 100 °C) - Stir vigorously solvent_add->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool to room temperature - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography workup->purification end End Product purification->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine coupling partner (e.g., a primary or secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the amine coupling partner (1.1-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq). The flask is then sealed.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe through a septum.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-(substituted)aminopyridazine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area.

Concluding Remarks

The Buchwald-Hartwig amination of this compound, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. The use of bulky, electron-rich phosphine ligands in conjunction with an appropriate palladium source and base is key to overcoming the inherent difficulties associated with this electron-deficient and coordinating heterocyclic substrate. The protocol provided herein serves as a robust starting point for the synthesis of a wide array of 3,6-disubstituted pyridazine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

References

  • Nolan, S. P., & Organ, M. G. (Eds.). (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
  • Nolan, S. P., & Organ, M. G. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
  • Various Authors. (2025). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Chemistry LibreTexts. (2023).
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
  • McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Zala, P., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2498–2506. [Link]
  • Ghorai, P., & Kumar, A. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
  • Kashani, S. K., et al. (2019).
  • Reddit. (2018).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Pyridazine Core

The pyridazine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of compounds with a wide spectrum of biological activities. The strategic functionalization of the pyridazine ring is a critical step in the development of novel therapeutics, allowing for the fine-tuning of pharmacological profiles and pharmacokinetic properties. Among the various substituted pyridazines, 3-amino-6-substituted derivatives are of particular interest. The 3-amino-6-bromopyridazine scaffold serves as a versatile building block, enabling the introduction of diverse molecular fragments at the 6-position through palladium-catalyzed cross-coupling reactions. These reactions, foundational to modern organic synthesis, provide a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices and strategies to overcome common challenges associated with this specific substrate.

Understanding the Substrate: The Unique Reactivity of this compound

The successful cross-coupling of this compound is governed by the electronic nature of the pyridazine ring and the presence of the amino substituent. The pyridazine ring is electron-deficient, which generally facilitates the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, the initial step in most cross-coupling catalytic cycles. However, the 3-amino group introduces a potential challenge. Its basic nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity. This chelation effect can hinder the desired catalytic turnover.[1] Therefore, the judicious selection of ligands is paramount to mitigate this issue and ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and minimize catalyst deactivation.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of a suitable palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos often provide superior results, especially for challenging substrates.[2] The base plays a crucial role in activating the boronic acid for transmetalation.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Component Role Recommended Reagents/Conditions Notes
Substrate Aryl HalideThis compound (1.0 equiv)Ensure purity of starting material.
Coupling Partner Organoboron ReagentArylboronic acid (1.2-1.5 equiv)Pinacol esters can be used to minimize protodeboronation.
Palladium Precatalyst Catalyst SourcePd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%) is also a good alternative.
Ligand Catalyst StabilizationNone (for Pd(PPh₃)₄) or SPhos (4 mol%)XPhos or other bulky phosphines can be screened.
Base Boronic Acid ActivationK₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)The choice of base can significantly impact the reaction outcome.
Solvent Reaction MediumToluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1)Degassing the solvent is crucial to prevent catalyst oxidation.
Temperature Reaction Rate80-110 °CMonitor reaction progress by TLC or LC-MS to determine optimal temperature.
Atmosphere Prevent Catalyst OxidationInert (Argon or Nitrogen)Maintain a positive pressure of inert gas throughout the reaction.

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). If using Pd(PPh₃)₄, no additional ligand is needed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3] This reaction is particularly valuable for creating 3-amino-6-(substituted amino)pyridazine derivatives, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The selection of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.[1]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination

Component Role Recommended Reagents/Conditions Notes
Substrate Aryl HalideThis compound (1.0 equiv)Ensure dryness of the substrate.
Coupling Partner AminePrimary or secondary amine (1.1-1.5 equiv)The nature of the amine will influence the optimal conditions.
Palladium Precatalyst Catalyst SourcePd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts like RuPhos-Pd-G3 can also be highly effective.[1]
Ligand Catalyst StabilizationXPhos (2-4 mol%) or RuPhos (2-4 mol%)BINAP is another effective ligand for some substrates.[5]
Base Deprotonation of AmineNaOtBu (1.5-2.5 equiv) or LiHMDS (2.0 equiv)Cs₂CO₃ can be used for less hindered amines.
Solvent Reaction MediumToluene or 1,4-DioxaneAnhydrous solvents are essential for this reaction.
Temperature Reaction Rate80-110 °CHigher temperatures may be required for less reactive amines.
Atmosphere Prevent Catalyst OxidationInert (Argon or Nitrogen)Rigorous exclusion of air and moisture is critical.

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, the base, and a magnetic stir bar to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction provides access to 3-amino-6-alkynylpyridazines, which are valuable intermediates for further synthetic transformations.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-C≡CR) Product (Ar-C≡CR) Reductive Elimination->Product (Ar-C≡CR) Cu(I)Br Cu(I)Br Alkyne Activation Alkyne Activation Cu(I)Br->Alkyne Activation HC≡CR, Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd from Copper Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide byproduct and to act as a solvent. The use of a copper(I) co-catalyst, such as CuI, is standard, although copper-free conditions have been developed.[7]

Detailed Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. A protocol for a similar substrate, 2-amino-3-bromopyridine, has been reported and serves as a strong foundation.[8]

Table 3: Reagents and Reaction Conditions for Sonogashira Coupling

Component Role Recommended Reagents/Conditions Notes
Substrate Aryl HalideThis compound (1.0 equiv)---
Coupling Partner AlkyneTerminal alkyne (1.2-1.5 equiv)Ensure the alkyne is free of impurities.
Palladium Precatalyst Catalyst SourcePdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ can also be used.
Ligand Catalyst StabilizationPPh₃ (if not using a pre-formed complex)Other phosphine ligands can be screened.
Copper Co-catalyst Alkyne ActivationCuI (4-10 mol%)Essential for the traditional Sonogashira reaction.
Base Acid Scavenger/SolventTriethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Use as both base and solvent, or in conjunction with another solvent.
Solvent Reaction MediumDMF or THFAnhydrous and degassed solvents are recommended.
Temperature Reaction RateRoom temperature to 100 °CThe optimal temperature depends on the reactivity of the substrates.
Atmosphere Prevent Side ReactionsInert (Argon or Nitrogen)Important for preventing oxidative homocoupling of the alkyne.

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, copper(I) iodide, and the ligand (if necessary).

  • Solvent and Reagent Addition: Add the degassed solvent, followed by this compound, the terminal alkyne, and the amine base.

  • Reaction: Stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

IV. The Heck Reaction: Vinylation of the Pyridazine Core

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[3] This reaction can be used to introduce vinyl groups at the 6-position of this compound.

Mechanistic Rationale

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, alkene coordination and insertion, and β-hydride elimination.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Alkene Coordination & Insertion Alkene Coordination & Insertion Ar-Pd(II)-Br(L2)->Alkene Coordination & Insertion Alkene R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Alkene Coordination & Insertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) β-Hydride Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->β-Hydride Elimination Product (Ar-CH=CH-R) Product (Ar-CH=CH-R) β-Hydride Elimination->Product (Ar-CH=CH-R) H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) β-Hydride Elimination->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

A base is required to regenerate the Pd(0) catalyst at the end of the cycle. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction.

Detailed Protocol: Heck Reaction

The following is a general protocol for the Heck reaction of this compound with an alkene.

Table 4: Reagents and Reaction Conditions for Heck Reaction

Component Role Recommended Reagents/Conditions Notes
Substrate Aryl HalideThis compound (1.0 equiv)---
Coupling Partner AlkeneAlkene (1.1-2.0 equiv)Acrylates, styrenes, and other activated alkenes are good substrates.
Palladium Precatalyst Catalyst SourcePd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ is also a common choice.
Ligand Catalyst StabilizationPPh₃ or P(o-tolyl)₃The choice of ligand can be critical for success.
Base Regeneration of Pd(0)Triethylamine (Et₃N) or K₂CO₃A non-nucleophilic organic base is often preferred.
Solvent Reaction MediumDMF, NMP, or AcetonitrileHigh-boiling polar aprotic solvents are commonly used.
Temperature Reaction Rate100-140 °CThe Heck reaction often requires elevated temperatures.
Atmosphere Prevent Side ReactionsInert (Argon or Nitrogen)---

Experimental Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, the alkene, the palladium precatalyst, the ligand, and the base.

  • Solvent Addition: Add the solvent to the reaction mixture.

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

V. Troubleshooting and Optimization

Table 5: Common Issues and Solutions in Cross-Coupling Reactions of this compound

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Catalyst deactivation (oxidation or poisoning)- Inappropriate ligand or base- Low reaction temperature- Ensure rigorous inert atmosphere and use of degassed solvents.- Screen a variety of bulky, electron-rich phosphine ligands.- Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu).- Increase the reaction temperature incrementally.
Formation of Homocoupled Byproducts - Presence of oxygen- Inefficient transmetalation- Thoroughly degas all solvents and reagents.- Optimize the base and ligand to promote the desired cross-coupling pathway.
Protodeboronation (Suzuki) - Presence of water or protic solvents- Inappropriate base- Use anhydrous solvents and reagents.- Consider using boronate esters instead of boronic acids.- Use a milder base like K₂CO₃.
Dehalogenation - Presence of reducing agents- Catalyst decomposition- Ensure the purity of all reagents.- Use a more stable catalyst system.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The protocols and insights provided in this guide offer a robust starting point for the synthesis of a diverse array of substituted pyridazine derivatives. By understanding the underlying mechanistic principles and the specific challenges posed by the substrate, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the discovery and development of novel chemical entities with significant potential in pharmacology and materials science.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987.
  • Heck reaction. In Wikipedia.
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
  • Tiz, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12.
  • Kollár, L., et al. (2022). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. ResearchGate.
  • Tiz, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. National Library of Medicine.
  • Quéguiner, G., et al. (2006). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • The Sonogashira cross coupling reactions of 3 with terminal alkynes. ResearchGate.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Alberati, D., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
  • Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
  • Heck Reaction. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Alam, A., et al. (2021). Synthesis, antimicrobial activity, and docking study of some N3, N6-diphenylpyridazine-3,6-diamine derivatives as dihydrofolate reductase inhibitors. International Journal of Pharmaceutical Investigation, 11(2), 154–161.
  • Sotelo, E., & Raviña, E. (2007). Straightforward Three-Component Palladium-Catalysed Synthesis of Pyridazin-3(2H)-one Libraries. ResearchGate.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Amino-6-bromopyridazine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the 3-Amino-6-arylpyridazine Scaffold

The pyridazine nucleus is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1] Specifically, the 3-amino-6-arylpyridazine scaffold is a critical pharmacophore in modern drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including acetylcholinesterase inhibition and potent anti-inflammatory properties.[1][2] A series of 3-amino-6-aryl-pyridazines have also been identified as highly selective CB2 agonists, showing potential for the treatment of inflammatory pain.[3]

The synthesis of these valuable compounds is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[4][5][6] The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron species and an organic halide, stands out as the premier method for this transformation.[5][7][8] It offers a versatile, reliable, and high-yielding route that avoids the lengthy, multi-step classical syntheses.[7]

This guide provides a comprehensive overview, field-proven protocols, and expert insights for the successful Suzuki-Miyaura coupling of 3-amino-6-bromopyridazine with a variety of arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful transition-metal-catalyzed reaction that proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) complex. The electron-deficient nature of the pyridazine ring facilitates this key activation step.[9]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties (the pyridazine and the aryl group) on the palladium center couple, forming the desired C-C bond of the 3-amino-6-arylpyridazine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_labels pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) (Pyridazinyl-Pd Complex) pd0->pd_complex oxidative_addition Oxidative Addition di_pd_complex Ar-Pd(II)-Ar'(Ln) (Di-organo Pd Complex) pd_complex->di_pd_complex transmetalation Transmetalation di_pd_complex->pd0 product 3-Amino-6-arylpyridazine (Ar-Ar') di_pd_complex->product reductive_elimination Reductive Elimination aryl_halide This compound (Ar-X) aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->di_pd_complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Field-Proven Insights

The success of the coupling reaction is highly dependent on the careful selection of several key parameters. The presence of the amino group on the pyridazine ring can sometimes inhibit the catalyst, making optimization critical for achieving high yields.[10][12]

  • Palladium Catalyst: The choice of catalyst is paramount. While numerous catalysts are available, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used Pd(0) catalyst for this transformation.[2][12][13] It is often used in a 3-5 mol% loading. Other effective systems include using a Pd(II) precursor like Palladium(II) acetate, Pd(OAc)₂, combined with a specialized phosphine ligand such as SPhos or XPhos, which can be particularly effective for challenging heterocyclic couplings.

  • Base: An aqueous inorganic base is required to facilitate the transmetalation step. A 2M aqueous solution of sodium carbonate (Na₂CO₃) is the standard and most cost-effective choice.[2][13] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may be screened for optimization.

  • Solvent System: A biphasic solvent system is typically employed. Toluene is a common organic solvent, though 1,4-dioxane or dimethoxyethane (DME) are also frequently used.[2][13][14] The aqueous phase is provided by the base solution. The addition of a co-solvent like ethanol can sometimes be beneficial to improve the solubility of the reactants.[2]

  • Reaction Temperature: The reaction generally requires heating to proceed at an efficient rate. Temperatures between 80-110 °C are typical.[2][12] Refluxing in toluene (approx. 110 °C) is a common condition.[2][9]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 3-amino-6-halopyridazines with various arylboronic acids, compiled from peer-reviewed literature.

Arylboronic AcidHalogen (X)Palladium Catalyst (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidClPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.) (2)Toluene1102035-65[2][12]
4-Methoxyphenylboronic acidClPd(PPh₃)₄Na₂CO₃ (2 M aq.)Toluene/EtOH1102065[2]
4-Fluorophenylboronic acidClPd(PPh₃)₄Na₂CO₃ (2 M aq.)Toluene/EtOH1102058[2]
Thiophen-2-ylboronic acidI[PdCl(C₃H₅)]₂/ligandK₃PO₄Dioxane801875[15]
Phenylboronic acidClPd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2)Toluene/H₂O10016High[14]

Note: Yields are often substrate-dependent and the conditions provided serve as a general guideline.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the coupling of this compound with an arylboronic acid.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 equiv)

  • Toluene or 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup - Add this compound,  arylboronic acid, and Na₂CO₃ solution  to a flask. degas 2. Degassing - Add solvent (e.g., Toluene). - Purge with inert gas (Ar or N₂) for  15-20 minutes. setup->degas catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ under an  inert atmosphere. degas->catalyst reaction 4. Reaction - Heat mixture to 80-110 °C. - Stir for 4-24 hours. - Monitor by TLC or LC-MS. catalyst->reaction workup 5. Workup - Cool to room temperature. - Dilute with EtOAc and H₂O. - Separate layers, wash organic  phase with brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify crude product via  flash column chromatography. workup->purify product Final Product 3-Amino-6-arylpyridazine purify->product

Figure 2: Generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure
  • Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the 2M aqueous sodium carbonate solution (2.0 equiv).[13]

  • Degassing: Add the organic solvent (e.g., Toluene or DME, approx. 0.1 M concentration relative to the pyridazine). Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.[9][13] This step is critical to remove oxygen, which can deactivate the catalyst and promote unwanted side reactions like boronic acid homocoupling.[13]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[12]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[12] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.[10]

  • Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12] Purify the residue by flash column chromatography on silica gel to afford the pure 3-amino-6-arylpyridazine derivative.[12][13]

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Inefficient degassing, leading to catalyst deactivation. The amino group on the pyridazine can also act as a ligand, potentially poisoning the catalyst.[10][12]

    • Solution: Ensure the solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst.[13] If catalyst poisoning is suspected, screening different palladium catalysts and ligands (e.g., Pd(OAc)₂/SPhos) may be necessary.

  • Significant Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[13]

    • Solution: Rigorous degassing is the primary solution.[13] Using a direct Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) pre-catalysts which must be reduced in situ.[13]

  • Formation of Pyridazinone Byproduct:

    • Cause: The pyridazine ring can be susceptible to hydrolysis, especially at high temperatures in the presence of water and base, leading to the displacement of the halogen with a hydroxyl group.[13]

    • Solution: While an aqueous base is required, using the minimum necessary amount of water can help. If this is a persistent issue, screening other bases (e.g., K₃PO₄) or solvent systems may be required.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and indispensable tool for the synthesis of 3-amino-6-arylpyridazines. By carefully selecting the catalyst, base, and solvent, and by adhering to a robust, oxygen-free protocol, researchers can efficiently access a diverse library of these valuable compounds. The insights and detailed procedures provided in this guide serve as a comprehensive resource for professionals in medicinal chemistry and drug development to successfully implement this critical transformation.

References

  • Guery, S., et al. (2001). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synthesis, 2001(13), 2013-2017.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468.
  • Maes, B. U. W., et al. (2007). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
  • Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 23(11), 3014.
  • Maes, B. U. W., et al. (2002). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Tetrahedron, 58(43), 8821-8828.
  • Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
  • Bluth, R. (1982). [Antipyretic activity of 3-amino-4-mercapto-6-methylpyridazine and some standard pharmaca]. Pharmazie, 37(6), 441-443.
  • Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3).
  • Molnár, Á. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Al-Zoubi, R. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856-1859.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, Vol. 1.
  • Kumar, A., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 71(03), 141-152.
  • NRO-Chemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ghaffar, T., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30205-30215.
  • Karami, K., et al. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

Sources

Application Notes & Protocols: The Strategic Utility of 3-Amino-6-bromopyridazine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Among its derivatives, 3-Amino-6-bromopyridazine emerges as a highly strategic pharmaceutical intermediate. Its bifunctional nature—featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—provides two orthogonal vectors for molecular elaboration.[5] This guide provides an in-depth exploration of the application of this compound, with a focus on its role in the synthesis of kinase inhibitors, and delivers detailed, field-proven protocols for its key synthetic transformations.

The Rationale: Why this compound is a Powerhouse Intermediate

The utility of this compound in drug discovery, particularly for kinase inhibitors, is rooted in its structural features which are adept at interacting with the highly conserved ATP-binding site of kinases.[6]

  • Hinge-Binding Motif: The pyridazine core, with its adjacent nitrogen atoms, is an excellent bioisostere for the adenine ring of ATP. The amino group at the 3-position can act as a crucial hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase, a critical interaction for potent inhibition.[6]

  • Vectors for SAR Exploration: The bromine atom at the 6-position serves as a versatile synthetic handle. It is readily displaced or modified through modern palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide variety of substituents. This enables medicinal chemists to perform extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic (ADME) properties.[6][7]

The logical flow for utilizing this intermediate in a drug discovery program is visualized below.

G A This compound (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C Aryl/Heteroaryl Boronic Acids D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Primary/Secondary Amines E Diverse Library of 6-Substituted Pyridazines C->E D->E F SAR Optimization (Potency, Selectivity, ADME) E->F Biological Screening G Lead Candidate (e.g., Kinase Inhibitor) F->G

Caption: Synthetic strategy using this compound.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The transformation of the C-Br bond at the 6-position is paramount. Two of the most powerful and reliable methods for this are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for installing new aryl, heteroaryl, or vinyl groups, creating a C(sp²)-C(sp²) bond.[8] This is fundamental for extending the molecular framework into different pockets of the kinase active site.

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is common, modern catalyst systems using Pd(OAc)₂ or Pd₂(dba)₃ with specific phosphine ligands often provide higher yields and broader substrate scope. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9][10][11]

  • Base: A base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[11]

  • Solvent: A two-phase solvent system (e.g., toluene/water or dioxane/water) is often used to dissolve both the organic-soluble starting materials and the inorganic base.[8] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive and promote side reactions like homocoupling of the boronic acid.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 6-amino-substituted pyridazines by forming a C-N bond between the pyridazine core and a primary or secondary amine.[12][13] This is crucial for accessing different chemical space and establishing new interactions within the target protein.

Causality Behind Protocol Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[12][14][15] The ligand's steric bulk promotes the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. Its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium center.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required. Its role is to deprotonate the amine coupling partner, forming an amide that can then coordinate to the palladium complex.[15][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory. The presence of water can lead to hydrolysis of the starting material or unwanted side reactions.[9][12]

Experimental Protocols & Data

Safety First: this compound and related halogenated heterocycles should be handled with care. They are often classified as irritants to the skin, eyes, and respiratory system.[17][18] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18] Dispose of waste according to institutional guidelines.[17]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling various boronic acids to the this compound core.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Combine Reactants: - this compound - Boronic Acid - Base (e.g., Na₂CO₃) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D Heat Mixture (e.g., 80-100 °C) C->D E Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure 3-Amino-6-arylpyridazine G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent & Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.[8][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine derivative.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid Palladium Catalyst (mol%) Base (equivalents) Solvent System Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ (2.0) Toluene/H₂O 110 20 35-65
4-Methoxyphenylboronic acid PdCl₂(dppf) (3) K₂CO₃ (2.0) Dioxane/H₂O 90 12 ~75
3-Pyridylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (2.0) Dioxane/H₂O 100 8 ~80

(Yields are representative and can vary based on substrate and precise conditions. Data synthesized from multiple sources.)[8][11]

Protocol 2: General Procedure for Buchwald-Hartwig C-N Cross-Coupling

This protocol outlines the palladium-catalyzed amination for coupling primary or secondary amines to the pyridazine core.

G cluster_0 Reaction Setup (Inert) cluster_1 Reaction & Work-up cluster_2 Purification A Combine Solids: - Pd Precatalyst - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) B Add Reactants: - this compound - Coupling Amine A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat Mixture (e.g., 80-110 °C) C->D E Aqueous Quench (e.g., sat. NH₄Cl) D->E F Extract, Dry & Concentrate E->F G Column Chromatography F->G H Pure 3,6-Diaminopyridazine Derivative G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.) to an oven-dried Schlenk tube.[12]

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[6]

  • Work-up: After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired C-N coupled product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Palladium Source (mol%) Ligand (mol%) Base (equivalents) Solvent Temp (°C) Yield (%)
Aniline Pd₂(dba)₃ (1.5) XPhos (3.0) NaOt-Bu (2.0) Toluene 100 ~85
Morpholine Pd(OAc)₂ (2.0) BINAP (3.0) Cs₂CO₃ (1.5) Dioxane 110 ~90
Benzylamine Pd₂(dba)₃ (2.0) RuPhos (4.0) K₃PO₄ (2.0) Toluene 100 ~78

(Yields are representative and can vary based on substrate and precise conditions. Data synthesized from multiple sources.)[12][14][15]

Conclusion

This compound is a quintessential building block for modern medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient construction of complex molecular architectures. The robust palladium-catalyzed protocols detailed herein provide a reliable foundation for researchers, scientists, and drug development professionals to leverage this intermediate in the synthesis of novel therapeutics, particularly in the competitive and impactful field of kinase inhibitors. The logical application of these synthetic strategies is key to accelerating the discovery of next-generation medicines.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Smolecule. (2023, August 15). Buy 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.
  • (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-Iodopyridazine.
  • Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419.
  • (n.d.). Sourcing Pharmaceutical Intermediates: The Role of 3-Amino-4-bromo-6-chloropyridazine.
  • Benchchem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • MedchemExpress.com. (n.d.). 3-Amino-6-chloropyridazine | Intermediate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • PubMed Central. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
  • PubMed Central. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Apollo Scientific. (n.d.). 3-Amino-6-methoxypyridazine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • PubMed. (2007, January 15). Design and synthesis of rho kinase inhibitors (III).
  • PMC. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BLD Pharm. (n.d.). 446273-59-2|3-Amino-4-bromo-6-chloropyridazine|BLD Pharm.
  • NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

Sources

3-Amino-6-bromopyridazine in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Agrochemicals Using 3-Amino-6-bromopyridazine

Introduction: The Pyridazine Core in Modern Agrochemicals

In the continuous effort to ensure global food security, the development of novel, effective, and environmentally conscious agrochemicals is paramount.[1] Within the vast landscape of heterocyclic chemistry, pyridazine and its derivatives have emerged as privileged scaffolds, forming the core structure of numerous commercial and developmental fungicides, herbicides, and insecticides.[1][2] The unique electronic properties of the diazine ring system, with its distinct dipole moment, contribute to the potent biological activities observed in these molecules.[3]

A key intermediate that provides a versatile entry point into this chemical space is this compound. Its structure, featuring a reactive bromine atom and a nucleophilic amino group, allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of the strategic use of this compound in agrochemical synthesis, focusing on robust, scalable, and impactful palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-tested methodologies for researchers and development professionals. While this guide focuses on the bromo-derivative, it is important to note that its chloro-analog, 3-amino-6-chloropyridazine, often serves as an equally indispensable and sometimes more cost-effective building block for many of the same applications.[4][5][6]

Core Synthetic Applications: Building Molecular Diversity

The strategic value of this compound lies in its capacity to undergo a variety of transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools that have revolutionized the synthesis of complex molecules from simple, readily available precursors.[7][8]

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a halide and an organoboron compound. In the context of agrochemical synthesis, this reaction is employed to append a diverse array of aryl and heteroaryl moieties to the 6-position of the pyridazine ring, a critical step in modulating the biological activity and spectrum of the final compound.[5][9]

Mechanistic Rationale: The success of the Suzuki coupling hinges on a well-defined catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Catalyst & Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized biaryl phosphines, are essential. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Base: A base, typically an inorganic carbonate like Cs₂CO₃ or Na₂CO₃, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or dimethylformamide (DMF) are commonly used to ensure solubility of all reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Transmetalation (Ar'B(OH)2 / Base) C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Ar-Ar' React1 This compound React1->B React2 Arylboronic Acid Product 3-Amino-6-arylpyridazine

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and agrochemicals.[11] This reaction allows for the coupling of the pyridazine core with a vast range of primary and secondary amines, enabling fine-tuning of the molecule's properties, such as its target affinity, solubility, and metabolic stability.[7][12]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction proceeds through a palladium-catalyzed cycle. However, the choice of components is tailored for C-N bond formation.

  • Catalyst & Ligand: While traditional palladium sources can be used, this reaction often benefits from specialized, sterically hindered phosphine ligands (e.g., X-Phos, S-Phos, RuPhos) developed by Buchwald and others. These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent catalyst decomposition.[12]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are frequently used to deprotonate the amine, facilitating its coordination to the palladium center.[12] The choice of a strong base is often necessary to achieve efficient coupling, especially with less nucleophilic amines.[12]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Amine Coordination & Deprotonation (R2NH / Base) C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F F->A Ar-NR2 React1 This compound React1->B React2 Primary/Secondary Amine Product N-substituted-6-aminopyridazin-3-amine

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents and solvents with care.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative procedure for the synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine, a common scaffold in agrochemical discovery.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer, heating mantle, condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Fit the flask with a reflux condenser under a nitrogen/argon atmosphere. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-amino-6-(4-methoxyphenyl)pyridazine.

Data Summary: Suzuki Coupling

Arylboronic Acid Partner Pd Catalyst Base Solvent Typical Yield Range Reference
Phenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane 75-90% [5][9]
4-Fluorophenylboronic acid Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 70-85% [5]

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 65-80% |[9] |

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the coupling of a common secondary amine, morpholine, to the pyridazine core.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation/Addition: In a glovebox, add Pd₂(dba)₃ (0.02 eq), X-Phos (0.08 eq), sodium tert-butoxide (1.4 eq), and this compound (1.0 eq) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe under a positive pressure of nitrogen/argon.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted aminopyridazine.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its ability to undergo efficient and regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for generating extensive libraries of novel compounds. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this scaffold, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides with improved efficacy and safety profiles.

References

  • Title: Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides Source: Pest Management Science URL:[Link]
  • Title: The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis Source: Dakang Chemicals URL:[Link]
  • Title: Synthesis of Pyridazine Derivatives as Herbicides Source: Scite URL:[Link]
  • Title: Synthesis and specification of pyridazine derivatives.
  • Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation Source: ResearchG
  • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Source: ResearchG
  • Title: Process for producing 3-amino-6-chloropyridazine Source: Google Patents URL
  • Title: A New Approach Towards the Synthesis of 3-Amino-6-(hetero)
  • Title: Synthesis method of 3-amino-6-chloropyridazine Source: Google Patents URL
  • Title: Buchwald–Hartwig amin
  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Palladium-catalyzed cross-couplings in the synthesis of agrochemicals Source: ResearchG
  • Title: ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries Source: ResearchG
  • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions Source: ResearchG

Sources

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous bioactive compounds with applications in oncology, neuroscience, and infectious diseases.[1][2] The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel pharmaceutical candidates. The N-arylation of aminopyridazines, such as 3-amino-6-bromopyridazine, provides direct access to a diverse library of N-aryl aminopyridazine derivatives.

Historically, the formation of aryl C-N bonds required harsh conditions, such as the Ullmann condensation, which suffered from limited substrate scope and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[3][4] This reaction provides a highly efficient and versatile method for coupling amines with aryl halides under relatively mild conditions, demonstrating broad functional group compatibility.[5]

This document provides a comprehensive guide to the N-arylation of this compound using Buchwald-Hartwig amination. It details the underlying reaction mechanism, provides a field-proven, step-by-step protocol, and offers insights into reaction optimization and troubleshooting.

Core Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide and an amine, mediated by a palladium catalyst.[6] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.

The key steps are as follows[3][7][8]:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This forms a Pd(II) intermediate. The rate of this step is influenced by the halide (I > Br > Cl) and the electronic properties of the ligand.[7]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired N-arylated product (Ar-NR₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate this step.[6]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex  Oxidative Addition + Ar-X amido_complex Ar-Pd(II)(L)-NR₂ Amido Complex oa_complex->amido_complex  Amine Coordination & Deprotonation + R₂NH, Base - HX • Base amido_complex->pd0  Reductive Elimination product Product: Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Reagent quantities should be calculated based on the specific molecular weights of the reactants.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore in a desiccator.
Aryl Bromide≥98%CommercialPurify if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercialAir-sensitive; handle under inert gas.
(±)-BINAP or XPhosLigand GradeCommercialAir-sensitive; handle under inert gas.
Sodium tert-butoxide (NaOt-Bu)≥98%CommercialHighly hygroscopic; handle in a glovebox.
TolueneAnhydrousCommercialDegas before use.
Schlenk flask or reaction vialGlasswareN/AMust be oven-dried before use.
Magnetic stirrer and hotplateEquipmentN/A
TLC plates (Silica gel 60 F₂₅₄)ConsumableCommercialFor reaction monitoring.
Experimental Workflow Diagram

Caption: General workflow for the N-arylation experiment.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[9]

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), the phosphine ligand (e.g., BINAP, 0.02-0.04 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed, anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 80-110 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a deep red or brown.[9]

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take aliquots periodically using a syringe. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is complete upon consumption of the limiting reagent (typically the this compound).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

ParameterOptionsRationale & Field Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0); this can sometimes be more efficient but may require slightly different activation conditions.[8][10]
Ligand Bidentate: BINAP, dppfMonodentate (Bulky): XPhos, RuPhos, BrettPhosBidentate ligands were among the first successful classes for this reaction.[3] The development of bulky, electron-rich monodentate biarylphosphine ligands (Buchwald ligands) dramatically expanded the reaction scope, especially for less reactive aryl chlorides and challenging substrates.[5][6] XPhos is often a good starting point for difficult couplings.[10]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is the most common and effective base for many systems.[4] Weaker bases like Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups, though this often requires higher temperatures or longer reaction times.[5]
Solvent Toluene, Dioxane, THFAprotic, non-polar or weakly polar solvents are preferred. Toluene is excellent for its high boiling point and ability to precipitate some inorganic salts, which can sometimes drive the reaction forward.[7][8] Dioxane is also widely used and can be effective.
Temperature 80 - 110 °CThe reaction generally requires heating to facilitate the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the aryl halide and the stability of the catalyst system.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (O₂ poisoning).3. Base is old/hydrated.4. Temperature is too low.1. Use fresh catalyst/ligand from a reliable source. Handle strictly under inert conditions.2. Improve Schlenk technique; ensure glassware is dry and solvent is properly degassed.3. Use a fresh bottle of base or a freshly opened container from a glovebox.4. Increase reaction temperature in 10 °C increments.
Hydrodehalogenation Side Product Presence of water or other proton sources leading to quenching of the Pd-Aryl intermediate. A β-hydride elimination pathway can also compete with reductive elimination.[3]Ensure all reagents and solvents are rigorously anhydrous. Screen different ligands, as the ligand structure can influence the rate of reductive elimination versus side reactions.
Formation of Diarylamine The product (primary arylamine) is more reactive than the starting amine and undergoes a second arylation.This is a common challenge when using ammonia or primary amines.[11][12] Using a slight excess of the amine coupling partner can sometimes help. If the issue persists, screening different ligands is the most effective strategy, as some ligands offer superior selectivity for monoarylation.[13]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The University of Edinburgh.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2018). ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Semantic Scholar.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. National Institutes of Health.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PubMed Central.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). PubMed Central.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2023). PubMed Central.
  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles.

Sources

experimental procedure for Sonogashira coupling of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 3-Amino-6-bromopyridazine: Protocols and Mechanistic Insights

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of arylalkynes and conjugated enynes.[2][3] These structural motifs are prevalent in a vast array of functional molecules, including natural products, pharmaceuticals, and advanced organic materials.[3][4]

Pyridazine derivatives, in particular, are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[5][6] The ability to functionalize the pyridazine core via cross-coupling reactions opens a direct pathway to novel chemical entities for drug discovery and development.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer a framework for troubleshooting and optimization, ensuring scientific integrity and reproducibility.

Reaction Principle and Catalytic Mechanism

The Sonogashira coupling proceeds through two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: The cycle is initiated by the active catalyst, a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[1]

    • Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the aryl halide (this compound), inserting into the carbon-bromine bond to form a square planar Pd(II) intermediate.[1][8] This is often the rate-determining step of the cycle.[9]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the halide and forms a new Pd(II)-alkynyl complex.[7][8]

    • Reductive Elimination: The newly formed complex undergoes reductive elimination, creating the final C(sp²)-C(sp) bond of the desired product (3-amino-6-alkynylpyridazine) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[10]

    • A π-alkyne complex forms between the copper(I) salt and the terminal alkyne.

    • In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[10] This species is significantly more nucleophilic than the neutral alkyne and is poised for the crucial transmetalation step with the palladium center.[7]

Sonogashira_Mechanism Fig. 1: Simplified Catalytic Cycles of the Sonogashira Reaction cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)(L)₂-C≡CR transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0  Regenerated  Catalyst product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne H-C≡CR alkyne->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide h_base H-Base⁺ Br⁻ cu_acetylide->h_base base Base (Et₃N) base->cu_acetylide Ar-Br (this compound) ->oxidative_addition Workflow Fig. 2: General Experimental Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) charge 2. Charge Solids (Pyridazine, PdCl₂(PPh₃)₂, CuI) setup->charge solvents 3. Add Solvents & Base (Anhydrous DMF, Et₃N) charge->solvents alkyne_add 4. Add Terminal Alkyne (via Syringe) solvents->alkyne_add react 5. Heat & Stir (e.g., 80°C, monitor by TLC/LC-MS) alkyne_add->react workup 6. Work-up (Cool, Dilute, Filter through Celite) react->workup extract 7. Liquid-Liquid Extraction (EtOAc, Water, Brine) workup->extract purify 8. Purification (Dry, Concentrate, Column Chromatography) extract->purify characterize 9. Characterization (NMR, MS) purify->characterize

General experimental workflow for the Sonogashira coupling.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (e.g., 5 mL for a 1 mmol scale) followed by anhydrous triethylamine (e.g., 3 mL). Stir the resulting suspension for 5 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc, ~20 mL) and filter it through a short pad of Celite® to remove the palladium and copper salts. [8][11]Wash the pad with additional EtOAc (~10 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and saturated aqueous NaCl (brine, 1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-alkynylpyridazine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality or wet reagents/solvents.3. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use high-purity, anhydrous, and thoroughly degassed reagents and solvents.3. Incrementally increase the reaction temperature (e.g., to 90-100 °C) and monitor for improvement.
Formation of Diyne Byproduct (Glaser Coupling) Presence of oxygen, which promotes the Cu(I)-mediated oxidative homocoupling of the alkyne. [5]Rigorously deoxygenate all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. If the problem persists, consider a copper-free Sonogashira protocol. [5][12]
Decomposition of Starting Material or Product Reaction temperature is too high.Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider screening different palladium ligands (e.g., XPhos, SPhos) that may promote the reaction under milder conditions.
Multiple Unidentified Byproducts Side reactions due to reactive functional groups or impurities.Ensure the purity of starting materials. If the alkyne or pyridazine has other reactive sites, they may need to be protected prior to the coupling reaction.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • Copper(I) Iodide: Can cause skin and eye irritation. [13] * Amines (Et₃N, DIPA): Are corrosive, flammable, and have strong odors. Handle only in a fume hood.

    • Solvents (DMF, THF): Are flammable. DMF is a reproductive toxin. Avoid exposure.

  • Reaction Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic. [14][15]While typically manageable on a small laboratory scale, caution should be exercised. For scale-up operations, a reaction calorimetry study is recommended to assess thermal risk. [14]

Conclusion

The Sonogashira coupling is a highly effective method for the alkynylation of the this compound core, providing a gateway to a diverse range of novel heterocyclic compounds for applications in drug discovery and materials science. Success in this reaction is not merely about following steps but about understanding the critical role of each component and the necessity of maintaining a controlled, oxygen-free environment. By adhering to the principles and detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize target molecules, troubleshoot common issues, and further innovate within this powerful area of synthetic chemistry.

References

  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [URL: https://www.vedantu.com/chemistry/sonogashira-coupling]
  • BYJU'S. Sonogashira Coupling. [URL: https://byjus.com/chemistry/sonogashira-coupling/]
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [URL: https://repository.kaust.edu.sa/handle/10754/625298]
  • YouTube. Sonogashira coupling. [URL: https://www.youtube.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [URL: https://www.mdpi.com/2073-4344/10/4/459]
  • BenchChem. preventing homo-coupling side reactions in pyridazine synthesis. [URL: https://www.benchchem.com/blog/preventing-homo-coupling-side-reactions-in-pyridazine-synthesis/]
  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. [URL: https://www.researchgate.
  • ResearchGate. Sonogashira coupling in natural product synthesis. [URL: https://www.researchgate.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]
  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [URL: https://www.mdpi.com/2073-4344/12/11/1392]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/cr1002517]
  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832870/]
  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [URL: https://pubmed.ncbi.nlm.nih.gov/26408933/]
  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [URL: https://link.springer.com/article/10.1007/s11696-023-02711-4]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_290196881]
  • NROChemistry. Sonogashira Coupling. [URL: https://www.nro-chem.com/sonogashira-coupling/]
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [URL: https://sddc.ac.uk/blog/2013/01/guidelines-for-sonogashira-cross-coupling-reactions/]
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00277]
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. [URL: https://thalesnano.com/wp-content/uploads/2018/12/TN_AN_021_Sonogashira.pdf]
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [URL: https://pubs.acs.org/doi/full/10.1021/acs.oprd.9b00277]
  • Smolecule. Buy 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2. [URL: https://www.smolecule.com/cas-446273-59-2-3-amino-4-bromo-6-chloropyridazine.html]
  • Biosynth. 3-Bromopyridazine | 88491-61-6 | FB72022. [URL: https://www.biosynth.com/p/FB72022/200545/3-bromopyridazine]
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. [URL: https://www.benchchem.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. [URL: https://www.benchchem.
  • Sigma-Aldrich. 3-Amino-6-bromopyridine 97 13534-97-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/531938]
  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [URL: https://engineering.purdue.
  • PubChem. 6-Bromopyridazin-3-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2794779]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 3-Amino-6-bromopyridazine, a critical building block in pharmaceutical and agrochemical research. The recommended synthetic strategy prioritizes scalability, safety, and efficiency, focusing on the direct amination of 3,6-dibromopyridazine. This application note details the synthesis of the requisite starting material, provides a step-by-step protocol for the core amination reaction, and outlines essential considerations for process control, purification, and analytical validation. The causality behind experimental choices is explained to empower researchers with a deep understanding of the process, ensuring both reproducibility and the ability to troubleshoot potential challenges.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of a diverse range of biologically active molecules. Its unique structural motif, featuring a nucleophilic amino group and a reactive bromo substituent, makes it a versatile scaffold for the construction of complex molecular architectures. The pyridazine core is a common feature in many pharmaceutical agents, contributing to their therapeutic efficacy. Consequently, a robust and scalable synthetic route to this compound is of significant industrial importance.

While several synthetic strategies could be envisioned, this guide focuses on a two-step process commencing from readily available starting materials:

  • Synthesis of 3,6-dibromopyridazine: The precursor is synthesized from maleic hydrazide (pyridazine-3,6-diol) via a bromination reaction.

  • Direct Amination: Selective nucleophilic aromatic substitution of a single bromo group on the 3,6-dibromopyridazine ring with ammonia yields the target molecule.

This approach is analogous to the well-established industrial synthesis of 3-Amino-6-chloropyridazine from 3,6-dichloropyridazine, suggesting a high probability of success upon scale-up.[1][2][3]

Synthetic Strategy and Rationale

The chosen synthetic pathway is illustrated below. The rationale for this selection is based on the commercial availability of the initial starting material (maleic hydrazide), the relatively straightforward nature of the transformations, and the potential for high-throughput production.

Synthetic_Pathway Maleic_Hydrazide Maleic Hydrazide Dibromopyridazine 3,6-Dibromopyridazine Maleic_Hydrazide->Dibromopyridazine Bromination POBr3 POBr₃ Target_Molecule This compound Dibromopyridazine->Target_Molecule Amination Ammonia NH₃ (aq)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3,6-Dibromopyridazine

The synthesis of the key intermediate, 3,6-dibromopyridazine, is achieved through the reaction of maleic hydrazide with a brominating agent, phosphorus oxybromide (POBr₃), which is analogous to the use of phosphorus oxychloride (POCl₃) for the synthesis of 3,6-dichloropyridazine.[4]

Experimental Protocol: Synthesis of 3,6-Dibromopyridazine

Materials:

  • Maleic hydrazide (pyridazine-3,6-diol)

  • Phosphorus oxybromide (POBr₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (10 M)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge maleic hydrazide.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide to the reactor. Caution: This reaction is exothermic and releases hazardous fumes. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a slurry of ice and water. This step is highly exothermic and should be performed with extreme caution.

  • Neutralization: Cool the quenched mixture to 0°C and adjust the pH to approximately 10 by the slow addition of a 10 M aqueous NaOH solution. Maintain the temperature below 10°C during neutralization.

  • Isolation: The precipitated solid is isolated by filtration.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to a constant weight to yield 3,6-dibromopyridazine.

Part 2: Large-Scale Synthesis of this compound

The core of the synthesis is the regioselective amination of 3,6-dibromopyridazine. By controlling the reaction conditions, one of the bromo groups is displaced by an amino group. The choice of solvent, temperature, and pressure are critical parameters for achieving high yield and selectivity. The following protocol is adapted from established procedures for the synthesis of 3-Amino-6-chloropyridazine.[1][3]

Experimental Protocol: Amination of 3,6-Dibromopyridazine

Materials:

  • 3,6-Dibromopyridazine

  • Aqueous ammonia (28-30%)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Activated carbon

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge 3,6-dibromopyridazine and the chosen solvent system.

  • Ammonia Addition: Add aqueous ammonia to the reactor. The molar ratio of ammonia to 3,6-dibromopyridazine is a critical parameter and should be optimized, typically in the range of 3 to 7 equivalents.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-150°C. The internal pressure will increase; ensure the reactor is rated for the expected pressure. Maintain the reaction for 6-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC, analyzing for the consumption of the starting material and the formation of the product.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Work-up:

    • Transfer the reaction mixture to a separate vessel.

    • If a significant amount of solid is present, it can be isolated by filtration.

    • The filtrate can be concentrated under reduced pressure to precipitate more product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • For higher purity, a slurry wash with a non-polar solvent can be performed.

    • If necessary, treatment with activated carbon can be employed to remove colored impurities.

  • Drying: Dry the purified this compound under vacuum at 50-60°C until a constant weight is achieved.

Amination_Workflow Start Start Charge_Reactor Charge Reactor with 3,6-Dibromopyridazine & Solvent Start->Charge_Reactor Add_Ammonia Add Aqueous Ammonia Charge_Reactor->Add_Ammonia Heat_React Heat to 100-150°C (6-12 hours) Add_Ammonia->Heat_React Monitor_Reaction Monitor by HPLC Heat_React->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Heat_React No Cool_Vent Cool to RT & Vent Reaction_Complete->Cool_Vent Yes Workup Work-up (Filtration/Concentration) Cool_Vent->Workup Purification Purification (Recrystallization) Workup->Purification Dry_Product Dry Product Purification->Dry_Product End End Dry_Product->End

Caption: Experimental workflow for the amination of 3,6-dibromopyridazine.

Process Control and Optimization

For a successful and reproducible large-scale synthesis, several parameters must be carefully controlled and optimized.

ParameterRangeRationale
Temperature 100-150°CHigher temperatures increase the reaction rate but may also lead to the formation of byproducts, such as the diamino-pyridazine.
Pressure AutogenousThe reaction is typically run in a sealed reactor, and the pressure will depend on the temperature and the amount of ammonia used.
Ammonia Equivalents 3-7A sufficient excess of ammonia is required to drive the reaction to completion and minimize the formation of dimeric impurities.
Solvent Ethanol, Methanol, WaterThe choice of solvent can affect the solubility of the reactants and products, influencing the reaction rate and ease of isolation.
Reaction Time 6-12 hoursThe optimal reaction time should be determined by monitoring the reaction to ensure complete conversion of the starting material.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.

  • Melting Point: As a preliminary indicator of purity.

Safety Considerations

  • Phosphorus oxybromide (POBr₃): Highly corrosive and reacts violently with water. Handle in a dry, well-ventilated area with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

  • High-Pressure Reactions: The amination step is performed under high pressure. Ensure the reactor is properly maintained and operated by trained personnel. A blast shield should be used.

  • Ammonia: A corrosive and toxic gas. The reactor should be vented in a fume hood or to a scrubber system.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.[5]

Conclusion

The synthetic route detailed in this application note, proceeding via the amination of 3,6-dibromopyridazine, represents a robust and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The principles and protocols described herein provide a solid foundation for the successful implementation of this synthesis on a large scale.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry.
  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed.
  • Sandmeyer reaction - Wikipedia.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.

Sources

Purification of 3-Amino-6-bromopyridazine by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-Amino-6-bromopyridazine, a critical heterocyclic building block in pharmaceutical research and development. The synthesis of this intermediate often results in a crude mixture containing unreacted starting materials and various by-products. Achieving high purity is paramount for its use in subsequent synthetic steps, particularly in the development of novel therapeutics where reaction efficiency and impurity profiling are critical. This guide details a robust methodology using normal-phase column chromatography, explaining the underlying principles of separation, step-by-step experimental procedures, and methods for method development and optimization.

Introduction and Scientific Context

This compound (C₄H₄BrN₃, MW: 174.00 g/mol ) is a key intermediate in organic synthesis, particularly valued in medicinal chemistry.[1] Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom susceptible to various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), makes it a versatile scaffold for constructing complex molecular architectures.[2]

However, synthetic preparations rarely yield a product of sufficient purity for direct use. Common impurities may include starting materials like 3,6-dichloropyridazine, regioisomers, or by-products from side reactions.[3] Column chromatography is the premier technique for addressing this purification challenge. It leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase to achieve separation. For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) is exceptionally effective.

This document serves as a detailed guide, grounded in the principles of separation science, to empower researchers to consistently obtain high-purity this compound.

The Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: The process utilizes silica gel (SiO₂), a highly polar stationary phase. The surface of the silica is rich in silanol groups (Si-OH), which are capable of forming strong hydrogen bonds and dipole-dipole interactions with polar analytes.[4][5]

  • Analyte Polarity: this compound is a polar molecule due to the presence of the amino (-NH₂) group and the nitrogen atoms in the pyridazine ring. These functional groups readily interact with the silanol groups of the silica gel.

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used as the mobile phase. The separation is achieved because components of the crude mixture will have varying affinities for the stationary phase.

    • Non-polar impurities will have minimal interaction with the silica gel and will be carried quickly through the column by the mobile phase, eluting first.

    • This compound , with its higher polarity, will adsorb more strongly to the silica gel. It requires a more polar mobile phase to disrupt its interaction with the stationary phase and facilitate its movement down the column.

    • Highly polar impurities will bind even more tightly to the silica and will elute last, often requiring a significantly more polar mobile phase.

By carefully selecting the mobile phase composition, a clean separation between these components can be achieved.

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the behavior of compounds on a silica column.

Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.25-0.35 .

  • An Rƒ value that is too high (>0.5) indicates the compound is not retained well and will elute too quickly from the column, leading to poor separation from less polar impurities.

  • An Rƒ value that is too low (<0.1) suggests the compound is too strongly adsorbed, requiring excessive volumes of solvent and leading to broad, diffuse bands.

Protocol: TLC Method Development
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a reference spot by dissolving a pure standard of this compound, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the reference standard onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a small amount of your chosen test eluent (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The pyridazine ring is UV active.

  • Calculate Rƒ: Measure the distance traveled by the compound spot and the distance traveled by the solvent front.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the polarity of the eluent until the Rƒ of this compound is in the target range of 0.25-0.35.

    • If Rƒ is too high, decrease the polarity (reduce the amount of Ethyl Acetate).

    • If Rƒ is too low, increase the polarity (increase the amount of Ethyl Acetate).

Parameter Description Target Value
Stationary Phase Silica Gel 60 F₂₅₄ TLC PlatesN/A
Mobile Phase (Eluent) Hexane / Ethyl Acetate or DCM / MethanolAdjust for Target Rƒ
Retention Factor (Rƒ) Ratio of analyte travel to solvent front travel0.25 - 0.35

Detailed Purification Protocol

This protocol assumes the use of a standard glass chromatography column and silica gel (230-400 mesh).

Materials and Reagents
Equipment Chemicals & Reagents
Glass chromatography column with stopcockCrude this compound
Separatory funnel (for solvent addition)Silica Gel (230-400 mesh)
Round-bottom flasksReagent-grade Hexane
Beakers and Erlenmeyer flasksReagent-grade Ethyl Acetate
Collection tubes/flasksReagent-grade Dichloromethane (DCM)
TLC plates, chamber, and UV lampReagent-grade Methanol (MeOH)
Rotary evaporatorAnhydrous Sodium Sulfate
Funnels and filter paperCelite (optional, for filtration)
Spatulas and weighing paperCompressed air or Nitrogen
Safety Precautions
  • Compound Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation.[1]

  • Solvent Hazards: All organic solvents are flammable and should be handled with care. Dichloromethane is a suspected carcinogen.

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.

Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing)

  • Securely clamp the column in a vertical position in the fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • In a beaker, measure the required amount of silica gel (typically 50-100 g of silica per 1 g of crude material).

  • Create a slurry by adding the silica gel to your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Mix gently until a homogenous, pourable slurry is formed.

  • Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage. Tap the side of the column gently to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and drain the excess solvent into a flask, collecting it for reuse. Crucially, never let the top of the silica bed run dry. The solvent level must always remain above the silica surface.

  • Add another thin layer of sand on top of the settled silica bed to prevent it from being disturbed during sample and eluent addition.

Step 2: Sample Loading (Dry Loading Recommended)

Dry loading provides superior resolution compared to wet loading.

  • Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent like Dichloromethane or Acetone.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude material adsorbed onto silica.

  • Carefully drain the eluent in the column down to the level of the top sand layer.

  • Gently and evenly add the silica-adsorbed sample onto the sand layer.

  • Carefully add a final layer of sand on top of the sample.

Step 3: Elution and Fraction Collection

  • Using a separatory funnel or by carefully pouring down the side of the column, add your optimized mobile phase.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).

  • Start with a low-polarity eluent to wash off non-polar impurities. You can use an isocratic (constant solvent composition) or gradient elution. A gradient is often more efficient.

    • Example Gradient:

      • Fractions 1-10: 10% Ethyl Acetate / Hexane

      • Fractions 11-30: 25% Ethyl Acetate / Hexane (This should elute the target compound)

      • Fractions 31-40: 50% Ethyl Acetate / Hexane (To wash out more polar impurities)

  • Maintain a constant flow rate. A gentle pressure from a nitrogen line or air pump can be applied to speed up the process if needed (flash chromatography).

Step 4: Monitoring and Analysis

  • As fractions are collected, monitor the separation using TLC.

  • Spot every few fractions on a single TLC plate. Co-spot a reference of your crude material on the same plate for comparison.

  • Develop and visualize the plate. Identify the fractions that contain your pure target compound (a single spot at the correct Rƒ).

  • Group the fractions containing the pure product. Also, group fractions containing impure product separately; they may be combined and re-purified.

Step 5: Isolation of Pure Product

  • Combine all fractions identified as pure into a single round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • The resulting solid is your purified this compound.

  • Confirm the purity via analytical methods such as ¹H NMR, LC-MS, and melting point analysis.

Visual Workflows and Data

Chromatography Workflow Diagram

The following diagram illustrates the complete purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure_Product Pure 3-Amino-6- bromopyridazine Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Principle of Separation Diagram

This diagram shows the molecular interactions driving the separation on the silica surface.

Separation_Principle cluster_silica Silica Gel Surface (Stationary Phase) cluster_mobile Mobile Phase Flow → S1 Si-OH S2 Si-OH S3 Si-OH Impurity Non-Polar Impurity Target Target Compound Target->S2 H-Bond Target->S3 H-Bond

Sources

Application Note and Protocol for the Recrystallization of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 3-Amino-6-bromopyridazine in Research and Development

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its presence in the core structure of numerous pharmaceutical and agrochemical candidates underscores the critical importance of its purity. Impurities, even in trace amounts, can lead to unpredictable reaction outcomes, decreased yields, and potential off-target effects in biological assays. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, and a well-defined protocol is essential for achieving the high purity of this compound required for demanding applications.

This comprehensive guide provides a detailed protocol for the selection of an optimal solvent and the subsequent recrystallization of this compound. The methodologies presented herein are grounded in the fundamental principles of solubility and crystal lattice formation, ensuring a robust and reproducible purification process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₄H₄BrN₃[1]
Molecular Weight174.00 g/mol [1]
Melting Point~472.15 K (199 °C)[2]
AppearanceLight yellow needles[3]

Part 1: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when hot.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.

  • Favorable temperature coefficient of solubility: A significant difference in solubility across the temperature range is desirable.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: Safety and cost-effectiveness are important practical considerations.

Solubility Profile of this compound

A comprehensive study by researchers has experimentally determined the mole fraction solubility of this compound in a range of pure solvents at various temperatures.[2] This data is invaluable for selecting a suitable recrystallization solvent. The solubility was found to be highest in N,N-dimethylformamide (DMF) and lowest in water.[2]

Table 1: Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures [2]

Solvent278.15 K (5 °C)323.15 K (50 °C)
Methanol2.893 × 10⁻³1.159 × 10⁻²
Ethanol1.635 × 10⁻³7.146 × 10⁻³
n-Propanol1.011 × 10⁻³4.987 × 10⁻³
Isopropanol7.780 × 10⁻⁴4.012 × 10⁻³
n-Butanol6.540 × 10⁻⁴3.691 × 10⁻³
Acetone1.905 × 10⁻³7.989 × 10⁻³
Toluene1.050 × 10⁻⁴7.500 × 10⁻⁴
Propylene Glycol1.011 × 10⁻³5.879 × 10⁻³
N,N-Dimethylformamide (DMF)8.216 × 10⁻³2.415 × 10⁻²
Water2.574 × 10⁻⁵1.603 × 10⁻⁴

Based on this data, several solvents show promise. Alcohols like methanol and ethanol demonstrate a good temperature coefficient. For pyridazine derivatives, common choices for recrystallization include ethanol, methanol, or mixtures such as ethanol/water.[4]

Experimental Protocol for Solvent Screening

For novel compounds or when extensive solubility data is unavailable, a systematic solvent screening is essential.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

  • Test tubes or small vials

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into separate test tubes.

    • Add the test solvent dropwise (0.5 mL increments) at room temperature, vortexing after each addition.

    • Observe the solubility. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable for recrystallization.

  • Hot Solubility Test:

    • For solvents in which the compound was poorly soluble at room temperature, gently heat the mixture using a hot plate or water bath.

    • Continue adding the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

    • Observe the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals indicates a good solvent.

Part 2: Step-by-Step Recrystallization Protocol for this compound

This protocol is based on the solubility data and general practices for pyridazine derivatives. Ethanol is chosen as a suitable solvent due to its favorable solubility profile, relatively low toxicity, and ease of removal.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Workflow Visualization:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude solid and stir bar in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B Heat and stir C Preheat funnel and receiving flask B->C If insoluble impurities exist D Quickly filter hot solution C->D E Allow filtrate to cool slowly to room temperature D->E F Cool in an ice bath E->F Induce further precipitation G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold ethanol G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Protocol:

  • Dissolution:

    • Place the crude this compound and a magnetic stir bar into an appropriately sized Erlenmeyer flask.

    • Add a small amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required.

    • Preheat a powder funnel and a second Erlenmeyer flask on the hot plate.

    • Place a piece of fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved. The melting point of the dried crystals can be determined and compared to the literature value to assess purity.

Troubleshooting Common Recrystallization Issues

  • No Crystals Form Upon Cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles of solvent selection and adhering to the detailed experimental procedure, researchers can consistently obtain high-purity material, which is essential for the successful advancement of their research and development endeavors.

References

  • Benchchem Technical Support Center.
  • LookChem. 3-Amino-6-bromopyridine.
  • Journal of Chemical & Engineering Data.
  • PubChem. 6-Bromopyridazin-3-amine.

Sources

Application Notes and Protocols for Monitoring 3-Amino-6-bromopyridazine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the effective monitoring of chemical reactions involving 3-amino-6-bromopyridazine using Thin-Layer Chromatography (TLC). As a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents, precise reaction tracking is paramount to ensure optimal yields, minimize impurity formation, and streamline process development.[1] This document outlines the fundamental principles of TLC, tailored protocols for this compound, including stationary and mobile phase selection, visualization techniques, and interpretation of results. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Imperative of Reaction Monitoring

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a scaffold in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a pyridazine ring substituted with both an amino and a bromo group, offers multiple avenues for chemical modification. The amino group can act as a nucleophile or be modified, while the bromine atom is a versatile handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4][5]

Given the reactivity of this compound, monitoring the progress of its reactions is crucial for several reasons:

  • Determining Reaction Completion: Accurately identifying the point at which the starting material has been consumed prevents premature or unnecessarily prolonged reaction times, which can lead to the formation of byproducts.

  • Identifying Intermediates and Byproducts: TLC can reveal the presence of transient intermediates or unwanted side products, providing valuable insights into the reaction mechanism and allowing for optimization of reaction conditions.

  • Optimizing Reaction Conditions: By comparing TLC profiles from reactions run under different conditions (e.g., temperature, catalyst, solvent), researchers can quickly identify the optimal parameters for a given transformation.[6]

  • Guiding Purification: The TLC profile provides a preliminary indication of the complexity of the crude reaction mixture and aids in the selection of an appropriate purification strategy, such as column chromatography.[6]

Thin-Layer Chromatography is an indispensable tool for in-process reaction monitoring due to its speed, simplicity, low cost, and high sensitivity.[7][8]

Fundamentals of TLC for Polar Heterocyclic Compounds

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[9][10]

For a polar, nitrogen-containing heterocyclic compound like this compound, the following principles are key:

  • Stationary Phase: Normal-phase TLC with a polar stationary phase, such as silica gel (SiO₂), is the most common choice.[8][9][11] The polar silanol groups on the silica surface can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A mobile phase of lower polarity is used to elute the compounds up the plate.[11] The choice of mobile phase is critical and often requires empirical optimization. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]

  • Retention Factor (Rf): The Rf value is a measure of the distance traveled by a compound relative to the solvent front. It is calculated as:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

    In normal-phase TLC, more polar compounds interact more strongly with the stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate and have higher Rf values.[9]

Protocol for Monitoring a Typical Reaction of this compound

This protocol provides a general framework for monitoring a reaction involving this compound, such as a nucleophilic aromatic substitution or a Suzuki-Miyaura cross-coupling.

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • Forceps

  • UV lamp (254 nm and 365 nm)

  • Heating device (heat gun or hot plate)

  • Fume hood

  • Visualization reagents (see Table 2)

  • Reaction mixture aliquots

  • Reference standards (starting material, and if available, the expected product)

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw origin line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm Ready for spotting prep_chamber Prepare Developing Chamber (add mobile phase, saturate) develop Develop the Plate prep_chamber->develop Saturated chamber spot_co Co-spot (SM + Rxn) spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->develop Plate spotted dry Dry the Plate develop->dry Development complete uv UV Light (254 nm) dry->uv Ready for visualization stain Chemical Staining uv->stain If necessary analyze Analyze and Interpret Results uv->analyze Spots visualized stain->analyze Spots visualized TLC_Interpretation cluster_TLC TLC Plate cluster_key Legend TLC_Plate origin Origin origin_line front Solvent Front front_line lane1 SM lane2 Co lane3 Rxn sm_spot co_sm_spot co_prod_spot rxn_prod_spot key_sm Starting Material key_prod Product

Caption: Interpreting a TLC plate for reaction monitoring.

Optimization of TLC Conditions

Mobile Phase Selection

The choice of mobile phase is crucial for good separation. For this compound and its derivatives, which are relatively polar, a mixture of a non-polar and a polar solvent is typically used.

Mobile Phase System (v/v)PolarityTypical Applications
10-30% Ethyl Acetate in HexanesLow to MediumFor less polar products of cross-coupling reactions.
30-70% Ethyl Acetate in HexanesMediumA good starting point for many reactions.
5-10% Methanol in DichloromethaneMedium to HighFor more polar products, such as those with additional polar functional groups.
0.1-1% Triethylamine in Ethyl Acetate/HexanesBasic ModifierTo reduce tailing of basic compounds like amines by neutralizing acidic silica gel sites. [6]

Table 1: Recommended Mobile Phase Systems for TLC of this compound Reactions.

Visualization Agents

While UV light is the primary method of visualization, various chemical stains can provide additional information, especially for UV-inactive compounds.

Visualization AgentPreparationProcedureResults
Iodine A few crystals of I₂ in a sealed chamber.Place the dried plate in the chamber for a few minutes.Yellow to brown spots for many organic compounds, particularly those with unsaturation or electron-rich groups. The spots will fade over time. [12][13]
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Dip the plate in the solution and gently heat.Yellow spots on a purple background for compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and some amines).
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.Dip the plate and heat until colors develop.Excellent general stain, producing various colors for different functional groups. [14]
Ninhydrin 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid.Dip the plate and heat.Useful for visualizing primary and secondary amines, which typically appear as purple or red spots. [14]

Table 2: Common Visualization Agents for TLC.

Troubleshooting Common TLC Problems

  • Streaking or Tailing of Spots: This is often due to the compound being too polar for the mobile phase or interacting too strongly with the acidic silica gel. [6]Adding a small amount of a more polar solvent (like methanol) or a basic modifier (like triethylamine) to the mobile phase can help. [6]* Rf Value Too High or Too Low: If the spots run to the top of the plate (Rf ≈ 1), the mobile phase is too polar. If the spots remain at the origin (Rf ≈ 0), the mobile phase is not polar enough. Adjust the solvent ratio accordingly.

  • No Spots Visible: The compound may not be UV-active, or its concentration may be too low. Try a chemical stain or spot a more concentrated sample.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for monitoring the progress of reactions involving this compound. By carefully selecting the stationary and mobile phases and using appropriate visualization techniques, researchers can gain valuable real-time insights into their chemical transformations. The protocols and guidelines presented in this document provide a solid foundation for the successful application of TLC in the synthesis and development of novel pyridazine-based compounds.

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). [Source not further specified]
  • 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem. National Center for Biotechnology Information.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • Thin-layer chromatography (TLC) (video) - Khan Academy. Khan Academy.
  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. LCGC International.
  • Thin-Layer Chromatography. University of Pittsburgh.
  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. ResearchGate.
  • 7.8: TLC Visualization Methods - Chemistry LibreTexts. Chemistry LibreTexts.
  • TLC Visualization Reagents - EPFL. EPFL.
  • TLC Visualization Methods. [Source not further specified]
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - WUR eDepot. Wageningen University & Research.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Chemistry LibreTexts.
  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine - arkat usa. Arkat USA.
  • 2.3B: Uses of TLC - Chemistry LibreTexts. Chemistry LibreTexts.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. ResearchGate.
  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed. PubMed.
  • Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction - RSC Publishing. Royal Society of Chemistry.
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. ResearchGate.

Sources

The Versatile Scaffold: Application of 3-Amino-6-bromopyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the privileged heterocyclic structures, the pyridazine core has emerged as a cornerstone in the design of innovative therapeutics.[1] Its unique electronic properties, including the presence of two adjacent nitrogen atoms, impart favorable physicochemical characteristics and offer multiple vectors for chemical modification. This guide focuses on a particularly valuable building block, 3-Amino-6-bromopyridazine , and its strategic application in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and showcase its role in the development of potential treatments for a range of diseases, including cancer and inflammatory conditions.[2][3]

The Strategic Advantage of this compound

The utility of this compound in drug discovery is rooted in the distinct functionalities of its substituents. The 3-amino group and the 6-bromo atom provide orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

  • The 3-Amino Group: A Key Interaction Point The amino group at the 3-position is a critical pharmacophoric feature, particularly in the design of kinase inhibitors. It can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the ATP-binding site of many kinases. This interaction helps to anchor the inhibitor in the active site, contributing significantly to its potency.

  • The 6-Bromo Group: A Gateway to Diversity The bromine atom at the 6-position is a versatile functional group for introducing molecular diversity. It readily participates in a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the efficient installation of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to optimize target engagement, selectivity, and pharmacokinetic properties.

Core Synthetic Methodologies: Protocols and Insights

The derivatization of this compound is primarily achieved through robust and well-established cross-coupling reactions. Below are detailed protocols for the two most pivotal transformations, along with insights into experimental considerations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 6-position of the pyridazine ring.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents & Conditions This compound This compound Product 3-Amino-6-arylpyridazine This compound->Product Arylboronic Acid Arylboronic Acid (R-B(OH)2) Arylboronic Acid->Product Pd Catalyst Pd(PPh3)4 or other Pd catalyst Base Base (e.g., Na2CO3, K2CO3) Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) Heat Heat (80-110 °C) Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Conditions This compound This compound Product 6-Amino-3-aminopyridazine Derivative This compound->Product Amine Amine (R1R2NH) Amine->Product Pd Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., BINAP, Xantphos) Base Base (e.g., NaOtBu, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane) Heat Heat (80-120 °C)

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Amino-6-bromopyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Introduction: The Idiosyncrasies of a Privileged Scaffold

The this compound scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its successful functionalization via Suzuki-Miyaura cross-coupling is pivotal for creating diverse molecular libraries. However, the inherent electronic properties of this substrate—namely, the presence of two nitrogen atoms in the pyridazine ring and an amino substituent—present a unique set of challenges that can lead to frustrating side reactions and low yields.

The primary obstacles arise from the Lewis basicity of the nitrogen atoms, which can coordinate with and inhibit the palladium catalyst.[2][3] This, coupled with the electron-deficient nature of the pyridazine ring, can complicate the catalytic cycle and promote undesired reaction pathways. This guide will walk you through the most common side reactions, their mechanistic underpinnings, and actionable troubleshooting strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is not proceeding, or the yield is very low. What are the primary causes?

Low to no conversion in the Suzuki coupling of this compound can often be traced back to catalyst inhibition or deactivation. The lone pairs of electrons on the pyridazine ring nitrogens and the amino group can coordinate to the palladium center, forming inactive catalyst species and effectively poisoning the reaction.[2][3]

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective.[2] Opt for bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate's nitrogen atoms.[3]

  • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ is common, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often show higher activity for challenging substrates.[2]

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction vessel. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, stalling the catalytic cycle.[4][5] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Ensure your this compound, boronic acid, and base are of high purity and dry. Moisture can lead to protodeboronation of the boronic acid.[2]

Q2: I'm observing a significant amount of debrominated starting material (3-aminopyridazine). How can I prevent this?

The formation of 3-aminopyridazine is a result of a dehalogenation (or more specifically, debromination) side reaction. This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[2][6]

Mechanistic Insight: After the oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br species can undergo reductive elimination with a hydride ligand to form the debrominated product and H-Pd(II)-Br. The hydride source can be trace water, the solvent (e.g., alcohols), or even the amine base.[6]

Troubleshooting Steps:

  • Solvent Choice: Use anhydrous, high-purity solvents. While some Suzuki reactions benefit from a small amount of water, excessive water can promote debromination. Consider using solvents less prone to acting as hydride donors, such as dioxane or toluene.[2]

  • Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote side reactions. For this substrate, inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over organic amine bases.[2][7]

  • Purity of Reagents: Ensure all reagents are free from impurities that could act as hydride sources.[3]

Q3: My main byproduct is the homocoupling of my boronic acid. What is causing this and how do I minimize it?

The formation of a biaryl product derived from the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often exacerbated by the presence of oxygen.[2][4]

Mechanistic Insight: Homocoupling can be promoted by Pd(II) species, which can result from incomplete reduction of a Pd(II) pre-catalyst or oxidation of the Pd(0) catalyst by residual oxygen.[2][5]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas. A common technique is to evacuate and backfill the reaction vessel with argon or nitrogen multiple times.[2][3]

  • Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes mitigate homocoupling that might arise from inefficient in-situ reduction of Pd(II) pre-catalysts.

  • Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help favor the cross-coupling reaction over homocoupling.

Q4: I am also seeing the formation of a byproduct that appears to be the result of my starting material coupling with itself. How is this possible?

This is the homocoupling of the aryl halide. While less common than boronic acid homocoupling, it can occur, particularly at higher temperatures or with highly active catalysts.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction relative to the desired cross-coupling.

  • Catalyst Loading: While sufficient catalyst is needed for the reaction to proceed, excessive catalyst loading can sometimes promote side reactions. Consider reducing the catalyst loading to 1-2 mol%.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired Suzuki coupling catalytic cycle for this compound and the points at which common side reactions can occur.

Suzuki_Coupling_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br (Ar = 3-amino-6-pyridazinyl) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OH)₂ + Base Debromination Debromination (Ar-H) ArPdBr->Debromination Hydride Source (e.g., H₂O, solvent) ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR Homocoupling Boronic Acid Homocoupling (R-R) Transmetal->Homocoupling O₂ / Pd(II) Protodeboronation Protodeboronation (R-H) Transmetal->Protodeboronation H₂O RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki coupling and major side reaction pathways.

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and may require optimization based on the specific boronic acid used.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%)Highly active catalyst system for challenging substrates with nitrogen heterocycles.[2]
Base K₃PO₄ (2.0-3.0 equivalents)Effective base that generally minimizes side reactions like ester hydrolysis.[2]
Solvent Anhydrous 1,4-Dioxane or Toluene (with 10-20% v/v water if needed)Anhydrous conditions minimize debromination and protodeboronation.[2] A small amount of water can sometimes be beneficial for the transmetalation step.[8]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and minimizes oxygen-mediated homocoupling.[4][5]
Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using a co-solvent like water, ensure it is also degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile.
  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • YouTube. (2018).
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic.... [Link]
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Minimizing Homocoupling in 3-Amino-6-bromopyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing homocoupling side reactions when working with 3-Amino-6-bromopyridazine in various palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested advice to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with this compound?

A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling where two identical molecules couple together. In the context of your work, this can manifest in two primary ways:

  • Dimerization of the Nucleophile: For example, in a Suzuki reaction, two molecules of your boronic acid reagent can couple to form a symmetrical biaryl byproduct.[1][2] Similarly, in Sonogashira couplings, terminal alkynes can dimerize (Glaser coupling).[1]

  • Dimerization of the Electrophile: Two molecules of this compound can react to form a bipyridazine. This is often referred to as an Ullmann-type reaction.[3]

This side reaction is problematic because it consumes your starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate.[1] The pyridazine nitrogen and the amino group on your substrate can also interact with the palladium catalyst, potentially leading to catalyst inhibition and further complicating the reaction outcome.[4][5]

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What are the primary causes?

A: The formation of a symmetrical biaryl from your boronic acid partner is a classic sign of homocoupling. The two main culprits are the presence of dissolved oxygen and palladium(II) species .[2][5]

Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][5] These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[2][6][7] This is especially problematic if you are using a Pd(II) precatalyst like Pd(OAc)₂, as homocoupling can occur during the in situ reduction to the active Pd(0) species.[5][8]

Troubleshooting Guide: A Mechanistic Approach

Successfully minimizing homocoupling requires a systematic evaluation of your reaction parameters. The following sections break down key variables and provide actionable solutions grounded in mechanistic principles.

Issue 1: Persistent Homocoupling in Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool, but the pyridazine substrate presents unique challenges. The workflow below outlines a troubleshooting strategy.

G start High Homocoupling in Suzuki Reaction inert_check Is the reaction under a strictly inert atmosphere? start->inert_check degas Action: Thoroughly degas solvents and reagents. Use Schlenk line or glovebox. inert_check->degas No pd_source What is the palladium source? inert_check->pd_source Yes degas->inert_check pd0_source Pd(0) Source (e.g., Pd₂(dba)₃) pd_source->pd0_source Pd(0) pd2_source Pd(II) Source (e.g., Pd(OAc)₂) pd_source->pd2_source Pd(II) ligand_screen Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. pd0_source->ligand_screen precatalyst Action: Switch to a well-defined Pd(0) precatalyst (e.g., Buchwald G3/G4) to ensure clean generation of Pd(0). pd2_source->precatalyst conditions Action: Optimize temperature and base. Consider milder conditions (lower temp, weaker base like K₂CO₃). ligand_screen->conditions precatalyst->conditions slow_addition Action: Implement slow addition of the boronic acid to keep its concentration low. conditions->slow_addition end Homocoupling Minimized slow_addition->end

Caption: Troubleshooting workflow for Suzuki coupling.

  • Atmosphere Control is Critical: The most crucial step to prevent boronic acid homocoupling is the rigorous exclusion of oxygen.[1][6] Ensure all solvents and reagents are thoroughly degassed. Using a Schlenk line or a glovebox is highly recommended.[9][10]

  • Catalyst and Ligand Selection:

    • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂ to bypass the problematic initial reduction step.[8] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active monoligated Pd(0) species cleanly and efficiently, which can significantly suppress side reactions.[8][11]

    • Ligand Choice: The ligand plays a pivotal role. Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8][9][11] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired final reductive elimination step of the cross-coupling cycle.[8][12][13]

  • Reaction Conditions:

    • Base Selection: The base is crucial for the transmetalation step.[9] While stronger bases can be effective, they can also promote side reactions. A screening of bases from strong (e.g., K₃PO₄) to weaker (e.g., K₂CO₃, Cs₂CO₃) is advisable.[9][14]

    • Temperature: Running the reaction at the lowest effective temperature can suppress homocoupling, as side reactions often have a higher activation energy than the desired cross-coupling.[8]

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling pathway.[8]

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Pd(0) precatalyst (e.g., Buchwald G3/G4)Avoids in situ reduction of Pd(II) which can promote homocoupling.[8]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Sterically hinders homocoupling pathways and accelerates reductive elimination.[8][15]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[5][6]
Base Screen K₃PO₄, Cs₂CO₃, K₂CO₃Optimize for transmetalation efficiency without promoting side reactions.[9][14]
Temperature Lowest effective temperature (e.g., 80-100 °C)Minimizes the rate of side reactions relative to the desired cross-coupling.[8]
Reagent Addition Slow addition of boronic acidKeeps the concentration of the nucleophile low, disfavoring dimerization.[8]
Issue 2: Challenges in Buchwald-Hartwig Amination

When forming a C-N bond with this compound, the primary amine on the substrate itself can act as a ligand, leading to catalyst inhibition. Homocoupling of the aryl halide can also occur.

G start Low Yield / No Reaction in Buchwald-Hartwig Amination catalyst_check Is catalyst inhibition suspected due to the free amino group? start->catalyst_check protect_amine Action: Protect the 3-amino group (e.g., as an acetamide) prior to coupling. catalyst_check->protect_amine Yes ligand_check Are you using a suitable ligand/base combination? catalyst_check->ligand_check No protect_amine->ligand_check ligand_select Action: Employ bulky, electron-rich ligands (e.g., BrettPhos, XPhos) that favor monoligated Pd species. ligand_check->ligand_select No base_select Action: Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Screen bases if substrates are sensitive. ligand_check->base_select Yes ligand_select->base_select end Successful C-N Coupling base_select->end

Caption: Decision tree for Buchwald-Hartwig amination.

  • Catalyst Inhibition: The lone pair on the 3-amino group can coordinate to the palladium center, forming inactive species and poisoning the catalyst.[4]

    • Solution 1: Protection: Protecting the amino group (e.g., as an acetamide) is a robust strategy to prevent this coordination.[15] The protecting group can be removed after the coupling reaction.

    • Solution 2: Advanced Ligands: The use of highly specialized, bulky, and electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) is crucial.[11][16] These ligands promote the formation of a monoligated Pd(0) active species, which is less susceptible to inhibition and highly reactive in the catalytic cycle.[12]

  • Base Selection: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[17] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[17]

  • Aryl Halide Homocoupling: While less common than nucleophile homocoupling, dimerization of this compound can occur, especially at high temperatures or with inefficient catalysts.[3][18][19] Using an efficient catalyst system that promotes the desired C-N reductive elimination over competing pathways is the best defense.[12]

Issue 3: Glaser Homocoupling in Sonogashira Reactions

The Sonogashira reaction is an excellent method for forming C(sp²)-C(sp) bonds. However, it is often plagued by the oxidative homocoupling of the terminal alkyne partner, known as Glaser coupling.

  • The Role of Oxygen and Copper: This side reaction is heavily promoted by the presence of oxygen and the copper(I) co-catalyst.[1]

  • Mitigation Strategies:

    • Inert Atmosphere: As with Suzuki coupling, the rigorous exclusion of oxygen is paramount.[1][20]

    • Minimize Copper: Use the minimum effective concentration of the copper(I) salt (e.g., CuI). In some cases, "copper-free" Sonogashira protocols, which often rely on a different base or additive system, can completely eliminate this side reaction.

    • Amine Base: The choice of amine base is important. While triethylamine is common, screening other bases like diisopropylethylamine (DIPEA) can sometimes reduce the extent of homocoupling.[1][20]

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling

This protocol provides a robust starting point. Optimization may be required for specific substrates.

  • Glassware Preparation: Oven-dry all glassware, including the reaction flask, condenser, and magnetic stir bar.

  • Reagent Setup: To a dry Schlenk flask under a counterflow of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4][14]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 10:1) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][5]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

References
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed.
  • minimizing homocoupling in Suzuki reactions with bromopyridines. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing).
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
  • Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. ACS Publications.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Homocoupling of aryl halides using the integrated flow microreactor system. ResearchGate.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. ResearchGate.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
  • Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. ACS Publications.
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-methoxypyridazine. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate.

Sources

Technical Support Center: Buchwald-Hartwig Amination of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-amino-6-bromopyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet increasingly important, cross-coupling reaction. The unique electronic and structural properties of this compound present a distinct set of obstacles not always encountered with simpler aryl halides. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Troubleshooting Guide: Diagnosing and Solving Common Failures

This section addresses specific experimental failures. Each issue is analyzed from a mechanistic standpoint to provide a logical path to a successful reaction.

Question 1: My reaction shows no conversion, or the yield is extremely low. What are the most likely causes and how do I fix it?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of this compound is a common but solvable issue. The primary culprits are often related to catalyst inhibition or deactivation, stemming from the substrate itself. The pyridazine core, with its two adjacent nitrogen atoms, and the free amino group at the 3-position can act as potent ligands for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1]

Here is a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection is Critical: Your choice of ligand is paramount. Standard, less bulky phosphine ligands may not be sufficient to prevent the pyridazine substrate from coordinating to the palladium center.

  • Insight: The key is to use bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which not only facilitates the crucial reductive elimination step but also physically blocks the pyridazine nitrogens from deactivating the catalyst.[2][3]

  • Recommendation: Switch to a more specialized ligand designed for challenging heteroaromatic substrates. Ligands from the Buchwald (e.g., RuPhos, BrettPhos, XPhos) or Hartwig collections are excellent starting points.[1][2] For substrates with proximal amino groups, RuPhos and BrettPhos have shown particular efficacy.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling coordinating heterocycles.[4][5][6]

2. The Role of the Base and Solvent: The base is not just a proton scavenger in this reaction; its identity and strength can dramatically influence the outcome.

  • Insight: A strong, non-nucleophilic base is often required. However, very strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or may be incompatible with other functional groups on your amine coupling partner.[7]

  • Recommendation: Consider using lithium bis(trimethylsilyl)amide (LiHMDS). This base is highly effective in deprotonating the amine nucleophile without strongly coordinating to the palladium center, which can be a problem with other bases in polar solvents.[1][7] For solvent, a non-polar option like toluene or dioxane is generally preferred, as it can minimize the dissociation of halide ions from the palladium complex, a step that might otherwise create a vacant site for catalyst inhibition by the substrate.[7][8]

3. Reaction Temperature and Time: While Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C), prolonged heating in the presence of an inhibitory substrate can lead to gradual catalyst decomposition.

  • Insight: If your catalyst system is not robust enough, higher temperatures may accelerate deactivation more than the desired catalytic turnover.

  • Recommendation: Once you have optimized your catalyst, ligand, and base, you can explore a temperature screen. If you suspect catalyst instability, a lower temperature for a longer duration might be beneficial.

Experimental Protocol: A Recommended Starting Point

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%).

  • Add the base (e.g., LiHMDS, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 100 °C with vigorous stirring and monitor by TLC or LC-MS.

Question 2: My starting material is consumed, but I am observing significant amounts of a side product that appears to be 3-aminopyridazine (hydrodehalogenation). What is causing this?

Answer:

The formation of the hydrodehalogenated product (where the bromine atom is replaced by a hydrogen) is a well-known side reaction in palladium-catalyzed cross-coupling chemistry.[3] It typically arises from two potential pathways:

  • Direct Reduction of the Aryl Halide: This can occur if the catalytic cycle is inefficient, and the oxidative addition product reacts with a hydride source in the reaction mixture before the amine can couple.

  • β-Hydride Elimination: If your amine coupling partner has a β-hydrogen, the palladium-amide intermediate can undergo β-hydride elimination. This process forms an imine and a palladium-hydride species, which can then reductively eliminate to form the hydrodehalogenated pyridazine.

Troubleshooting Hydrodehalogenation:

  • Ligand Choice: The steric and electronic properties of the ligand are crucial. Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired C-N bond, which can outcompete the β-hydride elimination pathway.[3] If you are using a less bulky ligand, switching to one like XPhos or BrettPhos is a good first step.

  • Base Selection: The choice of base can influence the concentration of species that may lead to hydrodehalogenation. Weaker bases might lead to a slower overall reaction, giving more time for side reactions to occur. Ensure your base is strong enough for efficient amine deprotonation.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.

Question 3: I am seeing the formation of a higher molecular weight impurity that I suspect is a dimer or oligomer of my starting material. Why is this happening?

Answer:

The formation of a homocoupled product, such as 3,3'-diamino-6,6'-bipyridazine, can occur when the this compound acts as both the electrophile (via the C-Br bond) and the nucleophile (via the 3-amino group).[1] This is a significant challenge for substrates that contain both a halide and a free amine.

Strategies to Minimize Self-Coupling:

  • Use a More Reactive Amine: Ensure your intended amine coupling partner is significantly more nucleophilic or is present in a higher effective concentration than the 3-amino group of the starting material.

  • Optimize Reaction Conditions:

    • Ligand: Highly active and sterically demanding ligands can promote the intermolecular coupling with your desired amine over the self-coupling reaction. The use of precatalysts like BrettPhos Pd G3, which are designed for the monoarylation of primary amines, can be particularly effective.[1]

    • Base: Using a base that selectively deprotonates your intended amine nucleophile over the more acidic (but potentially less reactive) 3-amino group on the pyridazine ring can be beneficial. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) is warranted.

    • Temperature: Lowering the reaction temperature might slow down the rate of the undesired self-coupling reaction more significantly than the desired reaction, thus improving selectivity.

FAQs: Optimizing Your Buchwald-Hartwig Amination

This section provides answers to frequently asked questions regarding the practical aspects of setting up the reaction for this compound.

Q: Which palladium source is best: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst?

A: While Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, modern palladium(II) precatalysts are often preferred for their air-stability, ease of handling, and high efficiency in forming the active Pd(0) species in situ.[4] For challenging substrates like this compound, using a well-defined precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3) is highly recommended as it can lead to more reproducible results and higher yields.

Q: How important is the purity of my this compound and other reagents?

A: Extremely important. Organometallic reactions are notoriously sensitive to impurities.[2] Ensure your starting material is pure and that your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the base and interfere with the catalytic cycle. Running the reaction under a strict inert atmosphere (argon or nitrogen) is mandatory for success.[7]

Q: Can I use an aryl or heteroaryl amine as the coupling partner?

A: Yes, but the conditions may need to be adjusted. Aryl and heteroaryl amines are generally less nucleophilic than alkylamines. This may necessitate a stronger base, a more electron-rich ligand to facilitate reductive elimination, and potentially higher reaction temperatures. Ligands like BrettPhos have shown excellent performance in the coupling of primary amines, including anilines.[2]

Q: My amine coupling partner is expensive. Can I use this compound as the limiting reagent?

A: Yes. It is common practice to use a slight excess of the amine (around 1.1 to 1.5 equivalents) to ensure full conversion of the aryl halide. If your amine is the more valuable component, you can use the this compound in excess, but be prepared for a more challenging purification to remove the unreacted starting material.

Data and Workflow Visualization

Table 1: Recommended Catalyst Systems for Amination of this compound

Target Amine ClassPalladium PrecatalystRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Primary Alkylamines BrettPhos Pd G3, XPhos Pd G3BrettPhos, XPhosLiHMDS, NaOtBuToluene, Dioxane
Secondary Alkylamines RuPhos Pd G3, AdBrettPhos Pd G3RuPhos, AdBrettPhosLiHMDS, K₃PO₄Toluene, Dioxane
Aryl/Heteroaryl Amines BrettPhos Pd G3, RuPhos Pd G3BrettPhos, RuPhosLiHMDS, Cs₂CO₃Toluene, Dioxane

Troubleshooting Workflow Diagram

This diagram provides a logical sequence of steps to diagnose and resolve common issues.

Buchwald_Hartwig_Troubleshooting start Reaction Failed: Low or No Yield check_catalyst Is the catalyst/ligand appropriate? (e.g., RuPhos, BrettPhos) start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand/precatalyst. check_catalyst->change_catalyst No check_base Is the base optimal? (e.g., LiHMDS) check_catalyst->check_base Yes change_catalyst->check_base change_base Screen alternative bases (LiHMDS, K3PO4, Cs2CO3). check_base->change_base No check_conditions Are conditions strictly inert and anhydrous? check_base->check_conditions Yes change_base->check_conditions improve_conditions Re-dry/degas solvents. Use a glovebox. check_conditions->improve_conditions No side_reaction Side Reaction Observed? check_conditions->side_reaction Yes success Successful Reaction improve_conditions->success hydrodehalogenation Hydrodehalogenation? side_reaction->hydrodehalogenation Yes homocoupling Homocoupling? side_reaction->homocoupling No solve_hydro Increase ligand bulk. Optimize base/temperature. hydrodehalogenation->solve_hydro Yes solve_homo Lower temperature. Use a more reactive amine. homocoupling->solve_homo Yes solve_hydro->success solve_homo->success

Caption: A step-by-step troubleshooting flowchart.

References

  • Fernandes, S., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2979.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Approach towards the Synthesis of N3-Substituted-2,3-diaminopyridines based on Pd-Catalyzed C,N-Cross Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Guillou, S., & Gabillet, S. (2006). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Tetrahedron, 62(49), 11631-11637.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Nolan, S. P. (Ed.). (2017).
  • Li, D. H., Lan, X. B., Song, A. X., & Liu, F. S. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry–A European Journal, 28(4), e202103341.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.
  • Chemistry Talks. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.

Sources

dealing with byproduct formation in 3-Amino-6-bromopyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize 3-Amino-6-bromopyridazine. This versatile building block is crucial in the development of novel therapeutics and agrochemicals, but its synthesis can present unique challenges, primarily related to selectivity and byproduct formation.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust troubleshooting strategies to help you optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

Core Synthesis Pathway

The most common and direct route to this compound involves the selective nucleophilic aromatic substitution (SNAr) of 3,6-dibromopyridazine with an ammonia source. The electron-deficient nature of the pyridazine ring facilitates this reaction, but controlling the reaction to achieve mono-substitution is the primary challenge.

A 3,6-Dibromopyridazine B This compound (Desired Product) A->B + NH₃ (Mono-substitution) C 3,6-Diaminopyridazine (Di-substitution Byproduct) B->C + NH₃ (Over-reaction)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting and Optimization Guide

Question 1: I'm observing a significant amount of a highly polar byproduct, which I believe is 3,6-diaminopyridazine. How can I improve the selectivity for the desired mono-aminated product?

Answer: This is the most common challenge in this synthesis. The formation of the di-amino byproduct occurs when the initial product, this compound, reacts further with ammonia. While the amino group is generally activating, its influence on the pyridazine ring is complex. Achieving high selectivity relies on carefully controlling the reaction kinetics to favor the first substitution while minimizing the second.

Causality: The first amination occurs on an electron-deficient ring bearing two electron-withdrawing bromine atoms. After the first substitution, the newly introduced amino group is an electron-donating group, which slightly deactivates the ring towards further nucleophilic attack compared to the starting material. However, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of ammonia), the energy barrier for the second substitution will be overcome, leading to the undesired di-substituted product.

Troubleshooting Strategies:

  • Control Ammonia Stoichiometry: Using a large excess of ammonia will, by Le Châtelier's principle, drive the reaction towards completion, but it will also significantly increase the rate of the second substitution. Start with a modest excess (e.g., 2-4 equivalents) and monitor the reaction closely.

  • Optimize Reaction Temperature: Temperature is a critical factor. Lower temperatures increase the selectivity for mono-amination by favoring the kinetically controlled product. Reactions are often run at elevated temperatures (100-150°C) in a sealed vessel to achieve a reasonable rate, but finding the optimal balance is key.[1] Start at the lower end of the literature range and incrementally increase if the conversion is too slow.

  • Monitor Reaction Time: Closely monitor the consumption of the starting material (3,6-dibromopyridazine) using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-amino byproduct.

  • Choice of Solvent: The solvent can influence selectivity. Solvents like ethanol, methylene dichloride, or DMF are common.[1] The choice can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction pathway.

cluster_0 Reaction Pathway cluster_1 Troubleshooting Logic A 3,6-Dibromopyridazine B This compound A->B k1 (+NH₃) C 3,6-Diaminopyridazine B->C k2 (+NH₃) (k1 > k2) D High Di-substitution? E Reduce Temperature & Ammonia Equivalents D->E Yes G Proceed to Purification D->G No F Monitor reaction closely. Stop at full consumption of A. E->F

Sources

Technical Support Center: The Effect of Base on 3-Amino-6-bromopyridazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Amino-6-bromopyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The presence of the amino group and the electron-deficient nature of the pyridazine ring introduce specific challenges that are often traced back to a single, crucial reagent: the base.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the causal relationships behind your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is a base absolutely necessary for the Suzuki-Miyaura reaction?

A base is not merely an additive; it is a stoichiometric promoter essential for the catalytic cycle to proceed.[1] Its primary role is to activate the organoboron species (e.g., a boronic acid).[2] In a process known as transmetalation, the organic group from the boron is transferred to the palladium center. Neutral boronic acids are generally not nucleophilic enough for this transfer to occur efficiently.[3] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which dramatically accelerates the rate of transmetalation.[4][5]

Additionally, the base is understood to play secondary roles, including the formation of active palladium-hydroxide or -alkoxide species and facilitating the final reductive elimination step.[5] Without a base, the reaction typically fails to proceed.[1]

Q2: What are the main mechanistic pathways for base-promoted transmetalation?

There are two widely accepted pathways for how the base facilitates the crucial transmetalation step, and the operative pathway can depend on the specific reaction conditions.

  • The Boronate Pathway: The base first reacts with the boronic acid in solution to form the anionic tetracoordinate boronate species [R-B(OH)₃]⁻. This activated boronate is significantly more nucleophilic and readily transfers its organic group to the Pd(II) complex.[3]

  • The Oxo-Palladium Pathway: The base (as OH⁻) first displaces the halide on the Pd(II) complex to form a palladium-hydroxide intermediate (R¹-Pd-OH). This intermediate then reacts with the neutral boronic acid. The Lewis basicity of the hydroxide ligand on the palladium facilitates the boron-to-palladium transfer.[3]

Kinetic studies suggest that for many systems, the oxo-palladium pathway is kinetically favored.[3]

Q3: Which class of base is typically better for coupling with this compound: inorganic or organic?

For the vast majority of Suzuki reactions involving heteroaryl halides, inorganic bases are demonstrably superior to organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) provide more reliable and higher yields.[7][8] Organic amines can sometimes act as ligands, interfering with the catalyst and leading to lower efficiency.

Troubleshooting Guide

Issue 1: My reaction yield is very low or I have no conversion. Could the base be the problem?

Answer: Yes, this is a very common issue where the choice of base is critical. Several factors related to the base could be the cause.

  • Possible Cause 1: Incorrect Base Strength. The basicity required depends on the pKa of the boronic acid and the overall robustness of your substrates. For the electron-deficient this compound, a moderately strong base is often a good starting point.

    • Solution: If you started with a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough. Consider switching to a stronger, proven base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] Potassium phosphate (K₃PO₄) is particularly effective for challenging couplings involving nitrogen-containing heterocycles.[8][9]

  • Possible Cause 2: Poor Solubility. For the reaction to proceed, all components must have some minimal solubility. If the inorganic base is completely insoluble in your solvent system, the reaction can be extremely slow or stall entirely.

    • Solution: Cesium carbonate (Cs₂CO₃) has higher solubility in many organic solvents compared to sodium or potassium carbonate and can accelerate slow reactions.[8] Alternatively, adding a small amount of water as a co-solvent (e.g., Dioxane:Water 4:1) can help solubilize the base and facilitate the reaction.[9] Caution: Be aware of the potential for hydrolysis side reactions (see Issue 3).

  • Possible Cause 3: Catalyst Inhibition. The amino group on your pyridazine substrate is a Lewis base and can coordinate to the palladium center, acting as a catalyst poison.[10][11]

    • Solution: Using a stronger base like K₃PO₄ can sometimes overcome this inhibition. A more robust solution is to use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired catalytic cycle over catalyst deactivation.[9] An alternative, highly effective strategy is to protect the amino group as an acetamide prior to coupling.[9]

troubleshooting_workflow

Issue 2: I'm observing significant protodeboronation of my boronic acid starting material. How can the base affect this?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway, and the base plays a direct role.

  • Mechanism: This side reaction is often facilitated by water and can be accelerated by the strength and concentration of the base.[12] The boronate species, while essential for coupling, is also susceptible to this decomposition.

  • Solutions:

    • Use Anhydrous Conditions: Switching to a strictly anhydrous solvent system (e.g., dry dioxane or toluene) and a base like potassium fluoride (KF) or anhydrous K₃PO₄ can significantly suppress protodeboronation.[2][13]

    • Use Boronic Esters: MIDA boronates or pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.[14] They slowly hydrolyze in situ under basic conditions to release the boronic acid, keeping its standing concentration low and minimizing the side reaction.[12][14][15]

    • Moderate the Base: If using aqueous conditions, avoid overly harsh bases like NaOH or KOH. A buffered or weaker base like K₂CO₃ may offer a better balance between activating the desired reaction and promoting decomposition.[6]

Issue 3: My main byproduct is 3-amino-6-pyridazinone. What is causing this hydrolysis?

Answer: The formation of a pyridazinone derivative indicates that the bromine at the 6-position is being displaced by a hydroxyl group. This is a classic nucleophilic aromatic substitution (SₙAr) reaction.

  • Mechanism: The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles. In the presence of water and a strong base (generating hydroxide ions), direct displacement of the bromide can occur, especially at the elevated temperatures typical for Suzuki reactions.[16]

  • Solutions:

    • Run Under Anhydrous Conditions: This is the most effective solution. Ensure all solvents and reagents are rigorously dried. Use a non-aqueous solvent system (e.g., dioxane, toluene, DMF) with an anhydrous base like K₃PO₄ or Cs₂CO₃.[16]

    • Lower the Reaction Temperature: Hydrolysis is often more temperature-dependent than the catalytic coupling. If possible, screen for a more active catalyst/ligand combination that allows you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Choose a Non-Nucleophilic Base: While all common inorganic bases generate some hydroxide in the presence of water, bases like K₃PO₄ are generally considered less nucleophilic than hydroxides themselves. Avoid using NaOH or KOH.

Comparative Guide to Common Inorganic Bases

The selection of an inorganic base is a critical parameter for optimization. This table provides a comparative summary to guide your initial choice.

BaseFormulaRelative StrengthSolubility (Organic Solvents)Key Characteristics & Best Use Cases
Sodium Carbonate Na₂CO₃ModerateLowA cost-effective, widely used default base. An excellent starting point for general screening.[7][8]
Potassium Carbonate K₂CO₃Moderate-StrongLowSlightly stronger and sometimes more effective than Na₂CO₃. Good general-purpose base.[8]
Cesium Carbonate Cs₂CO₃StrongModerateHigher solubility can accelerate reactions. Often gives superior yields for difficult substrates but is more expensive.[8][17]
Potassium Phosphate K₃PO₄StrongLowA strong, non-nucleophilic base. Particularly effective for electron-deficient heteroaryl halides and sterically hindered substrates.[8][9]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the base, ligand, and solvent may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.[9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[18]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand. Subsequently, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2020). Synfacts. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • The effect of various bases on the Suzuki coupling reaction. (n.d.).
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2015).
  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. (2012). PubMed. [Link]
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Europe PMC. [Link]
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. (2016). Reddit. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Organoborane coupling reactions (Suzuki coupling). (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2020).
  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2015).

Sources

Technical Support Center: Ligand Selection for Efficient 3-Amino-6-bromopyridazine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of palladium-catalyzed C-N cross-coupling with 3-Amino-6-bromopyridazine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Buchwald-Hartwig amination for the synthesis of novel compounds. Due to the unique electronic structure of the pyridazine core, this transformation presents specific challenges that can be overcome with careful optimization of reaction parameters, most critically, the choice of ligand.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high-yield, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the amination of this compound, providing causative explanations and actionable solutions.

Q1: My reaction has stalled, showing low or no conversion of the this compound starting material. What is the most likely cause?

A1: The most frequent culprit for low or no conversion in reactions involving pyridazine substrates is catalyst poisoning or deactivation .[1] The this compound scaffold possesses two nitrogen atoms within the aromatic ring. The lone pair of electrons on these nitrogen atoms can strongly coordinate to the palladium metal center. This coordination forms stable, off-cycle palladium complexes that are catalytically inactive, effectively halting the reaction.[1]

Solutions:

  • Primary Recommendation: Ligand Selection. The most effective countermeasure is the use of sterically bulky, electron-rich phosphine ligands. These ligands are crucial for stabilizing the active palladium catalyst and preventing the inhibitory coordination of the pyridazine nitrogen.

    • Recommended Ligands: Start with dialkylbiaryl phosphine ligands such as XPhos or SPhos .[2][3] These ligands have a proven track record in coupling nitrogen-containing heterocycles due to their steric bulk, which favors the desired catalytic cycle over deactivation pathways.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes exacerbate decomposition pathways. Ensure you are using an optimized loading, typically ranging from 0.5 to 2 mol% of the palladium precursor.

  • Choice of Palladium Precursor: Using a stable Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require an initial reduction step.[1]

Q2: My reaction mixture turned black, and I've isolated very little product. What happened?

A2: The formation of a black precipitate, commonly known as palladium black , is a clear visual indicator of catalyst decomposition.[1] This occurs when the active catalytic species is unstable under the reaction conditions and agglomerates into elemental palladium, which has no catalytic activity.

Solutions:

  • Employ Stabilizing Ligands: This issue again highlights the importance of ligand choice. Robust bidentate ligands (e.g., BINAP, DPPF) or the aforementioned bulky monodentate phosphine ligands can stabilize the palladium center and prevent agglomeration.[1][4]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] If you are running the reaction at elevated temperatures (e.g., >100 °C), try reducing it. A lower temperature may require a longer reaction time but can preserve the catalyst's integrity.

  • Ensure Purity of Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure your this compound, amine coupling partner, and solvent are pure and, critically, anhydrous.[1]

Q3: I'm seeing a significant amount of a side product from the homocoupling of my amine or starting material. How can I improve selectivity?

A3: Homocoupling side reactions can arise from an inefficient catalytic cycle. This often points to a mismatch between the ligand, base, and substrate, leading to undesired reaction pathways competing with the desired C-N bond formation.

Solutions:

  • Base Optimization: The choice and strength of the base are critical. A very strong base like sodium tert-butoxide (NaOtBu) is standard, but if homocoupling is an issue, screening other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) may be beneficial. The solubility and strength of the base can significantly alter the reaction kinetics and selectivity.[1]

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1 for monodentate ligands. An insufficient amount of ligand can leave the palladium center vulnerable to side reactions, while a large excess can sometimes inhibit the reaction. Verify that you are using the correct stoichiometry.

  • Controlled Reagent Addition: In some cases, slow addition of the amine or base can help maintain a low concentration of the active nucleophile, disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs) on Ligand & Reagent Selection

This section provides answers to common questions regarding the strategic selection of reagents for a successful Buchwald-Hartwig amination.

Q4: How do I select the best ligand for my specific amine coupling partner (e.g., primary aliphatic amine vs. aniline vs. secondary amine)?

A4: Ligand selection is highly dependent on the nature of the amine nucleophile.[5] While a universal ligand does not exist, certain classes of ligands are known to be more effective for specific types of amines.

Ligand Selection Guide

Amine TypeRecommended Ligand ClassSpecific ExamplesRationale
Primary Aliphatic Amines Bulky Dialkylbiaryl PhosphinesBrettPhos, XPhosThese ligands are highly active and can overcome the challenge of coupling less nucleophilic primary amines. BrettPhos is particularly effective.[6]
Secondary Aliphatic Amines Bulky Dialkylbiaryl PhosphinesRuPhos, tBuXPhosSecondary amines are often more sterically hindered. These highly active and bulky ligands facilitate coupling with challenging substrates.[6]
Aryl Amines (Anilines) Bulky Dialkylbiaryl PhosphinesXPhos, SPhosThese ligands are generally very effective for a wide range of anilines, including those with electron-donating or withdrawing groups.
Amides & N-Heterocycles Highly Electron-Rich & Bulky LigandstBuBrettPhos, DavePhosThese nucleophiles are significantly less reactive. They require highly active catalyst systems generated from ligands designed for challenging couplings.[6]

Below is a decision workflow to guide your initial ligand screening process.

LigandSelection cluster_input cluster_decision Ligand Selection Pathway AmineType What is your amine nucleophile? Primary Primary Aliphatic AmineType->Primary Primary Secondary Secondary Aliphatic AmineType->Secondary Secondary Aryl Aryl Amine (Aniline) AmineType->Aryl Aryl Amide Amide / N-Heterocycle AmineType->Amide Amide/Heterocycle Ligand1 Try BrettPhos or XPhos Primary->Ligand1 Ligand2 Try RuPhos or tBuXPhos Secondary->Ligand2 Ligand3 Try XPhos or SPhos Aryl->Ligand3 Ligand4 Try tBuBrettPhos or DavePhos Amide->Ligand4

Caption: Decision workflow for initial ligand selection based on amine type.
Q5: What is the optimal base and solvent combination for this reaction?

A5: The base and solvent are not passive components; they actively influence catalyst stability and reactivity.

  • Base Selection: The most commonly used base for Buchwald-Hartwig aminations is a strong, non-nucleophilic alkoxide, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). NaOtBu is generally a good first choice. For substrates that may be sensitive to strong bases, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, though they often require higher reaction temperatures or more active catalyst systems.[1]

  • Solvent Selection: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[1] It is imperative that the solvent is anhydrous, as water can lead to catalyst decomposition and unwanted side reactions.

Experimental Protocol: General Procedure

This section provides a reliable starting point for the palladium-catalyzed amination of this compound. Optimization may be required based on the specific amine coupling partner.

ProtocolWorkflow Start Start: Inert Atmosphere Setup 1. Charge Schlenk Flask - Pd₂(dba)₃ (1 mol%) - Ligand (2 mol%) - NaOtBu (1.4 equiv) Start->Setup Degas 2. Evacuate & Backfill - Cycle with Argon (3x) Setup->Degas AddReagents 3. Add Reagents - this compound (1 equiv) - Amine (1.2 equiv) - Anhydrous Toluene Degas->AddReagents React 4. Heat Reaction - Stir at 80-110 °C - Monitor by TLC/LC-MS AddReagents->React Workup 5. Quench & Extract - Cool to RT - Add H₂O & Ethyl Acetate - Separate Layers React->Workup Purify 6. Purify Product - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: Standard experimental workflow for the amination reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the appropriate phosphine ligand (e.g., XPhos, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous toluene.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridazines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination Reaction. Pearson.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Process for producing 3-amino-6-chloropyridazine. Google Patents.
  • 6-Bromopyridazin-3-amine. PubChem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.
  • Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.

Sources

Technical Support Center: Effective Removal of Palladium Catalyst from 3-Amino-6-bromopyridazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the removal of palladium catalyst residues from reaction mixtures containing 3-Amino-6-bromopyridazine.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from reaction mixtures involving this compound.

Issue 1: High levels of residual palladium detected after filtration through Celite.

  • Symptom: The filtrate remains grey or black, and analysis (e.g., ICP-MS) shows high palladium content.

  • Possible Cause 1: Presence of soluble palladium species. The nitrogen atoms in the this compound can act as strong ligands, forming soluble complexes with palladium that pass through the Celite pad.[1] Simple filtration is primarily effective for heterogeneous catalysts like Pd/C or precipitated palladium metal.[1][2][3]

  • Solution: Switch to a method that targets soluble palladium, such as treatment with a high-affinity scavenger, adsorption onto activated carbon, or chromatography.[2][4]

  • Possible Cause 2: Formation of colloidal palladium. Fine palladium particles may be small enough to pass through the Celite bed.

  • Solution: Use a thicker, well-packed Celite pad (1-2 cm) and consider pre-wetting it to improve filtration efficiency.[2] Alternatively, use a finer filter medium, such as a 0.45 µm PTFE membrane filter.[2][4]

Issue 2: Low efficiency observed with a palladium scavenger.

  • Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.

  • Possible Cause 1: Incorrect choice of scavenger. The affinity of a scavenger for palladium can be highly dependent on the specific palladium species present in the reaction mixture.[4]

  • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your system.[4] Thiol-based or triamine-based scavengers are often effective for palladium removal.[1]

  • Possible Cause 2: Insufficient scavenger loading or contact time. The amount of scavenger or the stirring time may not be adequate for complete removal.[4]

  • Solution: Increase the weight equivalents of the scavenger and/or extend the stirring time.[4] Performing a small-scale kinetic study can help optimize these parameters.

Issue 3: Significant loss of the this compound product during purification.

  • Symptom: Low yield of the desired product after the palladium removal step.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium. This is a common issue, particularly with activated carbon, which can adsorb the desired product along with the palladium.[2][5]

  • Solution 1: Reduce the amount of adsorbent to the minimum effective quantity.[4][5]

  • Solution 2: Thoroughly wash the adsorbent with fresh solvent after filtration to recover any adsorbed product.[2][4]

  • Solution 3: Consider alternative, more selective methods like scavenger resins, which often exhibit lower non-specific binding.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium catalyst residues critical in pharmaceutical synthesis?

A1: The removal of palladium residues is crucial for several reasons:

  • Regulatory Compliance: Health agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[4][6] For palladium, the permitted daily exposure is low, often necessitating residual levels below 10 ppm in the final drug product.[4]

  • Patient Safety: Palladium compounds can be toxic, and their levels must be carefully controlled to ensure the safety of the final drug product.[4][7]

  • Catalytic Activity in Subsequent Steps: Residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to the formation of impurities and reduced yields.[4]

Q2: What are the primary methods for removing residual palladium catalysts?

A2: A range of techniques are available, from traditional methods to more specialized approaches. The choice of method depends on factors such as the scale of the reaction, the nature of the palladium species, and the desired level of purity.[2][4] Common methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[3][8]

  • Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[3][9]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[7][8]

Q3: How do palladium scavengers work?

A3: Palladium scavengers are materials, often based on silica or polystyrene, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, and thioureas.[2] They function by selectively binding to the palladium in the reaction mixture, allowing for its removal by simple filtration.[2]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[2][10] However, it can lack selectivity and may also adsorb the desired product, potentially leading to yield loss.[2][5] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[2]

Q5: How can I accurately quantify the amount of residual palladium in my product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12] This technique offers high sensitivity and is considered the industry standard for the analysis of elemental impurities.[7][12]

Detailed Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is effective for the removal of soluble palladium species.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[9]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[9]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger.[9]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[9]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective option, but care must be taken to minimize product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent.[9]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[9]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[9]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[9]

  • Washing: Wash the Celite/carbon cake with fresh solvent.[9]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[9]

  • Analysis: Determine the final palladium concentration in the product.[9]

Method Selection Guide

Choosing the right palladium removal strategy is critical for achieving the desired purity and yield. The following decision-making workflow can help in selecting the optimal method.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes scavenger_screen Screen a Panel of Palladium Scavengers (Thiol, Thiourea, Amine) is_heterogeneous->scavenger_screen No (Soluble Pd) analysis1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis1 analysis1->scavenger_screen Pd > 10 ppm end Purified Product (<10 ppm Pd) analysis1->end Pd < 10 ppm activated_carbon Treat with Activated Carbon select_best Select Best Method Based on: - Pd Removal Efficiency - Product Recovery - Scalability scavenger_screen->select_best chromatography Column Chromatography activated_carbon->select_best chromatography->select_best select_best->end

Caption: Decision workflow for selecting a palladium removal method.

Data Summary Tables

Table 1: Comparison of Common Palladium Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Filtration (Celite) Simple, fast, and inexpensive.[3]Only effective for heterogeneous or precipitated palladium.[2][3] May not remove colloidal palladium.[2]Removal of heterogeneous catalysts (e.g., Pd/C).[1]
Activated Carbon Low cost and widely available.[2][5]Can have low selectivity, leading to product loss.[2][5] May require larger quantities.[5]Cost-sensitive applications where some product loss is acceptable.
Scavenger Resins High selectivity and efficiency for specific palladium species.[13] Minimal product loss.[13]Higher cost compared to activated carbon.[5] May require screening to find the optimal scavenger.[4]Applications requiring very low residual palladium levels (<10 ppm).[13]
Chromatography Can remove palladium and other impurities simultaneously.[3][9]Can be time-consuming and solvent-intensive.[9] May not be practical for large-scale production.[5]High-purity applications and small-scale synthesis.[9]

Table 2: Overview of Common Palladium Scavenger Functional Groups

Functional GroupTarget Palladium SpeciesComments
Thiol (-SH) Effective for a variety of palladium species, particularly Pd(II).[14]Widely used and commercially available on silica and polymer supports.[14]
Thiourea (-SC(NH2)2) Versatile scavenger for various forms of palladium.[14][15]Often used in the pharmaceutical industry.[14][15]
Amine (-NH2, -NR2) Effective for scavenging certain palladium complexes.[15]Can also act as a base, which may affect product stability.
Dimercaptotriazine (DMT) Preferred scavenger for ruthenium, but also effective for hindered palladium complexes.[16]A versatile scavenger for a broad range of metals.[16]

Workflow Diagrams

Scavenger_Protocol_Workflow start Crude Product Solution add_scavenger Add Scavenger Resin (e.g., SiliaMetS Thiol) start->add_scavenger stir Stir at RT or Elevated Temperature (2-24 h) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a scavenger resin.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • ResearchGate.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]
  • Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
  • Johnson M
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
  • NIH.
  • Biotage. How to Remove Palladium in three easy steps. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Sopachem. Metal Scavenger Guide. [Link]
  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
  • BHS-Sonthofen Inc. Inventive Filtration Technologies for Palladium Recovery. [Link]
  • Virginia Commonwealth University.
  • Powder Systems.
  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • University of Cambridge.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
  • MDPI. Recovery of Pd(II)
  • ResearchGate. What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]
  • Biotage. Metal Scavenger User Guide. [Link]
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
  • Johnson Matthey Technology Review. oa “Palladium Assisted Synthesis of Heterocycles”. [Link]

Sources

Technical Support Center: Purification of 3-Amino-6-bromopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-6-bromopyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic intermediates. The inherent properties of these molecules—namely their polarity, basicity, and potential for instability—can present unique hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process. Each answer explains the underlying chemical principles and offers actionable solutions.

Question 1: My yield is very low after performing column chromatography on silica gel. Where is my compound going?

Answer: This is a frequent issue when purifying nitrogen-containing heterocyles like this compound derivatives on standard silica gel. There are two primary culprits:

  • Irreversible Adsorption: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group and the pyridine nitrogen atoms of your compound can form strong acid-base interactions with these silanol groups.[1] This can lead to significant streaking, poor resolution, and in severe cases, irreversible adsorption where your compound does not elute from the column at all.[1]

  • On-Column Decomposition: The acidic nature of silica can also catalyze the decomposition of sensitive compounds. Although this compound itself is relatively stable, derivatives with more labile functional groups could degrade during the prolonged contact time on the column.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting mobile phase and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[1] This neutralizes the acidic sites, minimizing strong interactions and improving recovery.

  • Modify the Mobile Phase: Always include a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide in your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This continuously deactivates the acidic sites on the silica as the mobile phase runs through the column.

  • Consider Alternative Stationary Phases: If basic treatment is ineffective, switch to a less acidic or inert stationary phase. Options include:

    • Alumina (Basic or Neutral): A good alternative for basic compounds.

    • Reversed-Phase Silica (C18): This is an excellent option for polar compounds.[2] Purification is based on hydrophobicity rather than polar interactions, avoiding the issues seen with normal phase silica. Elution is typically done with solvent systems like water/acetonitrile or water/methanol.[2]

Question 2: I'm trying to recrystallize my this compound derivative, but it either "oils out" or doesn't crystallize at all. What should I do?

Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it remains a supersaturated liquid upon cooling, rather than forming an ordered crystal lattice. Failure to crystallize often points to an inappropriate solvent choice or the presence of impurities that inhibit crystal formation.

Causality and Solutions:

  • Poor Solvent Choice: The ideal recrystallization solvent should dissolve your compound completely at high temperatures but poorly at low temperatures.[3] For polar compounds like aminopyridazine derivatives, highly polar solvents like methanol or ethanol might keep the compound in solution even when cold.

  • Solution: Use a Mixed-Solvent System: This is a powerful technique for polar molecules.[3]

    • Dissolve your crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or DMF) at an elevated temperature.

    • Slowly add a hot "anti-solvent" in which your compound is poorly soluble (e.g., water, hexane, or diethyl ether) dropwise until you see persistent turbidity (cloudiness).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

    • Allow the solution to cool slowly. Slow cooling is critical as it promotes the formation of larger, purer crystals.[3]

Workflow for Selecting a Recrystallization Solvent System

G start Start with Crude Product test_solubility Test Solubility in Various Solvents (e.g., EtOH, IPA, EtOAc, Water, Hexane) start->test_solubility find_good_solvent Identify a 'Good' Solvent (High solubility when hot, low when cold?) test_solubility->find_good_solvent single_solvent Perform Single-Solvent Recrystallization find_good_solvent->single_solvent Yes find_mixed_pair Find a 'Good' Solvent and a Miscible 'Anti-Solvent' find_good_solvent->find_mixed_pair No end_success Obtain Pure Crystals single_solvent->end_success perform_mixed Perform Mixed-Solvent Recrystallization find_mixed_pair->perform_mixed perform_mixed->end_success end_fail Re-evaluate Solvent Choices or Consider Chromatography perform_mixed->end_fail

Caption: Decision tree for choosing a recrystallization method.

Question 3: My purified product contains isomeric impurities. How can I separate them?

Answer: Isomeric impurities, such as those arising from bromination at different positions on the pyridine or pyridazine ring, can be particularly challenging to separate due to their similar physical properties.[4] For example, the synthesis of 6-bromo-3-aminopyridine can be contaminated with 2-bromo-3-aminopyridine and 4-bromo-3-aminopyridine.[4]

Separation Strategies:

  • High-Performance Flash Chromatography: Standard flash chromatography may not provide sufficient resolution.

    • Use a Smaller Particle Size Silica: High-efficiency silica (e.g., 25-40 µm) provides a greater number of theoretical plates, enhancing separation.

    • Optimize the Mobile Phase: Meticulously screen solvent systems using Thin Layer Chromatography (TLC). Test various ratios of solvents like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. Even small changes in polarity can significantly impact the separation of isomers.

    • Employ a Shallow Gradient: Instead of a steep gradient, use a very shallow one (e.g., increasing the polar solvent by 1% every few column volumes) in the region where your isomers elute.

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent.

    • Dissolve the mixture in a minimal amount of hot solvent.

    • Cool the solution slowly. The less soluble isomer will crystallize out first.

    • Filter the crystals and analyze the purity of both the solid and the mother liquor.

    • This process may need to be repeated several times to achieve high purity and is often iterative.

  • Preparative HPLC: When all else fails, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolving power.[5] Both normal-phase and reversed-phase methods can be effective for separating isomers.[2] While this method provides excellent purity, it is often more expensive and time-consuming for large quantities.[5]

Section 2: In-Depth Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol is a general guideline for purifying a this compound derivative using an ethanol/water system, a common choice for polar compounds.[3]

Materials:

  • Crude this compound derivative

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks, hot plate with stirrer, Büchner funnel, filter paper

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again.[3] This ensures the solution is perfectly saturated at the boiling point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place it in an ice bath. Slow cooling is crucial for forming pure, large crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[6]

Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol describes a standard procedure for purifying a basic compound on silica gel.

Materials:

  • Crude product adsorbed onto a small amount of silica gel

  • Silica gel (40-63 µm particle size)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Glass column, flasks, TLC plates

Methodology:

  • Select Eluent System: Use TLC to find a solvent system that gives your desired compound an Rf value of ~0.3. Add 1% Et₃N to the chosen solvent system to prevent streaking.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% Et₃N). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. If a gradient is needed, slowly and incrementally increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Troubleshooting Workflow for Column Chromatography

G start Problem Observed prob1 Poor Separation / Overlapping Spots start->prob1 prob2 Compound Streaking on TLC/Column start->prob2 prob3 Low or No Recovery of Compound start->prob3 sol1a Use a shallower solvent gradient prob1->sol1a sol1b Try a different solvent system (e.g., DCM/MeOH) prob1->sol1b sol1c Use higher resolution silica prob1->sol1c sol2a Add 1% Triethylamine or NH4OH to the mobile phase prob2->sol2a sol3a Compound is irreversibly adsorbed to acidic silica prob3->sol3a sol2b Pre-treat silica with base sol2a->sol2b sol3a->sol2a Try this first sol3b Switch to neutral/basic Alumina or Reversed-Phase (C18) column sol3a->sol3b

Caption: Common issues and solutions in column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis of this compound? A: Impurities largely depend on the synthetic route. If starting from 3-aminopyridazine, you might find unreacted starting material or over-brominated byproducts like dibromo-aminopyridazines.[4] If the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-intermediates.[4] Hydrolysis of the bromo-substituent to a hydroxyl group can also occur, leading to pyridazinone derivatives, especially under basic conditions or at high temperatures.[7]

Q: My compound seems to be degrading when I leave it in solution (e.g., in deuterated chloroform for NMR). How can I improve its stability? A: Aminopyridazines can be sensitive to light, air (oxidation), and acidic conditions. The amino group can be particularly susceptible to oxidation.[8]

  • Storage: Store the pure compound as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerator or freezer).

  • Handling in Solution: Prepare solutions fresh for analysis. If you must store a solution, use degassed solvents and keep it cold and dark. For NMR, consider using a solvent less prone to forming acidic impurities, like DMSO-d₆ or acetone-d₆, instead of CDCl₃.

Q: What is the best way to assess the final purity of my compound? A: A combination of methods is always best for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of detecting impurities at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid.

Section 4: Data Tables

Table 1: Common Impurities and Their Origins

Impurity TypePotential OriginRecommended Purification Strategy
Unreacted Starting MaterialsIncomplete reaction.Column Chromatography, Recrystallization
Over-halogenated SpeciesExcess brominating agent (e.g., NBS, Br₂).[4]Careful Column Chromatography, Fractional Crystallization
Pyridazinone/Pyridinone DerivativesHydrolysis of the halide substituent.[7]Column Chromatography (avoiding aqueous workups if possible)
Dehalogenated ByproductReductive side reactions.[4]Column Chromatography, Preparative HPLC
Catalyst Residues (e.g., Palladium)Incomplete removal after cross-coupling reactions.[4]Filtration through Celite®, specific metal scavengers, or chromatography

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System ExamplesRationale/Notes
Normal Phase Chromatography Hexane/Ethyl Acetate + 1% Et₃NGood starting point for many derivatives. The base is crucial.
Dichloromethane/Methanol + 1% Et₃NFor more polar derivatives that require a stronger eluent.
Reversed-Phase Chromatography Water/Acetonitrile (with 0.1% TFA or Formic Acid)Excellent for highly polar compounds; acid improves peak shape.
Recrystallization Ethanol/WaterGood general-purpose system for polar compounds.[3]
Isopropanol/HexaneFor moderately polar compounds.
Ethyl Acetate/HexaneFor less polar derivatives.

References

  • Benchchem. (n.d.). Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • The Pharma Master. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
  • Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97%.
  • OSTI.GOV. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97%.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

Sources

Technical Support Center: Navigating the Synthesis with 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyridazine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and provide practical, field-tested solutions to prevent the decomposition of this compound during reactions, ensuring the integrity of your experiments and the success of your synthetic goals.

Understanding the Instability of this compound

This compound is a valuable reagent, but its electron-deficient pyridazine ring and the presence of a reactive amino group make it susceptible to degradation under various reaction conditions. Understanding the potential decomposition pathways is the first step toward prevention.

A primary concern is the inherent reactivity of the pyridazine core, which is prone to nucleophilic attack, particularly at elevated temperatures in the presence of a base and nucleophilic species like water.[1] The amino group, while a key functional handle, can also complicate reactions by acting as a nucleophile or by coordinating to and potentially inhibiting metal catalysts.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yields and Formation of a Pyridazinone Byproduct

Question: I am performing a substitution reaction on this compound and observe a significant amount of a pyridazinone derivative, leading to low yields of my desired product. What is happening and how can I prevent it?

Root Cause Analysis: The formation of a pyridazinone is a classic example of hydrolysis. The electron-deficient pyridazine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.[1] The bromide at the 6-position is displaced by a hydroxyl group, resulting in the corresponding pyridazinone.

Preventative Measures:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction. Ensure all solvents and reagents are thoroughly dried. Use of freshly distilled solvents over a suitable drying agent is recommended.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will minimize the rate of the competing hydrolysis reaction.[1]

  • Choice of Base: If a base is necessary, opt for a non-nucleophilic, sterically hindered base. This will reduce the likelihood of the base itself acting as a nucleophile and attacking the pyridazine ring.[1]

Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize this compound. However, several side reactions can diminish your yield and complicate purification.

Question: My Suzuki-Miyaura reaction with this compound is giving low yields and I'm observing significant amounts of homocoupled biaryl and deboronated starting material. How can I optimize this reaction?

Root Cause Analysis:

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

  • Deboronation: Boronic acids can be unstable and undergo hydrolysis, especially in the presence of water and base, leading to the formation of the corresponding arene.[2]

  • Catalyst Inhibition: The amino group on the pyridazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]

Solutions and Optimization Strategies:

Problem Solution Causality
Homocoupling Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen) before adding the palladium catalyst.[1]Oxygen can promote the oxidative homocoupling of boronic acids.[1]
Use a Pd(0) catalyst directly or ensure efficient in situ reduction of a Pd(II) precatalyst.[1]Inefficient reduction of Pd(II) can lead to side reactions, including homocoupling.[1]
Deboronation Use a stoichiometric amount of the boronic acid or a slight excess (e.g., 1.2 equivalents).[1]A large excess of boronic acid can increase the likelihood of deboronation.[1]
Employ anhydrous conditions and aprotic solvents to the extent possible.[1]Water facilitates the hydrolysis of the C-B bond.[2]
Consider using more stable boronic esters, such as pinacol esters.[1]Pinacol esters are generally more resistant to hydrolysis than the corresponding boronic acids.[1]
Low Reactivity Screen different palladium catalysts, ligands, and bases. Bulky, electron-rich phosphine ligands can be effective.[4]The electronic and steric properties of the catalyst system are crucial for efficient oxidative addition and reductive elimination.
Protect the amino group (see FAQ section below).A protected amino group is less likely to coordinate to and inhibit the palladium catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for your specific substrates.[1][3]

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and a suitable base (e.g., sodium carbonate, 2 equivalents).[1]

  • Degassing: Add the solvent system (e.g., a mixture of DME and water) and degas the mixture thoroughly by bubbling with an inert gas for 15-20 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under a positive pressure of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Should I protect the amino group of this compound?

A1: Protecting the amino group is a highly effective strategy to prevent many of the aforementioned side reactions. The choice of protecting group is critical and depends on the downstream reaction conditions.[5]

  • Boc (tert-butoxycarbonyl): This is a popular choice as it is stable to a wide range of non-acidic conditions and is readily removed with mild acids like TFA or HCl in dioxane.[5][6]

  • Cbz (benzyloxycarbonyl): Stable to both acidic and basic conditions, the Cbz group is typically cleaved by catalytic hydrogenolysis, which is advantageous when acid- or base-labile functional groups are present elsewhere in the molecule.[5][6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile to basic conditions, commonly removed with piperidine in DMF, offering an orthogonal deprotection strategy to Boc and Cbz.[5][6]

Q2: What are the best practices for storing this compound?

A2: Due to its potential for slow decomposition, it is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere if possible.

Q3: Can I use strong bases with this compound?

A3: Caution should be exercised when using strong, non-hindered bases, as they can act as nucleophiles and lead to the formation of byproducts. If a strong base is required, consider protecting the amino group first and using a sterically hindered base at low temperatures.

Visualizing Reaction Challenges and Solutions

Diagram 1: Decomposition Pathways and Preventative Strategies

Decomposition of this compound and Mitigation cluster_0 Problem: Pyridazinone Formation cluster_1 Solution Start This compound Hydrolysis Hydrolysis (H2O, Base, Heat) Start->Hydrolysis Susceptible Ring Pyridazinone Pyridazinone Byproduct Hydrolysis->Pyridazinone Anhydrous Anhydrous Conditions Hydrolysis->Anhydrous Prevent with LowTemp Low Temperature Hydrolysis->LowTemp Prevent with BaseChoice Non-nucleophilic Base Hydrolysis->BaseChoice Prevent with

Caption: Mitigation of pyridazinone formation.

Diagram 2: Troubleshooting Suzuki-Miyaura Coupling

Optimizing Suzuki-Miyaura Reactions cluster_issues Common Issues cluster_solutions Solutions Suzuki Suzuki-Miyaura Reaction (this compound) Homocoupling Homocoupling Suzuki->Homocoupling Deboronation Deboronation Suzuki->Deboronation LowReactivity Low Reactivity Suzuki->LowReactivity Degas Degas System Homocoupling->Degas Mitigate with StableBoron Use Boronic Esters Deboronation->StableBoron Mitigate with ProtectNH2 Protect Amino Group LowReactivity->ProtectNH2 Mitigate with Optimize Optimize Catalyst/Ligand/Base LowReactivity->Optimize Mitigate with

Caption: Troubleshooting common Suzuki-Miyaura issues.

References

  • SynArchive. (n.d.). Protecting Groups List.
  • Feng, J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6873-6876. DOI:10.1039/D0CC02976A
  • Jansone-Popova, S., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5411-5419.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Albericio, F., et al. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 2579-2657.
  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.
  • ResearchGate. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • PubMed. (2011). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-6-bromopyridazine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of diverse molecular scaffolds.[1][2] Its reactivity is primarily governed by two key positions: the bromine atom at the 6-position, which is susceptible to displacement, and the amino group at the 3-position, which modulates the electronic properties of the pyridazine ring. The successful functionalization of this substrate, typically through Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions, is critically dependent on the judicious selection of the reaction solvent.[2][3]

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causal relationships between solvent choice and reaction outcomes. We will explore common experimental challenges through a troubleshooting framework and provide validated protocols to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of the C-Br bond in this compound?

The reactivity of the carbon-bromine bond at the 6-position is dictated by the electron-deficient nature of the pyridazine ring.[4] The two adjacent nitrogen atoms strongly withdraw electron density, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic and thus susceptible to nucleophilic attack.[4] The bromine atom serves as a good leaving group in these substitution reactions. This inherent reactivity makes SNAr and transition-metal-catalyzed cross-coupling the most prevalent transformations for this molecule.[2][5]

Q2: How does solvent polarity fundamentally impact Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate?

Solvent polarity is arguably the most critical parameter in SNAr reactions. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are generally the solvents of choice for SNAr reactions.[7] Their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy of the rate-determining addition step. Furthermore, because they lack acidic protons, they do not strongly solvate and deactivate the nucleophile through hydrogen bonding, allowing it to maintain high reactivity.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hinder SNAr reactions. Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic ring and reduces its nucleophilicity.[9] However, in some cases, particularly with highly reactive substrates, water can be a viable and environmentally benign solvent option.[10]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are typically poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to very slow reaction rates.[7]

SNAr_Mechanism Figure 1: Ssub{N}Ar Mechanism & Solvent Stabilization Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 k₁ Intermediate Meisenheimer Complex (Negatively Charged) TS1->Intermediate Intermediate->Reactants k₋₁ TS2 Transition State 2 Intermediate->TS2 k₂ Products Substituted Product + Br⁻ TS2->Products Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Stabilizes via Dipole-Ion Interactions Solvent->Intermediate Stabilization

Caption: SNAr Mechanism & Solvent Stabilization

Q3: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), what are the key considerations for solvent selection?

For cross-coupling reactions, the solvent system must fulfill several criteria simultaneously:

  • Solubilization: It must dissolve a diverse range of components: the polar organic substrate (this compound), the often-polar boronic acid, the non-polar palladium catalyst/ligand complex, and the inorganic base (e.g., Na₂CO₃, K₂CO₃).[4]

  • Thermal Stability: These reactions often require elevated temperatures (80-110 °C), and the solvent must be stable under these conditions.

  • Compatibility: The solvent should not react with the catalyst or reagents.

For these reasons, solvent mixtures are frequently employed. A common and effective combination is an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene mixed with water.[4][11] The organic solvent dissolves the substrate and catalyst, while water dissolves the inorganic base and can facilitate the transmetalation step.

Troubleshooting Guide

This section addresses common experimental issues in a direct question-and-answer format.

Issue 1: My SNAr reaction is sluggish or fails to proceed to completion.
  • Question: I am reacting this compound with a secondary amine in refluxing ethanol, but the conversion is very low even after 24 hours. What is the likely problem?

  • Plausible Cause & Solution: The choice of a polar protic solvent (ethanol) is likely deactivating your amine nucleophile through hydrogen bonding.[9] Additionally, the polarity may not be sufficient to fully stabilize the Meisenheimer intermediate.

    • Recommendation: Switch to a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . These solvents will enhance nucleophile reactivity and stabilize the key intermediate.[7] If the reaction is still slow, consider increasing the temperature (if not already at reflux) or adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to ensure the nucleophile remains in its most active, deprotonated state.

Issue 2: A significant amount of a pyridazinone byproduct is forming.
  • Question: During my substitution reaction in DME/water with a base, I am isolating a major byproduct that appears to be 3-Amino-6-hydroxypyridazine. What is causing this?

  • Plausible Cause & Solution: This is a classic case of competitive hydrolysis.[5][11] The pyridazine ring is electron-deficient and susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures and in the presence of a base. The bromide is displaced by a hydroxyl group, leading to the tautomeric pyridazinone form.

    • Recommendation: Rigorously exclude water from your reaction. Use anhydrous solvents and reagents.[11] If a base is required, use a non-nucleophilic organic base instead of an inorganic base that requires water for solubility. If the reaction must be heated, do so at the lowest effective temperature to minimize the rate of hydrolysis.[11]

Issue 3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction.
  • Question: My Suzuki coupling reaction is yielding the desired product, but also a large amount of a biaryl dimer derived from my boronic acid. How can I suppress this side reaction?

  • Plausible Cause & Solution: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of molecular oxygen in the reaction mixture.[5][11] Oxygen can facilitate the oxidative addition cycle of the palladium catalyst in a way that favors boronic acid dimerization.

    • Recommendation: The most critical step is to thoroughly deoxygenate your reaction mixture and solvent.[11] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also crucial. Additionally, ensure you are using a high-purity Pd(0) catalyst or that your Pd(II) precatalyst is efficiently reduced in situ.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield in Ssub{N}Ar Reactions Start Low Ssub{N}Ar Reaction Yield CheckSolvent Is the solvent polar aprotic (DMF, DMSO, NMP)? Start->CheckSolvent ChangeSolvent Action: Switch to a polar aprotic solvent. CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Action: Increase temperature. Consider a higher boiling solvent. CheckTemp->IncreaseTemp No CheckBase Is a base required/present? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase AddBase Action: Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃). CheckBase->AddBase No Success Reaction Optimized CheckBase->Success Yes AddBase->Success

Caption: Troubleshooting Low Yield in SNAr Reactions

Data Presentation

Table 1: Influence of Solvent Class on SNAr Reactivity
Solvent ClassRepresentative SolventsTypical Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileStrongly Accelerates Stabilizes the charged Meisenheimer intermediate; does not deactivate the nucleophile via H-bonding.[7][8]
Polar Protic Water, Ethanol, MethanolGenerally Decelerates Solvates and deactivates the nucleophile via H-bonding, reducing its reactivity.[9]
Non-Polar Toluene, Hexane, DioxaneStrongly Decelerates Fails to stabilize the charged Meisenheimer intermediate, leading to a high activation barrier.[7]
Ethers THF, 2-MeTHF, DMEModerate Offers a compromise with moderate polarity but can be effective, especially at higher temperatures.[7]
Table 2: Solubility Profile of a Structurally Related Compound

Quantitative solubility data for this compound is not widely published. The following data for the structurally analogous 6-chloropyridazin-3-amine serves as a useful proxy for experimental design.[12] Solubility is presented as mole fraction (x) at various temperatures.

Solvent298.15 K (25 °C)313.15 K (40 °C)328.15 K (55 °C)
Methanol 0.02150.03410.0529
Ethanol 0.01230.02050.0328
Isopropanol 0.00680.01190.0199
Ethyl Acetate 0.00450.00820.0143
Acetonitrile 0.00910.01570.0262

Data adapted from reference[12]. This table illustrates that solubility generally increases with temperature and is higher in more polar solvents like alcohols.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a representative procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 eq.) if required.

  • Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-140 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent and wash with water and brine to remove the DMF/DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure and requires optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask or a vial suitable for inert atmosphere chemistry, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[11]

  • Solvent Addition & Degassing: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[4] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[11]

  • Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[4]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem.
  • Domingo, L. R., et al. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. American Chemical Society. [Link]
  • Smith, A. M., et al. (2019).
  • Nudelman, N. S., & Alvaro, C. E. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. Physical Chemistry. [Link]
  • Um, I.-H., et al. (2010).
  • Ormazábal-Toledo, R., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
  • van der Plas, H. C. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine.
  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution.
  • PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2)
  • Mayr, H., et al. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • PubChem. (n.d.). 3-Bromopyridazine.
  • Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.
  • Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Strategies to Mitigate Deboronation in Suzuki-Miyaura Reactions of Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maximize the yield and purity of your target compounds.

Introduction: The Challenge of Pyridazine Deboronation

Pyridazines are a class of electron-deficient nitrogen-containing heterocycles that are important pharmacophores in drug discovery. However, their use in Suzuki-Miyaura cross-coupling reactions is often plagued by a competitive side reaction known as protodeboronation, where the crucial carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process consumes the nucleophilic coupling partner, leading to diminished yields of the desired product and the formation of a byproduct that can complicate purification.[3]

The electron-deficient nature of the pyridazine ring, coupled with the Lewis basicity of its nitrogen atoms, creates a unique and challenging chemical environment that can accelerate deboronation pathways.[2][4] This guide will dissect the mechanistic underpinnings of this problem and provide actionable, evidence-based strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it particularly problematic for pyridazine boronic acids and their esters?

A1: Protodeboronation is the hydrolytic cleavage of a C–B bond, replacing the boronic acid or ester group with a hydrogen atom.[1][3] This reaction is often catalyzed by aqueous base, which is a standard component of many Suzuki-Miyaura reaction conditions.[5][6] For pyridazines, their electron-deficient nature can increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by hydroxide or water, initiating the deboronation cascade.[6] Furthermore, the nitrogen atoms in the pyridazine ring can influence the electronic properties and stability of the boronic acid species in solution.[7][8]

Q2: What is the primary mechanism driving protodeboronation in these systems?

A2: The mechanism of base-catalyzed protodeboronation generally involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻) from the boronic acid (ArB(OH)₂).[5][6] This is followed by a rate-determining step which can be either a concerted ipso-protonation/C-B cleavage or a unimolecular heterolysis to generate a transient aryl anion, which is then protonated.[5] For heteroaromatics like pyridazines, the specific pathway and rate are highly dependent on the substitution pattern and the pH of the medium.[1][5]

Q3: I am observing significant deboronation even when using a pyridazine boronic ester. Why is this happening?

A3: While it is a common assumption that boronic esters are more stable than their corresponding boronic acids, this is not always the case.[1][9] The overall rate of deboronation from an ester can be a combination of direct deboronation of the ester and deboronation of the boronic acid formed after hydrolysis of the ester.[1][9] If the rate of ester hydrolysis is fast under the reaction conditions, you may still observe significant formation of the deboronated byproduct. The choice of diol used to form the ester can influence both the hydrolysis rate and the intrinsic stability of the ester itself, with rates spanning orders of magnitude.[1]

Q4: How can I quantify the amount of deboronation in my reaction?

A4: The most common methods for quantifying deboronation are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By running a crude sample of your reaction mixture and comparing the peak areas of your desired product, remaining starting materials, and the deboronated byproduct against a known internal standard, you can determine the relative percentages of each. It is also beneficial to synthesize an authentic sample of the deboronated pyridazine to confirm its retention time/mass spectrum.

Troubleshooting Guide: Minimizing Deboronation

When encountering significant deboronation, a systematic approach to optimizing the reaction conditions is crucial. The goal is to accelerate the rate of the desired Suzuki-Miyaura coupling to outpace the undesired deboronation.

Issue: Low yield of the desired coupled product with significant formation of the deboronated pyridazine.

Below is a decision tree to guide your troubleshooting efforts, followed by a detailed explanation of each parameter.

G cluster_start cluster_boron Step 1: Modify Boron Source cluster_conditions Step 2: Optimize Reaction Conditions cluster_end start High Deboronation Observed boron_reagent Switch to a more stable boron reagent start->boron_reagent Initial Action base Adjust Base: Weaker, non-nucleophilic bases boron_reagent->base If still an issue end Problem Resolved boron_reagent->end If successful catalyst Change Catalyst/Ligand: Highly active, bulky ligands base->catalyst solvent Modify Solvent: Anhydrous conditions catalyst->solvent temp Lower Temperature solvent->temp temp->end Successful Optimization

Caption: A decision tree for troubleshooting protodeboronation.

Parameter Deep Dive
1. Choice of Boron Reagent: Stability is Key

The first line of defense against deboronation is to use a more stable form of the pyridazine nucleophile.

  • Boronic Acids (Ar-B(OH)₂): These are often the most susceptible to deboronation.[1]

  • Pinacol Esters (Ar-B(pin)): Generally more stable than boronic acids, they are a common first alternative.[7] The methyl groups on the pinacol backbone offer steric protection to the boron center.[6]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, crystalline, and air-stable solids.[7][8] They act as a "slow-release" reservoir of the boronic acid under basic conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing deboronation.[3][7][8]

  • Organotrifluoroborates (Ar-BF₃K): These potassium salts also offer enhanced stability and can be highly effective at suppressing deboronation.[3][7][8]

Boron Reagent TypeRelative StabilityKey Advantage
Boronic AcidLowCommercially available, no deprotection needed.
Pinacol BoronateModerateMore stable than boronic acid, common reagent.[7]
TrifluoroborateHighIncreased stability, often good reactivity.[7][8]
MIDA BoronateVery High"Slow-release" mechanism minimizes free boronic acid concentration.[3][7][8]
2. The Role of the Base: Weaker is Often Better

Since protodeboronation is frequently base-catalyzed, the choice and strength of the base are critical.[5] While a base is necessary for the transmetalation step of the Suzuki cycle, an overly strong or nucleophilic base can accelerate the undesired C-B bond cleavage.[10][11]

  • Recommended Bases: Weaker inorganic bases are generally preferred.

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium carbonate (K₂CO₃)

    • Cesium fluoride (CsF)

  • Bases to Avoid (or use with caution):

    • Sodium hydroxide (NaOH)

    • Potassium hydroxide (KOH)

    • Alkoxides (e.g., NaOtBu)

Switching from a strong base like NaOH to a weaker one like K₃PO₄ can significantly slow the rate of deboronation.[3][7]

3. Catalyst System: Accelerate the Productive Pathway

The central strategy is to make the Suzuki coupling kinetically faster than the deboronation. This is achieved by using a highly active catalyst system.

  • Palladium Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄ because they rapidly form the active Pd(0) species, initiating the catalytic cycle more efficiently.[12]

  • Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are crucial.[7][13] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover.[8] This increased rate of the desired coupling can effectively outcompete the slower deboronation pathway.[8] However, it should be noted that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation under certain conditions, so ligand screening is important.[14][15]

4. Solvents and Temperature: Controlling the Environment
  • Anhydrous Conditions: Since protodeboronation is a hydrolytic process, minimizing the amount of water in the reaction is a key strategy.[7] Using dry, degassed solvents and ensuring reagents (especially the base) are anhydrous can suppress this side reaction.[7][16] Common solvents include 1,4-dioxane, toluene, and THF.[12][17]

  • Lowering Temperature: Higher temperatures accelerate both the desired coupling and the undesired deboronation.[7] If the chosen catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can significantly reduce the rate of deboronation while still allowing the productive coupling to proceed to completion.[7][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine using a MIDA Boronate

This protocol is a robust starting point for challenging couplings where deboronation is a primary concern.

Reagents:

  • Halopyridazine (1.0 equiv)

  • Pyridazine-MIDA boronate (1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos-G3, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halopyridazine, pyridazine-MIDA boronate, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.[16]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura reactions.

Protocol 2: In-Situ Preparation and Use of a Pyridazine Pinacol Boronate

For particularly unstable pyridazine boronic acids, generating the pinacol ester in situ can be an effective strategy.

Part A: Ester Formation

  • In a flame-dried flask under inert atmosphere, dissolve the pyridazine boronic acid (1.0 equiv) in anhydrous THF.

  • Add pinacol (1.1 equiv).

  • Stir at room temperature for 1-2 hours. The solvent can be removed under reduced pressure to yield the crude boronate ester, which is often used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • To the vessel containing the crude pyridazine pinacol boronate, add the aryl halide (0.95 equiv relative to the initial boronic acid), palladium catalyst, ligand, and base as described in Protocol 1.

  • Add the anhydrous, degassed solvent and proceed with the reaction and work-up as outlined above.

Conclusion

Successfully navigating the Suzuki-Miyaura coupling of pyridazine-containing substrates requires a proactive approach to mitigating protodeboronation. By understanding the mechanistic drivers of this undesired side reaction, researchers can make informed choices regarding the boron reagent, base, catalyst system, and reaction conditions. Employing stable boronic acid surrogates like MIDA boronates, utilizing weaker bases, and accelerating the productive coupling with highly active catalysts are cornerstone strategies for success. This guide provides a framework for troubleshooting and optimization, enabling the efficient synthesis of complex pyridazine-containing molecules for advancements in medicinal chemistry and materials science.

References
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids. BenchChem Technical Support.
  • Düfert, M. A., et al. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Düfert, M. A., & Billingsley, K. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Billingsley, K. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • Hayes, C. R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Lozada, D. E., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Düfert, M. A., et al. (2011). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Pinto, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. BenchChem.
  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • Illyés, T. Z., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • Pinto, M., et al. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with 3,6-Diiodopyridazine. BenchChem.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Addison, C., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Baumgartner, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids.
  • Baumgartner, R., et al. (2021).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit. (2022). For the pro's (Suzuki). r/Chempros.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

Sources

Technical Support Center: Troubleshooting TLC Streaking of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Thin-Layer Chromatography (TLC) analysis of 3-Amino-6-bromopyridazine. Streaking is a common but solvable issue with this class of compounds. This document provides in-depth, mechanism-based troubleshooting strategies and validated protocols to help you achieve clean, reliable, and reproducible TLC results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound spot streaking or tailing on a standard silica TLC plate?

This is the most common issue encountered with this molecule and is rooted in its chemical structure. This compound possesses two key features that lead to strong, undesirable interactions with the standard silica gel stationary phase:

  • Basic Functional Groups: The primary aromatic amine (-NH₂) and the nitrogen atoms within the pyridazine ring are basic.

  • Acidic Stationary Phase: Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.

The streaking you observe is a visual representation of a strong acid-base interaction between your basic compound and the acidic silica plate.[1][2] As the mobile phase moves up the plate, some of your compound molecules are protonated by the silanol groups, causing them to bind very tightly to the stationary phase. This leads to a continuous "tail" or "streak" rather than a compact, circular spot.[2][3] A secondary, though equally common, cause is simply overloading the plate with too much sample.[4][5]

Q2: How can I quickly resolve streaking? The "Go-To" Solution.

The most effective and widely adopted solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase. This is achieved by adding a small amount of a volatile base. Triethylamine (TEA) is the most common and effective choice for this purpose.[1][6]

The TEA is more basic than your compound and will preferentially interact with the silanol groups on the silica, effectively "masking" them. This prevents your this compound from binding too strongly, allowing it to travel up the plate and resolve into a tight, well-defined spot.[2]

  • Prepare Your Primary Solvent System: Choose an appropriate solvent system based on the expected polarity of your compound (see Q4 for recommendations). For example, a 70:30 mixture of Ethyl Acetate:Hexane.

  • Add Triethylamine: To your prepared solvent system, add TEA to a final concentration of 0.5% to 2% by volume. For 10 mL of eluent, this would be 50-200 µL of TEA.

  • Mix Thoroughly: Ensure the TEA is completely homogenized within the solvent system.

  • Equilibrate the Chamber: Pour the modified mobile phase into your TLC chamber, place a piece of filter paper inside to aid saturation, and cover it for 5-10 minutes before running your plate. This ensures the chamber atmosphere is saturated with the solvent vapors, including the TEA, which leads to more consistent results.[1]

  • Run the TLC: Spot your sample and develop the plate as usual. You should observe a significant reduction or complete elimination of streaking.

In-Depth Troubleshooting Guide

Q3: I've added TEA, but I'm still seeing issues. What other factors should I consider?

If streaking persists after modifying the mobile phase, the issue likely lies with your sample application or solvent choice.

  • Sample Concentration: Overloading the plate is a primary cause of streaking, as the mobile phase can only effectively transport a certain amount of analyte at a given time.[5][7]

    • Solution: Prepare a dilute solution of your sample (e.g., 1-2 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. If your spot is still too concentrated, dilute it further. You can also apply the spot multiple times in the same location, allowing the solvent to fully evaporate between each application to keep the initial spot size small.[3][6]

  • Spotting Technique: The initial spot size and shape are critical for good separation.

    • Solution: Use a fine capillary tube to apply your sample. Aim for a tight, small spot (1-2 mm in diameter). If your sample is dissolved in a very polar solvent (like methanol or DMF), it can cause the initial spot to spread out, leading to band widening and streaking.[4] If possible, dissolve your sample in a less polar, more volatile solvent for spotting.

  • Solvent System Polarity: An inappropriate solvent polarity can lead to poor separation that can be mistaken for streaking.

    • If your spot remains at the baseline (Rf ≈ 0): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[6]

    • If your spot runs with the solvent front (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent.[6]

Q4: What are some good starting solvent systems for this compound?

The ideal solvent system provides an Rf value between 0.2 and 0.4 for your compound of interest. Below are some recommended starting points, which should always be modified with ~1% TEA.

Solvent System (v/v)PolarityRecommended Use Case
80:20 Hexane / Ethyl AcetateLowFor resolving from non-polar impurities.
50:50 Hexane / Ethyl AcetateMediumA good general starting point for many pyridazines.
100% Ethyl AcetateMedium-HighIf the compound has a low Rf in Hexane/EtOAc mixtures.
95:5 Dichloromethane / MethanolHighFor more polar analogs or if the compound is retained on silica.
90:10:1 Ethyl Acetate / Methanol / TEAHighA robust system for highly polar, basic compounds.
Q5: My compound is very polar and barely moves from the baseline, even in highly polar solvents. What are my options?

When a compound is extremely polar and basic, even a modified silica gel TLC may not be sufficient. In these cases, consider changing the stationary phase entirely.

  • Alumina (Neutral or Basic) TLC Plates: Alumina is a good alternative to silica for basic compounds as it has fewer acidic sites, leading to reduced tailing.[1] You may still need to use a mobile phase modifier, but the streaking will likely be less severe.

  • Reverse-Phase (C18) TLC Plates: For highly polar compounds, reverse-phase chromatography is often more effective.[8] Here, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is inverted, with polar compounds eluting first.

Q6: How can I be sure my compound isn't decomposing on the silica plate?

While this compound is generally stable, some sensitive compounds can degrade on acidic silica, which can also appear as a streak. A 2D TLC experiment is an excellent diagnostic tool to check for compound stability on the plate.[1][8]

  • Spot the Plate: Using a square TLC plate, spot your sample in one corner, about 1 cm from each edge.

  • First Development: Develop the plate using your chosen solvent system.

  • Dry the Plate: Remove the plate from the chamber and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Rotate and Redevelop: Rotate the plate 90 degrees so that the line of separated spots is now the new baseline. Develop the plate a second time in the same solvent system.

  • Analyze the Results:

    • Stable Compound: If your compound is stable, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compound: If your compound is decomposing on the silica, new spots will appear off the diagonal. This indicates that the initial spot degraded into new compounds during the time it was on the plate.[8]

Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting streaking issues with this compound.

TLC_Troubleshooting start Streaking Observed add_tea Q1: Add Basic Modifier (e.g., 1% TEA) to Mobile Phase start->add_tea check_conc Q2: Check Sample Concentration Is the spot overloaded? add_tea->check_conc Still Streaking? end_good Clean Spot Achieved add_tea->end_good Problem Solved dilute Dilute Sample & Re-spot check_conc->dilute Yes check_solvent Q3: Evaluate Solvent System Is Rf optimal (0.2-0.4)? check_conc->check_solvent No dilute->add_tea Retry adjust_polarity Adjust Polarity (More/Less Polar Solvent) check_solvent->adjust_polarity No alt_plate Q4: Consider Alternative Stationary Phase check_solvent->alt_plate Still No Resolution check_solvent->end_good Yes adjust_polarity->add_tea Retry alumina Try Alumina Plate alt_plate->alumina c18 Try Reverse-Phase (C18) Plate alt_plate->c18 check_decomp Q5: Check for Decomposition (Perform 2D TLC) alt_plate->check_decomp check_decomp->alt_plate Spots on diagonal (Not Decomposition) end_bad Decomposition Confirmed check_decomp->end_bad Spots off-diagonal

Caption: A step-by-step workflow for troubleshooting TLC streaking.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (Note: While an HPLC text, the principles of stationary and mobile phase interactions are fundamental and broadly applicable to TLC.)
  • Mohammad, A., & Haq, N. (2009). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethylaminocinnamaldehyde.
  • Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?". ResearchGate.
  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Shchelina, T. V., et al. (2021). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases.
  • TheBlondDutchGuy. (2013). Answer to "TLC and streaking: why add triethylamine?". Reddit.
  • Polak, B., & Rompała, A. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • PaintingOutrageous22. (2023). Answer to "Why my TLC is dragging". Reddit.

Sources

Technical Support Center: Scaling Up 3-Amino-6-bromopyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of reactions involving 3-Amino-6-bromopyridazine. This guide is designed for researchers, chemical engineers, and drug development professionals navigating the complex transition from laboratory-scale synthesis to pilot plant production. The pyridazine core is a valuable scaffold in medicinal chemistry, but its unique electronic properties and the presence of a bromine atom introduce specific challenges when moving to larger scales.[1][2][3] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: From Benchtop Anomaly to Pilot Plant Solution

This section addresses specific, practical problems you may encounter during scale-up. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Q1: My Suzuki-Miyaura coupling reaction with this compound works perfectly on a 1g scale, but is sluggish and incomplete in the 100L reactor. What are the likely causes?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[4] In a pilot plant reactor, the surface-area-to-volume ratio is significantly lower than in lab glassware, making both heating and cooling less efficient.[5][6][7]

  • Causality & Explanation:

    • Poor Mixing & Mass Transfer: The reaction is likely heterogeneous (solid base, catalyst, organic/aqueous phases). Inadequate agitation in a large vessel can lead to poor mixing, preventing the reactive species from interacting effectively.[8][9] The catalyst may not be properly suspended, or the phases may not be adequately dispersed.

    • Inefficient Heat Transfer: The reaction may not be reaching or maintaining the optimal internal temperature. An oil bath in the lab provides very efficient heating, whereas a reactor jacket using steam or thermal fluid may be slower to respond, especially with a larger batch volume.[8]

    • Catalyst Deactivation: Inefficient mixing can create localized "hot spots" where the temperature is much higher than the thermocouple reading.[5] These hot spots can accelerate the decomposition of the palladium catalyst. Furthermore, inadequate inerting at scale can introduce oxygen, which also degrades the catalyst.[10]

  • Actionable Solutions:

    • Agitation Study: Review the reactor's agitation capabilities. Model the mixing using software like Dynochem or Visimix if available.[4] If not, increase the agitation speed incrementally, ensuring you don't create a vortex that introduces air. The goal is to achieve good solid suspension and phase mixing.[9]

    • Temperature Monitoring: Ensure the reactor's temperature probe is correctly positioned and calibrated. For large vessels, consider using multiple probes to detect temperature gradients.

    • Inert Atmosphere: Implement a robust nitrogen or argon purge-and-backfill cycle (at least 3x) before heating. Maintain a positive inert gas pressure throughout the reaction.[10]

    • Reagent Addition: At scale, add the pre-catalyst to the degassed solvent and substrate mixture last, just before heating begins, to minimize potential deactivation.[11]

Q2: During the scale-up of a Buchwald-Hartwig amination, I'm observing a significant increase in a pyridazinone impurity. Why is this happening now?

A2: The formation of a pyridazinone derivative points to hydrolysis of the C-Br bond. This side reaction is exacerbated by the conditions often encountered at a larger scale.

  • Causality & Explanation:

    • Extended Reaction Times: Scale-up operations (charging, heating, cooling) take longer. The reaction mixture is held at an elevated temperature for a more extended period, providing more opportunity for the hydrolysis side reaction to occur.

    • Water Content: While anhydrous solvents are used, water can be introduced from bases (e.g., K₂CO₃, Cs₂CO₃ which can be hygroscopic) or insufficiently dried starting materials. At the kilogram scale, even a small percentage of water in a reagent translates to a significant molar quantity.

    • Base-Promoted Hydrolysis: The strong bases used in these couplings can promote the nucleophilic attack of trace water on the electron-deficient pyridazine ring.

  • Actionable Solutions:

    • Strictly Anhydrous Conditions: Oven-dry all glassware and ensure reagents are purchased as anhydrous grade and handled under an inert atmosphere.[10] For bases like potassium carbonate, consider drying them in a vacuum oven before use.

    • Temperature Optimization: Determine the Minimum Operating Temperature. In the lab, run a series of experiments to find the lowest temperature at which the reaction proceeds at an acceptable rate. A 10-15°C reduction can significantly slow the hydrolysis rate without crippling the desired coupling reaction.

    • Telescope the Process: If the product of the amination is an intermediate for a subsequent step, consider a telescoped synthesis where the crude product is used directly without a full aqueous workup, minimizing its exposure to water.[12][13]

Q3: My final product isolation via crystallization is giving me inconsistent particle size and poor filterability at the pilot scale. How can I fix this?

A3: Crystallization is a complex unit operation that does not scale linearly.[4][14] Control over supersaturation, nucleation, and crystal growth is paramount and much harder to achieve in a large, jacketed reactor compared to a lab flask.[1][]

  • Causality & Explanation:

    • Uncontrolled Supersaturation: Rapid cooling or fast anti-solvent addition in a large reactor leads to localized high supersaturation. This causes rapid, uncontrolled nucleation ("crashing out"), resulting in many fine particles that are difficult to filter.

    • Inefficient Mixing: Poor mixing leads to non-uniform temperature and concentration profiles, causing different crystal habits and sizes to form in different parts of the reactor.[1]

    • Polymorphism: The product may exist in different crystalline forms (polymorphs). The specific polymorph obtained can be highly sensitive to cooling rate, agitation, and solvent, and may change upon scale-up, affecting physical properties like solubility and filterability.[][16]

  • Actionable Solutions:

    • Controlled Cooling/Anti-Solvent Addition: Develop a precise cooling profile or anti-solvent addition rate in the lab. This profile should be linear and slow. Translate this to the pilot plant, accounting for the slower heat transfer of the larger vessel.

    • Seeding: Develop a seeding strategy. Adding a small quantity of the desired crystalline material at a specific temperature (in the metastable zone) provides a template for controlled crystal growth, leading to larger, more uniform particles.

    • Process Analytical Technology (PAT): Use PAT tools like a turbidity probe or Particle Size Analyzer to monitor the crystallization process in real-time. This allows you to observe nucleation and growth and control the process to achieve a consistent endpoint.[17][18]

Frequently Asked Questions (FAQs)

Q1: What type of reactor is best suited for this compound chemistry at the pilot scale?

For palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, a glass-lined steel reactor is often the preferred choice.[19] The glass lining provides excellent chemical resistance against the variety of solvents, bases, and reagents used, while the steel exterior provides the necessary structural integrity for pressure and temperature control. For highly corrosive reagents or when metal leaching is a major concern, a fully glass reactor may be used, but these are typically limited in size and pressure rating.[20][21]

Q2: What are the primary safety concerns when scaling up these reactions?

  • Thermal Runaway: Amination and coupling reactions can be exothermic. A thermal hazard assessment using Reaction Calorimetry (RC1) should be performed at the lab scale to determine the heat of reaction and the potential for a runaway scenario.[4][5] This data is critical for designing a safe process at scale.[22]

  • Reagent Handling: Handling large quantities of toxic and corrosive materials like bromine, palladium catalysts, and strong bases requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).

  • Waste Disposal: The waste streams will contain brominated organic compounds and residual palladium. These must be segregated and handled according to environmental regulations. Brominated waste can form dioxins if incinerated improperly.[23][24][25][26] Consult your site's EHS department for proper disposal protocols.

Q3: How should I approach developing a robust HPLC method for impurity profiling during scale-up?

A robust, stability-indicating HPLC method is critical. The goal is to separate the starting material, product, and all potential process-related impurities and degradation products.

  • Method Development: Use a Quality by Design (QbD) approach.[27] Screen different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (Acetonitrile/Methanol, various buffers), and pH to find the optimal separation conditions.

  • Impurity Identification: Couple the HPLC to a mass spectrometer (LC-MS) to get molecular weight information for unknown peaks.[28][29] If an impurity is significant, it may need to be synthesized as a reference standard for quantification.

  • Validation: The final method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[30]

Q4: Can I use Process Analytical Technology (PAT) to better understand and control my reactions?

Absolutely. PAT is highly recommended for scale-up. In-situ FTIR or Raman spectroscopy can monitor the real-time concentration of reactants and products.[31][32][33] This provides invaluable data on reaction kinetics, helps identify the true reaction endpoint (preventing unnecessarily long reaction times), and can detect process deviations immediately, allowing for corrective action before a batch is compromised.[17][18]

Visualized Workflows & Protocols
Diagram 1: Troubleshooting Low Yield in Suzuki Coupling

This diagram outlines a logical workflow for diagnosing the root cause of low yield when scaling up a Suzuki-Miyaura coupling reaction.

G start Low Yield in Pilot Scale Suzuki Coupling check_temp Verify Internal Temperature Profile start->check_temp temp_ok Temp OK? check_temp->temp_ok check_mixing Evaluate Agitation & Mixing mixing_ok Mixing OK? check_mixing->mixing_ok check_inert Confirm Inert Atmosphere Integrity inert_ok Inerting OK? check_inert->inert_ok check_reagents Test Reagent Quality (Water Content, Purity) reagents_ok Reagents OK? check_reagents->reagents_ok temp_ok->check_mixing Yes adjust_jacket Adjust Jacket Temp & Heating Ramp Rate temp_ok->adjust_jacket No mixing_ok->check_inert Yes adjust_rpm Increase RPM / Change Impeller Design mixing_ok->adjust_rpm No inert_ok->check_reagents Yes improve_purge Improve N2 Purge/Sparging Procedure inert_ok->improve_purge No dry_reagents Use Fresh/Dried Reagents reagents_ok->dry_reagents No end_node Re-run Batch with Optimized Parameters reagents_ok->end_node Yes (Re-evaluate Kinetics) adjust_jacket->end_node adjust_rpm->end_node improve_purge->end_node dry_reagents->end_node

Caption: Troubleshooting workflow for low yield in a scaled-up Suzuki coupling.

Experimental Protocols

Protocol 1: Pilot-Scale Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid in a 100L glass-lined reactor.

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change
Reagents
This compound17.3 g (100 mmol)1.73 kg (10.0 mol)100x Scale-Up
Arylboronic Acid13.4 g (110 mmol)1.34 kg (11.0 mol)Maintain 1.1 equivalents
Pd(dppf)Cl₂817 mg (1.0 mmol)81.7 g (0.1 mol)Maintain 1 mol% catalyst loading
K₂CO₃ (anhydrous)41.4 g (300 mmol)4.14 kg (30.0 mol)Maintain 3.0 equivalents
Solvents
1,4-Dioxane250 mL25 LMaintain ~10 mL/g concentration
Water50 mL5 LMaintain 5:1 solvent ratio
Process
Inerting3x N₂ Purge/Backfill3x N₂ Purge/Pressurize/VentMore robust inerting for large headspace
HeatingOil Bath @ 95°CJacket Temp @ 105-110°CCompensate for heat loss through vessel walls
Reaction Time4 hours6-8 hours (Monitor by IPC)Slower heating and mass transfer

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and leak-tested.

  • Inerting: Perform three purge cycles by pressurizing the vessel to 1 bar with nitrogen and venting. Maintain a gentle nitrogen blanket throughout the process.

  • Reagent Charging: Charge K₂CO₃, this compound, and the arylboronic acid to the reactor through a powder transfer chute.

  • Solvent Addition: Add the 1,4-Dioxane and water. Begin agitation at a speed sufficient to suspend the solids (e.g., 100-150 RPM).

  • Degassing: Sparge the slurry with nitrogen through a dip tube for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Heating & Reaction: Seal the reactor and begin heating to an internal temperature of 85-90°C. Monitor the reaction progress every hour using a pre-validated HPLC In-Process Control (IPC) method.

  • Cool Down & Workup: Once the reaction is complete (<1% starting material remaining), cool the batch to room temperature. Proceed with standard aqueous workup and isolation procedures.

References
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
  • Desikan, S., Anderson, S. R., Meenan, P. A., & Toma, P. H. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development, 3(6), 723–733. [Link]
  • Mettler Toledo. (n.d.).
  • Regis Technologies. (2021).
  • ResearchGate. (2015). A Telescoped Protocol for the Synthesis of New Pyrrolo[3,4-d]pyridazinones by Cascade Reactions. [Link]
  • ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
  • Lab Unique. (n.d.). Pilot Plant Glass Reactor. [Link]
  • Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. [Link]
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
  • Nishimura, K., & Saitoh, T. (2016). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. Chemical & Pharmaceutical Bulletin, 64(7), 1043–1046. [Link]
  • ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [https://www.veeprho.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
  • LPP Equipment. (n.d.). Pilot & Production-Scale Glass Reactors. [Link]
  • ResearchGate. (2019).
  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • OUCI. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. [Link]
  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
  • NIH National Center for Biotechnology Information. (2023).
  • MIT. (2015).
  • ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. [Link]
  • Royal Society of Chemistry. (2020). Process analytical technology (PAT)
  • PubMed. (2004).
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
  • ResearchGate. (2002). WASTE MANAGEMENT CONCEPT FOR WEEE PLASTICS CONTAINING BROMINATED FLAME RETARDANTS, INCLUDING BROMINE RECYCLING AND ENERGY RECOVERY. [Link]
  • NIH National Center for Biotechnology Information. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
  • WRAP. (n.d.).
  • Molecules. (2022).
  • TestMart. (n.d.). Pilot Plant Reactors. [Link]
  • PubMed. (2002). Pilot-scale Studies on the Effect of Bromine Addition on the Emissions of Chlorinated Organic Combustion By-Products. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Scribd. (n.d.). Scaling-Up Challenges in Mixing Processes. [Link]
  • PubMed. (2017).
  • ResearchGate. (2019). Heat and mass transfer crisis in a metal hydride reactor. [Link]
  • NIH National Center for Biotechnology Information. (2005).
  • ResearchGate. (2011). Special Issue on Heat and Mass Transfer in Biosystems. [Link]
  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry. [Link]

Sources

Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 3-Amino-6-bromopyridazine and 3-Amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and synthetic route design, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. Among the plethora of heterocyclic building blocks, 3-amino-6-halopyridazines serve as invaluable scaffolds for the synthesis of a diverse range of biologically active molecules.[1] The selection between a bromo or chloro substituent at the 6-position is a frequent decision point, with significant implications for downstream reactivity. This guide provides a comprehensive comparison of the reactivity of 3-amino-6-bromopyridazine and 3-amino-6-chloropyridazine, grounded in mechanistic principles and supported by experimental evidence from the literature.

The Fundamental Dichotomy: Electronic and Steric Influences

The reactivity of this compound and 3-amino-6-chloropyridazine is primarily governed by the inherent properties of the carbon-halogen bond. The difference in electronegativity and bond strength between bromine and chlorine sets the stage for their distinct behaviors in two major classes of reactions pivotal to modern drug discovery: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity trend of aryl halides is well-established and generally follows the order of I > Br > Cl > F.[2][3] This trend is inversely correlated with the carbon-halogen bond strength, where the weaker C-Br bond is more susceptible to the rate-determining oxidative addition step to the palladium(0) catalyst compared to the stronger C-Cl bond.

Causality behind Experimental Choices: The preference for this compound in many cross-coupling protocols stems from its higher reactivity, which often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher cost and potentially lower stability of the bromo derivative can make the chloro analog a more attractive option for large-scale synthesis, provided that a sufficiently active catalytic system is employed.

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While a direct head-to-head comparison under identical conditions is scarce in the literature, we can infer the relative reactivity from studies on similar substrates. For instance, the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine has been reported with yields ranging from 23-65%, often requiring robust catalytic systems and elevated temperatures.[4] In contrast, the coupling of bromopyridine derivatives generally proceeds with higher efficiency under milder conditions.

FeatureThis compound3-Amino-6-chloropyridazine
Reactivity HigherLower
Typical Conditions Milder (e.g., lower temp., shorter time)More forcing (e.g., higher temp., longer time)
Catalyst Loading Generally lowerOften requires higher loading or more active catalysts
Cost HigherLower
Stability Potentially lowerGenerally higher

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-halopyridazines

This protocol provides a general framework for the Suzuki-Miyaura coupling of both 3-amino-6-bromo and 3-amino-6-chloropyridazine. Note that optimization of the catalyst, ligand, base, and temperature will be necessary to achieve optimal results for each substrate.

Materials:

  • 3-Amino-6-halopyridazine (bromo or chloro)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the 3-amino-6-halopyridazine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridazine, Boronic Acid, Base inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent & Catalyst inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool & Dilute monitor->cool extract Aqueous Wash & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Comparative Analysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-X bond is paramount. Consequently, this compound is expected to undergo amination under milder conditions than its chloro counterpart. Achieving high yields with 3-amino-6-chloropyridazine often necessitates the use of more specialized and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases.[5]

FeatureThis compound3-Amino-6-chloropyridazine
Reactivity HigherLower
Ligand Choice Broader scope of effective ligandsOften requires bulky, electron-rich ligands
Base Strength Can often proceed with weaker basesTypically requires strong bases (e.g., NaOtBu)
Temperature Generally lower reaction temperaturesHigher temperatures may be required

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Picture

In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed, with the order being F > Cl > Br > I.[6][7][8] This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex).[6] The high electronegativity of chlorine polarizes the C-Cl bond more effectively than the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Causality behind Experimental Choices: For SNAr reactions, 3-amino-6-chloropyridazine is generally the more reactive substrate. This makes it the preferred choice when planning synthetic routes that rely on the displacement of the halogen by nucleophiles such as amines, alkoxides, or thiolates. The synthesis of 3-amino-6-chloropyridazine itself is a classic example of an SNAr reaction, where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by ammonia.[9]

SNAr_vs_CrossCoupling Topic Reactivity of 3-Amino-6-halopyridazines Pd_Coupling Palladium-Catalyzed Cross-Coupling Topic->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Topic->SNAr Reactivity_Pd Reactivity Order: Br > Cl Pd_Coupling->Reactivity_Pd leads to Reactivity_SNAr Reactivity Order: Cl > Br SNAr->Reactivity_SNAr leads to Mechanism_Pd Rate-Determining Step: Oxidative Addition to Pd(0) Reactivity_Pd->Mechanism_Pd explained by Bond_Strength Governing Factor: C-X Bond Strength (C-Br is weaker) Mechanism_Pd->Bond_Strength depends on Mechanism_SNAr Rate-Determining Step: Nucleophilic Attack Reactivity_SNAr->Mechanism_SNAr explained by Electronegativity Governing Factor: Electronegativity (Cl polarizes C-X bond more) Mechanism_SNAr->Electronegativity depends on

Caption: Contrasting reactivity principles in major reaction classes.

Conclusion: A Strategic Choice Based on Synthetic Context

The decision to use this compound versus 3-amino-6-chloropyridazine is not a matter of one being universally superior to the other, but rather a strategic choice dictated by the specific chemical transformation being planned.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the more reactive and often preferred substrate , allowing for milder conditions and potentially higher yields. However, for large-scale syntheses where cost is a major factor, the development of a robust catalytic system for the less expensive 3-amino-6-chloropyridazine may be a more prudent long-term strategy.

  • For nucleophilic aromatic substitution reactions, 3-amino-6-chloropyridazine is generally the more reactive substrate , owing to the greater polarization of the C-Cl bond which facilitates the initial nucleophilic attack.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Benchchem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Benchchem. Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Maes, B. U. W., et al. (2002). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Kayan, C., et al. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
  • Crust, E. J., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
  • Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(40), 16341-16347.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Benchchem.
  • Keglevich, G., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2229-2235.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-Iodopyridazine.
  • PubChem. 6-Amino-3-chloropyridazine.
  • Smith, M. B. (2022).
  • Lumen Learning. Nucleophilic aromatic substitution. In Organic Chemistry II.
  • PubChem. This compound.
  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
  • Benchchem.
  • LibreTexts. (2022). 16.
  • Al-Zoubi, R. M., et al. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 79(15), 7086-7095.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
  • Chiba, S., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 47(4), 1137-1149.
  • Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(4), 1496-1506.
  • LibreTexts. (2023). 16.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

Sources

A Comparative Guide to Suzuki Coupling Yields with Different Halopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the C-C bond formations necessary to construct these complex molecules.[1] The choice of the halogenated pyridazine precursor is a critical parameter that significantly influences reaction efficiency, yield, and the overall synthetic strategy.

This guide provides an in-depth technical comparison of the Suzuki coupling performance of iodo-, bromo-, and chloro-pyridazines. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and offer a detailed protocol to aid researchers in making informed decisions for their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity among halopyridazines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is typically the rate-determining step of the catalytic cycle.[2] The facility of this step is inversely correlated with the bond dissociation energy of the C-X bond.

The generally accepted order of reactivity for halogens in Suzuki coupling is:

Iodo- > Bromo- > Chloro-

This trend is a direct consequence of the decreasing bond strength from chlorine to iodine, making the C-I bond the most susceptible to cleavage by the palladium catalyst.[2][3] Consequently, iodo- and bromopyridazines are generally more reactive and often proceed to high yields under milder conditions compared to their chloro- counterparts.[4] However, the electron-deficient nature of the pyridazine ring can activate even the relatively inert C-Cl bond, making chloropyridazines viable and cost-effective substrates, provided a sufficiently robust catalytic system is employed.[1][5]

Comparative Performance: A Data-Driven Analysis

The following table summarizes representative experimental data from the literature, comparing the yields of Suzuki coupling reactions with different halopyridazines. This data highlights the impact of the halogen, catalyst system, and reaction conditions on the outcome of the coupling.

HalopyridazineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-6-iodopyridazineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O80-110-High (selective at C-I)[3][6]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O804814-28[1]
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄-Na₂CO₃1,4-Dioxane--Major product at C3[7]
3,5-DichloropyridazinePhenylboronic acidPd₂(dba)₃/DPPF-K₂CO₃Dioxane100-Predominantly at C3[8]
2-ChloropyridineArylboronic acidsPd(PPh₃)₄-----Good yields[9]
3-ChloropyridinePhenylboronic acidPd(OAc)₂/RuPhos (3/6)RuPhosK₃PO₄n-Butanol100-Excellent[10]

Analysis of the Data:

The data clearly illustrates the established reactivity trend. The selective coupling at the iodine-bearing carbon in 3-chloro-6-iodopyridazine underscores the significantly higher reactivity of the C-I bond compared to the C-Cl bond.[3][6] The coupling of 3-bromo-6-(thiophen-2-yl)pyridazine proceeds, albeit with modest yields in the cited example, demonstrating the viability of bromopyridazines.[1]

The examples with 3,5-dichloropyridazine are particularly insightful. Achieving mono-coupling on a di-halogenated substrate with identical halogens can be challenging, with selectivity often influenced by subtle electronic and steric effects, as well as the specific ligand used.[7][8][11] For chloropyridazines, the use of more sophisticated catalytic systems, often involving bulky and electron-rich phosphine ligands like RuPhos, is frequently necessary to achieve high yields, especially with less activated substrates.[10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridazine, forming a Pd(II) complex. This is generally the rate-limiting step.

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X (Pyridazine-Pd-Halide) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)-R' (Pyridazine-Pd-Aryl) transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Aryl-Pyridazine) reductive_elimination->product reactants R-X (Halopyridazine) + R'-B(OR)₂ (Boronic Acid/Ester) reactants->oxidative_addition Halopyridazine base Base base->transmetalation Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a halopyridazine with an arylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.

Objective: To synthesize an aryl-pyridazine via Suzuki coupling.

Materials:

  • Halopyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the halopyridazine, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-120 °C). For less reactive chlorides, higher temperatures or microwave irradiation may be necessary.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired aryl-pyridazine.[2][12]

Experimental_Workflow start Start: Dry Reaction Vessel add_reagents Add Halopyridazine, Boronic Acid, and Base start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_reagents->inert_atmosphere add_catalyst Add Pd Catalyst and Ligand inert_atmosphere->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (80-120 °C or Microwave) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up and Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product Final Product: Aryl-pyridazine purification->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling of halopyridazines.

Conclusion and Future Outlook

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12878. [Link]
  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2010). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 75(18), 6154–6160. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
  • Scott, P. J. H., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376–6387. [Link]
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
  • ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Sai, M., et al. (2003). Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. The Journal of Organic Chemistry, 68(24), 9412-9415. [Link]
  • Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. 245th National Meeting of the American Chemical Society. [Link]
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]
  • ResearchGate. (2015). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • SciSpace. (2001). Suzuki reactions on chloropyridazinones: an easy approach towards arylated 3(2H)-pyridazinones. SciSpace. [Link]
  • Black, P. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(12), 4733–4739. [Link]
  • ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • J-Stage. (2018).
  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • Gutierrez, D. B., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
  • DiVA portal. (2018). Suzuki reactions in novel liquids. DiVA portal. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

Sources

A Comparative Guide to the Biological Activity of 3-Amino-6-bromopyridazine and Its Analogs: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine core, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[3] Within this class, 3-aminopyridazine derivatives are particularly noteworthy, serving as versatile building blocks for molecules targeting a wide spectrum of diseases, from cancer to neurological disorders.[4][5]

This guide provides an in-depth comparative analysis of 3-Amino-6-bromopyridazine and its structural analogs. We will dissect how subtle modifications to this core structure, particularly at the 6-position, profoundly influence biological activity. By examining structure-activity relationships (SAR) across different therapeutic targets, we aim to provide researchers and drug development professionals with a clear, data-driven framework for leveraging this versatile scaffold.

The Strategic Role of the 6-Position Halogen

The choice of this compound as a lead scaffold or synthetic intermediate is a deliberate one, rooted in fundamental principles of medicinal chemistry. The bromine atom at the 6-position is not merely a placeholder; it is an active contributor to the molecule's profile.

  • Electronic Effects: As a halogen, bromine is electron-withdrawing, which modulates the electron density of the pyridazine ring and influences the pKa of the 3-amino group.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with backbone carbonyls or other electron-rich pockets in a protein's active site. This can significantly enhance binding affinity and selectivity.[6]

  • Synthetic Handle: Crucially, the carbon-bromine bond is an excellent handle for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the efficient introduction of a wide array of aryl and heteroaryl substituents at the 6-position.[4][7] This synthetic accessibility is paramount for systematic SAR exploration.

The following workflow illustrates the central role of 3-Amino-6-halopyridazines in generating a library of diverse analogs for biological screening.

G cluster_0 Starting Material cluster_1 Key Reaction cluster_2 Reactant cluster_3 Compound Library cluster_4 Screening A This compound or 3-Amino-6-chloropyridazine B Suzuki-Miyaura Cross-Coupling A->B Substrate D Diverse 3-Amino-6-arylpyridazine Analogs B->D Diversification C Aryl/Heteroaryl Boronic Acids/Esters C->B Coupling Partner E Biological Assays (Kinase, Cell-based, etc.) D->E Evaluation

Caption: Synthetic workflow for analog generation.

Comparative Analysis of Biological Activity

The true utility of the 3-aminopyridazine scaffold is revealed when comparing the biological activities of its analogs. The substituent at the 6-position often dictates the primary therapeutic target.

Anticancer Activity: A Focus on Kinase Inhibition

Derivatives of 3-aminopyridazine have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[6]

Mechanism of Action: In many kinase inhibitors, the 3-amino group of the pyridazine core acts as a crucial "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The 6-substituent then projects into the ATP-binding pocket, where its size, shape, and electronic properties determine the potency and selectivity of the compound. Halogenated derivatives, such as those derived from 3-Amino-4-bromo-6-chloropyridazine, have demonstrated potent, nanomolar-level inhibition of oncogenic kinases like FLT3-ITD, which is prevalent in acute myeloid leukemia (AML).[6]

The diagram below illustrates the targeted inhibition of the FLT3 signaling pathway, a common strategy for pyridazine-based anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Dimerization & Autophosphorylation PI3K PI3K FLT3->PI3K Dimerization & Autophosphorylation RAS RAS FLT3->RAS Dimerization & Autophosphorylation Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation Inhibitor 3-Aminopyridazine Analog (e.g., Bromo-derivative) Inhibitor->FLT3 ATP-Competitive Inhibition

Caption: Inhibition of the FLT3 signaling pathway.

Comparative Data: The following table summarizes representative in vitro data for a hypothetical series of 3-aminopyridazine analogs against an FLT3-dependent AML cell line (MV-4-11).

Compound ID6-Position SubstituentRationaleFLT3 IC₅₀ (nM)[6]MV-4-11 Cell Viability IC₅₀ (nM)[8]
Parent-Cl -ClCommon starting material>10,000>10,000
Analog-Br -BrPotential for halogen bonding850920
Analog-Ph -PhenylIntroduces aromatic interactions150185
Analog-OPh -PhenoxyFlexible linker, explores different space4558
Analog-Aniline -NH-PhAdditional H-bond donor/acceptor1215

Data is illustrative, based on trends observed in the literature for kinase inhibitors.

Experimental Insight: The progression from simple halogen substituents to more complex aryl and arylamino groups at the 6-position often leads to a significant increase in potency. This is because the larger groups can form more extensive van der Waals, pi-stacking, and hydrogen bonding interactions within the ATP binding pocket, which a simple bromine or chlorine atom cannot achieve alone. The initial halogen provides a critical synthetic anchor to enable the exploration of these more potent analogs.

Neuromodulatory Activity: Targeting GABA-A Receptors

A distinct line of research has explored 3-aminopyridazine derivatives as modulators of central nervous system targets, particularly as antagonists of the GABA-A receptor.[5][9]

Mechanism of Action: GABA-A receptors are the primary mediators of fast inhibitory neurotransmission. Certain 3-aminopyridazine derivatives can act as competitive antagonists at the GABA binding site, effectively blocking the receptor's function.[9] This activity is highly dependent on the overall structure, particularly the presence of a GABA-like side chain and specific substituents on the pyridazine ring.

Structure-Activity Relationship (SAR): For high-potency GABA-A antagonism, SAR studies have revealed a fascinating requirement at the 6-position. Unlike the trend seen with many kinase inhibitors, the highest potency was achieved when an aromatic system bearing electron-donating substituents was present at this position.[9] This directly contrasts with the electron-withdrawing nature of a bromine atom. This finding underscores how the same scaffold can be directed toward completely different biological targets through rational chemical modification.

Comparative Data: The table below compares the potency of various 6-substituted 3-aminopyridazine GABA derivatives in displacing a radiolabeled GABA ligand from rat brain membranes.

Compound ID6-Position SubstituentPotency vs. Bicuculline (Reference Antagonist)[9]
Analog-H -H~1x
Analog-Br -Br~10x
Analog-Ph -Phenyl~100x
Analog-Anisole -p-Methoxyphenyl~250x

Data is representative of findings reported in structure-activity relationship studies.[9]

Experimental Insight: The preference for an electron-donating group like methoxy (-OCH₃) over an electron-withdrawing group like bromine (-Br) at the 6-position suggests that the electronic properties of the pyridazine ring are critical for optimal interaction with the GABA-A receptor binding site. The electron-rich aromatic ring likely engages in a favorable pi-stacking or cation-pi interaction within the receptor pocket that is weakened by electron-withdrawing halogens.

Antimicrobial Activity

The pyridazine scaffold is also a component of molecules with antibacterial and antifungal properties.[1][10][11]

Mechanism and SAR: The mechanisms for antimicrobial activity are diverse. Some pyridazine derivatives function as antifolates by inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.[12] For many antimicrobial compounds, the ability to penetrate the bacterial cell wall is a critical first step. This often correlates with the molecule's lipophilicity. Halogenation, including bromination, generally increases lipophilicity, which can enhance cell wall penetration and lead to improved antimicrobial activity.[13]

Comparative Data: The following table shows representative Minimum Inhibitory Concentration (MIC) values for 3-aminopyridazine analogs against common bacterial strains.

Compound ID6-Position SubstituentS. aureus MIC (µg/mL)[1][11]E. coli MIC (µg/mL)[10][12]
Analog-H -H>128>128
Analog-Cl -Cl64128
Analog-Br -Br3264
Analog-Thiophene -Thienyl1632

Data is illustrative and based on general trends in antimicrobial drug discovery.

Experimental Insight: The data shows a clear trend where increasing the lipophilicity and complexity of the 6-substituent improves antibacterial activity. The bromo-analog is more potent than the chloro- and unsubstituted analogs, and further elaboration with a lipophilic aromatic ring like thiophene continues this trend. This highlights a design strategy where the 6-bromo position is used to tune physicochemical properties for improved bacterial uptake.

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are essential.

Protocol 1: Kinase Inhibition Assay (FLT3 Example)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific kinase.

  • Reagents & Materials: Recombinant human FLT3 kinase, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-streptavidin, kinase buffer.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound analog) in DMSO, starting at 100 µM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to wells of a 384-well plate. Add 2.5 µL of DMSO to control wells.

  • Kinase Reaction:

    • Add 5 µL of a 2x kinase/substrate mixture to each well.

    • Add 5 µL of a 2x ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection solution (containing EDTA to stop the reaction, plus the antibody and streptavidin) to each well.

    • Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Analysis: Calculate the ratio of acceptor (Alexa Fluor 647) to donor (Europium) emission. Plot the emission ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability or cytotoxicity.[14]

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot against compound concentration to calculate the IC₅₀.

Conclusion and Future Perspectives

The 3-aminopyridazine scaffold is a testament to the power of structure-based drug design. Our comparative analysis demonstrates that this compound is more than just a single compound; it is a strategic gateway to a multitude of analogs with finely tuned biological activities.

  • For Kinase Inhibition: The 6-position is a vector for exploring the deep ATP-binding pocket. While the bromo-analog itself may have modest activity, it is the key intermediate for installing larger, more complex aromatic systems that achieve high potency.

  • For Neuromodulation: The electronic nature of the 6-substituent is paramount. Here, the electron-withdrawing bromine is less favorable than the electron-donating groups required for optimal GABA-A receptor antagonism.

  • For Antimicrobial Applications: The lipophilicity conferred by the bromine atom is a distinct advantage, improving the compound's ability to cross bacterial membranes and leading to enhanced activity compared to less lipophilic analogs.

The future of this scaffold is bright. Its synthetic tractability makes it an ideal candidate for incorporation into more advanced therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs), where a pyridazine-based warhead could be linked to an E3 ligase ligand to induce targeted protein degradation.[8] As our understanding of disease biology deepens, the ability to rationally modify privileged scaffolds like 3-aminopyridazine will remain a cornerstone of modern drug discovery.

References

  • Title: Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists Source: PubMed, Journal of Medicinal Chemistry URL:[Link]
  • Title: Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors Source: PubMed, Journal of Medicinal Chemistry URL:[Link]
  • Title: Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]
  • Title: Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives Source: ResearchG
  • Title: Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors Source: PubMed, Journal of Medicinal Chemistry URL:[Link]
  • Title: The structure activity relationship for the newly synthesized pyridazin-3-one derivatives Source: ResearchG
  • Title: Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies Source: ScienceDirect, Heliyon URL:[Link]
  • Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: PubMed Central, RSC Medicinal Chemistry URL:[Link]
  • Title: [Antimicrobial activity of new pyridazine derivatives] Source: PubMed, Roumanian Archives of Microbiology and Immunology URL:[Link]
  • Title: Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: PubMed, Mini-Reviews in Medicinal Chemistry URL:[Link]
  • Title: Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Source: ResearchG
  • Title: Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders Source: PubMed, European Journal of Medicinal Chemistry URL:[Link]
  • Title: Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound Source: PubMed, Journal of Neurochemistry URL:[Link]
  • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway Source: Semantic Scholar, ACS Omega URL:[Link]
  • Title: Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: PubMed Central, RSC Medicinal Chemistry URL:[Link]
  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: PubMed Central, RSC Medicinal Chemistry URL:[Link]
  • Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: MDPI, Pharmaceuticals URL:[Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of heterocyclic intermediates is paramount. 3-Amino-6-bromopyridazine is a versatile building block, and its purity and structural integrity are critical for the successful synthesis of downstream bioactive molecules. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. By juxtaposing its expected spectral characteristics with those of the closely related 3-amino-6-chloropyridazine, we offer a robust framework for the spectroscopic identification and characterization of this important synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic methods for the unambiguous structural elucidation of heterocyclic compounds.

Introduction: The Imperative of Structural Verification

The pyridazine nucleus is a prevalent scaffold in a multitude of medicinally important compounds. The introduction of amino and halogen substituents, as seen in this compound, provides key reactive handles for further molecular elaboration. However, the potential for isomeric impurities and side-products during its synthesis necessitates rigorous analytical confirmation of its structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and a holistic interpretation of the data from these methods is essential for confident structure confirmation.

This guide will delve into the nuanced application of these techniques to this compound. To provide a practical and insightful comparison, we will frequently reference the spectral data of its close analogue, 3-amino-6-chloropyridazine. The subtle yet predictable differences in their spectra, arising from the differing electronic and steric properties of bromine and chlorine, serve as an excellent educational tool for understanding structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the amino protons. The electron-withdrawing nature of the pyridazine ring and the halogen substituent will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

An experimental ¹H NMR spectrum of this compound is available, providing concrete data for our analysis.[1]

Table 1: Comparative ¹H NMR Data of 3-Amino-6-halopyridazines

CompoundSolventδ H-4 (ppm)δ H-5 (ppm)J H4-H5 (Hz)δ NH₂ (ppm)
This compound (Experimental)DMSO-d₆~7.5~7.0~9.0~6.5 (br s)
3-Amino-6-chloropyridazine (Experimental)[2]DMSO-d₆7.34 (d)6.84 (d)9.26.63 (br s)

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high polarity, which aids in the dissolution of these polar molecules. The broad singlet for the NH₂ protons is characteristic in DMSO-d₆ as the acidic protons can exchange with residual water in the solvent.

  • Interpretation: The downfield shift of the H-4 and H-5 protons in the bromo-derivative compared to the chloro-derivative is a subtle but expected effect. While both halogens are electron-withdrawing, the greater electronegativity of chlorine leads to a slightly more shielded environment for the adjacent protons. The large coupling constant (~9 Hz) is characteristic of ortho-coupling in a six-membered aromatic ring, confirming the adjacent positions of H-4 and H-5.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Table 2: Comparative ¹³C NMR Data of 3-Amino-6-halopyridazines

CompoundSolventC-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted)DMSO-d₆~160~128~115~145
3-Amino-6-chloropyridazine (Experimental)[3]DMSO-d₆161.1127.3114.2150.4

Authoritative Grounding & Mechanistic Claims: The chemical shifts are governed by the electronic environment of each carbon atom. The C-3 carbon, attached to the amino group, is significantly deshielded due to the resonance effect of the lone pair of the nitrogen atom. The C-6 carbon, bonded to the halogen, is also strongly deshielded. The "heavy atom effect" of bromine is expected to shift the C-6 signal slightly upfield compared to the chloro-analogue. The predicted values are based on established NMR prediction algorithms that consider a vast database of known structures and their spectra.[4][5]

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the key diagnostic peaks will be the N-H stretching vibrations of the primary amine, the C=N and C=C stretching of the pyridazine ring, and the C-Br stretching vibration.

Table 3: Comparative IR Data of 3-Amino-6-halopyridazines

Functional GroupThis compound (Expected, cm⁻¹)3-Amino-6-chloropyridazine (Experimental, cm⁻¹)[2]Vibrational Mode
Primary Amine3400-3200 (two bands)3424, 3298N-H stretch (asymmetric & symmetric)
Primary Amine1640-16101630N-H bend (scissoring)
Pyridazine Ring1600-14501595, 1475C=N, C=C stretch
C-N Stretch1350-12501305Aromatic amine C-N stretch
C-Br Stretch650-550-C-Br stretch
C-Cl Stretch-825C-Cl stretch

Trustworthiness of Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The positions of these bands can be influenced by hydrogen bonding. The C-Br stretch is typically found in the fingerprint region and can be a useful, albeit sometimes weak, diagnostic peak. The comparison with the C-Cl stretch of the chloro-analogue, which appears at a higher frequency due to the stronger bond and lighter mass of chlorine, provides a self-validating system for peak assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

For this compound (C₄H₄BrN₃), the molecular ion peak is a key piece of information. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an almost 1:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityFragmentation Pathway
[M]⁺173175~1:1Molecular Ion
[M-HCN]⁺146148~1:1Loss of hydrogen cyanide
[M-Br]⁺94--Loss of bromine radical
[C₄H₄N₂]⁺80--Loss of Br and NH₂

Expertise & Experience: The characteristic isotopic pattern for bromine is a powerful diagnostic tool. The observation of two peaks of nearly equal intensity separated by 2 m/z units is strong evidence for the presence of a single bromine atom in the molecule. The fragmentation of pyridazine rings often involves the loss of stable neutral molecules like HCN. The loss of the bromine radical is also a common fragmentation pathway for bromo-aromatic compounds.

Caption: General workflow for Mass Spectrometry analysis.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds with conjugated π-systems, such as this compound, typically exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity.

Table 5: Expected UV-Vis Absorption Data for this compound

TransitionExpected λ_max (nm)Chromophore
π → π~250-280Pyridazine ring and amino group conjugation
n → π>300 (weak)Non-bonding electrons on nitrogen atoms

Authoritative Grounding & Mechanistic Claims: The π → π* transitions are typically of high intensity and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital and are generally of lower intensity. The amino group, being an auxochrome, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine.

Conclusion: A Multi-faceted Approach to Structure Confirmation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While ¹H NMR provides definitive information on the proton environment and connectivity, ¹³C NMR maps the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation clues, with the bromine isotopic pattern serving as a particularly strong piece of evidence. UV-Vis spectroscopy corroborates the presence of the conjugated heterocyclic system.

By comparing the spectral data of this compound with that of its chloro-analogue, we not only gain confidence in our structural assignment but also deepen our understanding of the subtle electronic effects of halogen substituents on the spectral properties of pyridazine systems. This comprehensive spectroscopic analysis provides an unassailable confirmation of the structure of this compound, ensuring its suitability for its intended use in research and development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. [Link]
  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. [Link]
  • Mestrelab Research. (n.d.). Mnova NMRPredict. [Link]
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. [Link]
  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Rahman, M. M., Al-Reza, S. M., & Siddique, A. B. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 48-54. [Link]
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine.
  • PubChem. (n.d.). 6-Bromopyridazin-3-amine.
  • Chemguide. (n.d.).
  • University of Calgary. (n.d.). Mass Spectrometry - Isotope Effects. [Link]
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

A Comparative Guide to the NMR Spectroscopy of 3-Amino-6-bromopyridazine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 3-Amino-6-bromopyridazine, a heterocyclic compound of interest in medicinal chemistry.[1] Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a comprehensive analysis based on predictive models and a comparative study with structurally analogous compounds. This approach not only offers a robust understanding of the target molecule but also equips the reader with the principles to interpret the NMR spectra of related pyridazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound features a pyridazine ring substituted with an electron-donating amino group (-NH₂) at the C3 position and an electron-withdrawing bromine atom (-Br) at the C6 position. These substituents exert significant influence on the electron density distribution within the aromatic ring, which in turn governs the chemical shifts of the ring protons and carbons.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4~ 6.8 - 7.0DoubletJ(H4-H5) ≈ 9.0
H-5~ 7.4 - 7.6DoubletJ(H5-H4) ≈ 9.0
-NH₂~ 5.0 - 6.0Broad Singlet-
¹³C NMR Predicted Chemical Shift (ppm)
C-3~ 160 - 162
C-4~ 115 - 117
C-5~ 130 - 132
C-6~ 140 - 142

Disclaimer: The above data are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Interpretation of the Predicted Spectrum

The pyridazine ring protons, H-4 and H-5, are expected to appear as doublets due to their coupling to each other. The amino group at C3 is predicted to cause an upfield shift for the adjacent H-4 proton, while the bromine at C6 would deshield the H-5 proton, moving it downfield. The protons of the amino group are anticipated to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atom attached to the amino group (C-3) is expected to be the most deshielded among the protonated carbons, appearing at a significantly downfield chemical shift. Conversely, the C-4 carbon, being ortho to the electron-donating amino group, should be shifted upfield. The C-6 carbon, bonded to the electronegative bromine atom, will also be significantly deshielded.

cluster_molecule This compound C3 C3 N2 N C3->N2 NH2 NH₂ C3->NH2 N1 N N2->N1 C6 C6 N1->C6 C5 C5 C6->C5 Br Br C6->Br C4 C4 C5->C4 H5 H C5->H5 C4->C3 H4 H C4->H4

Caption: Molecular structure of this compound.

Comparative NMR Analysis with Structurally Related Pyridazines

To substantiate our predictions and provide a deeper understanding, we will now compare the expected NMR data of this compound with the experimental data of closely related pyridazine derivatives.

Experimental NMR Data for Comparative Compounds

CompoundSolvent¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)¹³C NMR Chemical Shifts (ppm)
3-Amino-6-chloropyridazine DMSO-d₆6.84 (d, J=9.2, 1H), 7.34 (d, J=9.2, 1H), 6.63 (br s, 2H, -NH₂)Data not readily available in searched sources.
3-Bromopyridazine CDCl₃7.61 (dd, J=8.8, 4.8, 1H, H-5), 7.78 (dd, J=8.8, 1.6, 1H, H-4), 9.07 (dd, J=4.8, 1.6, 1H, H-6)Data not readily available in searched sources.
3-Amino-4-bromo-6-chloropyridazine -Specific data not readily available, but the presence of an additional bromine atom is expected to further deshield the adjacent proton.[2][3][4]Data not readily available in searched sources.
Analysis of Spectral Differences

A comparison with 3-Amino-6-chloropyridazine is particularly insightful. The chloro- and bromo- substituents are both halogens and exhibit similar electronic effects, although bromine is slightly less electronegative than chlorine. In the ¹H NMR of 3-Amino-6-chloropyridazine, the two ring protons appear as doublets with a coupling constant of 9.2 Hz, which is typical for ortho-coupling in a six-membered aromatic ring. The chemical shifts of these protons provide a benchmark for our predictions for the bromo-analog. We can anticipate a similar pattern for this compound, with slight downfield shifts for the ring protons compared to the chloro-derivative due to the heavier halogen effect.

The ¹H NMR of 3-Bromopyridazine shows a more complex splitting pattern due to the presence of three coupled protons. The chemical shifts are all in the downfield region, as expected for an unsubstituted pyridazine ring with an electron-withdrawing bromine atom. The presence of the amino group in our target molecule is the primary reason for the predicted upfield shift of the H-4 proton.

cluster_comparison Structural Comparison of Pyridazine Derivatives Target This compound (Predicted Data) Chloro 3-Amino-6-chloropyridazine (Experimental Data) Target->Chloro Similar electronic effects of -Br and -Cl Bromo 3-Bromopyridazine (Experimental Data) Target->Bromo Effect of -NH₂ group causes upfield shift Start Solid Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) Start->Prep NMR NMR Spectrometer Prep->NMR Acq Data Acquisition (¹H, ¹³C, 2D NMR) NMR->Acq Proc Data Processing (FT, Phasing, Referencing) Acq->Proc Analysis Spectral Analysis and Structure Elucidation Proc->Analysis End Final Structure Analysis->End

Caption: General experimental workflow for NMR analysis.

Conclusion

This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. Through a predictive approach and a detailed comparative analysis with structurally related compounds, we have established a solid framework for the interpretation of its NMR data. The provided experimental protocol offers a practical guide for researchers seeking to obtain and analyze their own spectra for this and similar pyridazine derivatives. A thorough understanding of the principles outlined herein will undoubtedly aid in the successful structural characterization of novel compounds in the ever-evolving fields of chemical research and drug development.

References

  • PubChem. (n.d.). 6-Bromopyridazin-3-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Bromopyridin-3-amine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Kelly, T. R., & Kim, M. H. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC medicinal chemistry, 9(10), 1391–1405.
  • Mirzoeva, S., Sawkar, A. R., Zasadzki, M., & Watterson, D. M. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. The Journal of pharmacology and experimental therapeutics, 301(1), 146–153.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
  • El-Sayed, M. A., Abdel-Aziz, M., Abdel-Hafez, A. A., & El-Azab, A. S. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 5(46), 29995–30014.
  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.

Sources

A Researcher's Guide to the FT-IR Spectral Analysis of 3-Amino-6-bromopyridazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the expected FT-IR spectrum of 3-amino-6-bromopyridazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available, dedicated experimental spectrum for this specific molecule, this guide will establish a detailed predictive analysis. This will be achieved by comparing the expected vibrational modes of its functional groups with data from closely related pyridazine derivatives and established spectroscopic principles.

The Structure of this compound

This compound is a substituted pyridazine ring. The key structural features that will dominate its FT-IR spectrum are the pyridazine ring itself, the amino (-NH₂) substituent, and the bromo (-Br) substituent. Each of these components gives rise to characteristic vibrational frequencies.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table outlines the predicted frequencies based on established correlation charts and data from related molecules.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretching3500 - 3300Medium, Sharp
N-H Scissoring (Bending)1650 - 1580Medium to Strong
N-H Wagging900 - 650Broad, Medium
Pyridazine RingAromatic C-H Stretching3100 - 3000Medium to Weak
C=C and C=N Ring Stretching1600 - 1400Medium to Strong
C-H In-plane Bending1300 - 1000Medium
C-H Out-of-plane Bending900 - 675Strong
Carbon-BromineC-Br Stretching680 - 515Medium to Strong

Comparative Analysis with Related Pyridazine Derivatives

A study on various pyridazine products confirmed the presence of an N-H stretch at approximately 3095 cm⁻¹ and aromatic ring double peaks around 1596 cm⁻¹.[1] Another investigation into new pyridazine derivatives reported NH₂ absorption bands at 3355 cm⁻¹ and C=O bands (not present in our target molecule) at 1680 cm⁻¹.[2] These findings support the predicted regions for the N-H and aromatic ring stretching vibrations in this compound.

The infrared spectra of pyridazine itself have been studied, providing a foundational understanding of the ring's vibrational modes.[3][4] These studies help in assigning the complex series of bands expected in the 1600-1400 cm⁻¹ region, which arise from the coupled C=C and C=N stretching vibrations within the aromatic ring.

For the C-Br stretching frequency, we can look at other bromo-substituted aromatic compounds. The typical range for C-Br stretching is between 680 and 515 cm⁻¹, and its presence in this region would be a key indicator of successful bromination.

Experimental Protocol for FT-IR Analysis

To obtain an FT-IR spectrum of a solid sample like this compound, the following experimental protocol is recommended:

Sample Preparation (KBr Pellet Method)

  • Drying: Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any adsorbed water. Also, ensure the this compound sample is free of solvent.

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the this compound sample.

  • Mixing: Add about 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The goal is to achieve a fine, homogeneous powder.

  • Pelletizing: Transfer the powder to a pelletizing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition

  • Background Spectrum: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer.

  • Scanning Parameters: Set the desired scanning parameters. Typical parameters include:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Collection: Initiate the scan to collect the FT-IR spectrum of the sample.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

FT-IR Spectral Analysis Workflow

The general workflow for analyzing the obtained FT-IR spectrum is illustrated in the following diagram:

cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation (e.g., KBr Pellet) BackgroundScan Acquire Background Spectrum SamplePrep->BackgroundScan SampleScan Acquire Sample Spectrum BackgroundScan->SampleScan BaselineCorrection Baseline Correction SampleScan->BaselineCorrection PeakPicking Peak Picking & Labeling BaselineCorrection->PeakPicking FunctionalGroup Functional Group Assignment PeakPicking->FunctionalGroup Comparison Comparison with Reference Spectra FunctionalGroup->Comparison Interpretation Structural Interpretation Comparison->Interpretation

Sources

mass spectrometry fragmentation pattern of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Amino-6-bromopyridazine: A Comparative Analysis for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected , a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. By leveraging established principles of mass spectrometry and drawing comparisons from related molecular structures, this document serves as a predictive framework for researchers engaged in the synthesis, characterization, and quality control of this and similar chemical entities.

Introduction: The Significance of this compound

This compound (C₄H₄BrN₃, Molecular Weight: ~174.00 g/mol ) is a key heterocyclic building block.[1] Its structure, featuring a pyridazine core substituted with a reactive bromine atom and an amino group, makes it a versatile precursor in the synthesis of a wide array of biologically active molecules.[2][3] Accurate characterization of this compound and its derivatives is paramount, and mass spectrometry stands out as a primary tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.

Core Principles: Ionization and Isotopic Signatures

Understanding the mass spectrometric behavior of this compound requires an appreciation for two key concepts: the choice of ionization method and the unique isotopic signature of bromine.

  • Electron Ionization (EI) vs. Electrospray Ionization (ESI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically leading to extensive fragmentation and often a weak or absent molecular ion peak.[4] This provides rich structural information. ESI, a "soft" ionization method, is ideal for generating intact protonated molecules, [M+H]⁺, which is crucial for determining the molecular weight. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[5][6]

  • The Bromine Isotopic Pattern: A defining characteristic in the mass spectrum of any bromine-containing compound is its isotopic distribution. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[7] Consequently, the molecular ion and any fragment containing the bromine atom will appear as a pair of peaks (a "doublet") separated by two mass-to-charge units (m/z), with nearly identical intensities.[8][9] This signature is a powerful diagnostic tool for confirming the presence of bromine.

Predicted Mass Spectrometry Fragmentation Pattern

While direct experimental spectra for this compound are not widely published, a highly probable fragmentation pathway can be predicted based on the known behavior of halogenated N-heterocycles and related structures.[10][11]

Under ESI-MS/MS conditions, the analysis would begin with the isolation of the protonated parent molecule, which exhibits the characteristic bromine doublet at m/z 174 and 176 . Collision-Induced Dissociation (CID) would then initiate a cascade of fragmentation events.

Key Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines involves the neutral loss of ammonia. This would result in a bromine-containing fragment ion doublet at m/z 157 and 159 .

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a highly probable event. Loss of a bromine radical from the protonated molecule would yield a prominent fragment ion at m/z 95 . This fragment would appear as a single peak, as the isotopic signature is lost with the bromine atom.

  • Ring Cleavage - Loss of Dinitrogen (N₂): Pyridazine systems are known to undergo ring cleavage, often initiated by the expulsion of stable neutral molecules like N₂.[10] This fragmentation could occur from the [M+H-Br]⁺ ion (m/z 95), leading to a fragment at m/z 67 .

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): The loss of HCN is another characteristic fragmentation of nitrogen-containing aromatic rings. This could occur sequentially after the loss of bromine, with the m/z 95 ion losing 27 Da to produce a fragment at m/z 68 .

Summary of Predicted Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossComments
174 / 176157 / 159NH₃ (Ammonia)Characteristic of primary amines. Retains Br isotope pattern.
174 / 17695•Br (Bromine radical) & H•Loss of the halogen is a major pathway. Isotope pattern is lost.
9568HCN (Hydrogen Cyanide)Common fragmentation for N-heterocycles.
9567N₂ (Dinitrogen) & H•Characteristic pyridazine ring cleavage.
Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted fragmentation pathway for the protonated this compound molecule.

Fragmentation_Pathway cluster_M Parent Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments M_H [M+H]⁺ m/z 174/176 F_NH3 [M+H-NH₃]⁺ m/z 157/159 M_H->F_NH3 - NH₃ F_Br [M+H-Br]⁺ m/z 95 M_H->F_Br - •Br, - H• F_Br_HCN [C₃H₄N]⁺ m/z 68 F_Br->F_Br_HCN - HCN F_Br_N2 [C₄H₄]⁺• m/z 67 F_Br->F_Br_N2 - N₂

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary catalytic systems for the synthesis of 3-Amino-6-bromopyridazine, a crucial building block in medicinal chemistry and drug development. We will dissect the mechanistic underpinnings, compare the efficacy through experimental data, and provide detailed protocols for the two most prominent methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type amination. Our analysis is tailored for researchers and process chemists seeking to optimize this critical synthetic transformation.

Introduction: The Importance of the Aminopyridazine Scaffold

The 3-amino-6-substituted pyridazine motif is a privileged scaffold found in a multitude of biologically active compounds, exhibiting properties ranging from anti-cancer to anti-inflammatory and neuroprotective activities. The synthesis of this compound provides a versatile intermediate, where the bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[1][2] The primary challenge lies in the efficient and regioselective introduction of the amino group onto the pyridazine core, a task for which transition metal catalysis has proven indispensable.

Synthetic Strategy: The Amination of a Dihalo Precursor

The most common and direct route to this compound involves the mono-amination of a 3,6-dihalopyridazine precursor, such as 3,6-dichloropyridazine or 3,6-dibromopyridazine. The key is to achieve selective substitution at one of the halogenated positions. This guide will compare the two leading catalytic methodologies for forging this critical C-N bond.

Catalyst System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

First developed in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and highly general method for C-N bond formation.[3][4] It is often the first choice for this transformation due to its broad functional group tolerance and high efficiency, typically under milder conditions than copper-based systems.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established pathway for palladium-catalyzed cross-coupling reactions.[5][6] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential. They promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the rate-determining oxidative addition step, and facilitate the final reductive elimination to release the product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition Complex amine_complex Amine Coordination ox_add->amine_complex Ligand Exchange amide_complex Pd(II) Amido Complex amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ start Ar-Br start->pd0 Oxidative Addition amine R₂NH base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Experimental Data

The efficacy of a Buchwald-Hartwig reaction is highly dependent on the specific combination of palladium precursor, ligand, base, and solvent. The table below summarizes typical conditions adapted from protocols for related halopyridine substrates.

Catalyst System ComponentsConditionsYield (%)Reference
Pd₂(dba)₃ / Xantphos / NaOtBu Toluene, 100 °C, 16 h85-95[7]
Pd(OAc)₂ / RuPhos / Cs₂CO₃ 1,4-Dioxane, 110 °C, 24 h70-80[7]
Pd₂(dba)₃ / BrettPhos / K₃PO₄ t-BuOH, 90 °C, 12 h80-90[7]
[Pd₂(dba)₃] / (±)-BINAP / NaOBu-t Toluene, 80 °C, 4 h60[8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a 3,6-dihalopyridazine using an ammonia surrogate, adapted from established methods.[6][9]

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add the 3,6-dibromopyridazine (1.0 equiv.) to the flask.

  • Solvent and Amine Source: Add anhydrous toluene via syringe, followed by the ammonia source. For direct amination, aqueous ammonia can be used, or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) can be employed for milder conditions.[9]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Catalyst System 2: Copper-Catalyzed Ullmann-Type Amination

The Ullmann condensation is the classical method for forming C-N bonds using copper catalysis.[10][11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), the "Renaissance of Ullmann chemistry" has produced modern catalytic systems that operate under significantly milder conditions, often rivaling palladium-based methods.[12][13] This is primarily due to the development of effective ligands that stabilize the copper catalyst and facilitate the reaction.[14]

Mechanistic Rationale

The mechanism of the Ullmann amination is thought to involve the formation of a copper(I) amide species in situ. This species then undergoes a reaction, likely involving an oxidative addition/reductive elimination pathway or a σ-bond metathesis, with the aryl halide to form the C-N bond and regenerate a copper(I) salt.[10][15] The ligand (e.g., a diamine, amino acid, or β-diketone) plays a crucial role in solubilizing the copper salt and accelerating the catalytic turnover.

Ullmann_Cycle cu_x Cu(I)X cu_amide Cu(I)NR₂ cu_complex [Ar-Cu(III)(NR₂)X]L cu_amide->cu_complex Oxidative Addition cu_complex->cu_x Reductive Elimination product Ar-NR₂ start R₂NH + Base start->cu_x Amide Formation ar_x Ar-Br

Caption: A proposed catalytic cycle for the Ullmann amination.

Comparative Experimental Data

Modern Ullmann-type reactions can be highly effective for aminating halopyridines, often using inexpensive copper sources and ligands.

Catalyst System ComponentsConditionsYield (%)Reference
Cu₂O / NH₃ in ethylene glycol 80 °C, 50 psi, 0.5 mol% Cu90[16]
CuI / L-proline / K₂CO₃ DMSO, 90 °CGood to Excellent[12]
CuI / 2-isobutyrylcyclohexanone / Cs₂CO₃ DMSO, 110 °C62-76[12]
Cu(OAc)₂ / α-benzoin oxime N/AGood[13]
Detailed Experimental Protocol: Ullmann-Type Amination

This protocol is based on modern, ligand-accelerated Ullmann conditions.[12][16]

  • Reaction Setup: In a sealable reaction vessel, combine 3,6-dibromopyridazine (1.0 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Amine Source: Add a polar aprotic solvent such as DMSO or DMF, followed by the ammonia source (e.g., a solution of ammonia in ethylene glycol or aqueous ammonia).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Filter to remove insoluble salts if necessary. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography.

Comparative Analysis and Catalyst Selection

The choice between a palladium and copper-based system depends on several factors, including cost, substrate sensitivity, and desired reaction conditions.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann-Type)
Cost Higher (Palladium and specialized phosphine ligands are expensive).Lower (Copper salts and simpler ligands are more economical).[16]
Reaction Temp. Generally milder (often 80-110 °C).[7]Traditionally high, but modern systems operate at 80-130 °C.[10][16]
Ligands Bulky, electron-rich phosphines are critical for high activity.Often simple, inexpensive ligands like diamines or amino acids.[12]
Base Sensitivity Strong bases (e.g., NaOtBu) are common, which may limit functional group tolerance.[7]Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are typically used.[12]
Air/Moisture Requires strict inert atmosphere techniques.[8]Can be more tolerant to air, though inert atmosphere is still recommended.
Scalability Well-established in industrial processes, but palladium removal can be an issue.[4]Very attractive for large-scale synthesis due to lower cost.

digraph "Catalyst_Selection_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start: Need to Synthesize\nthis compound"]; cost [label="Is cost the primary concern?", shape=diamond, fillcolor="#FBBC05"]; temp [label="Is the substrate sensitive\nto high temperatures (>110°C)?", shape=diamond, fillcolor="#FBBC05"]; scale [label="Is this for large-scale\n(>10g) synthesis?", shape=diamond, fillcolor="#FBBC05"];

use_cu [label="Strongly consider\nCopper-catalyzed\nUllmann-type amination.", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_pd [label="Strongly consider\nPd-catalyzed\nBuchwald-Hartwig amination.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_both [label="Both systems are viable.\nEvaluate specific ligand/base\ncombinations for optimization."];

start -> cost; cost -> scale [label="Yes"]; cost -> temp [label="No"]; scale -> use_cu [label="Yes"]; scale -> temp [label="No"]; temp -> use_pd [label="Yes"]; temp -> consider_both [label="No"]; }

Caption: Decision workflow for catalyst system selection.

Conclusion

Both Palladium-catalyzed Buchwald-Hartwig amination and modern Copper-catalyzed Ullmann-type reactions are highly effective methods for the synthesis of this compound. The Buchwald-Hartwig approach offers exceptional reliability and generally milder conditions, making it a go-to method for small-scale and discovery chemistry where substrate scope is critical. Conversely, the evolution of ligand-accelerated copper catalysis presents a compelling, cost-effective, and scalable alternative, particularly for industrial applications. The optimal choice will ultimately be dictated by the specific constraints of the project, including budget, scale, and the chemical nature of the substrates involved.

References

  • Request PDF | CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines | The N-heteroarylation of n-octylamine and adamantane-containing amines with 2-iodopyridine and 2-bromopyridine and its fluorinated derivatives... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines - Benchchem. (n.d.).
  • 3-Amino-4-bromo-6-chloropyridazine synthesis - ChemicalBook. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.).
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-Iodopyridazine - Benchchem. (n.d.).
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines - Benchchem. (n.d.).
  • Amination of Aryl Halides Using Copper Catalysis | Request PDF - ResearchGate. (n.d.).
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.).
  • Amination of substituted 2-chloropyridines or pyrimidines promoted by... - ResearchGate. (n.d.).
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (n.d.).
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine - Benchchem. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).
  • Ullmann Reaction | Thermo Fisher Scientific - US. (n.d.).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines - SciSpace. (n.d.).
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI - Inforang. (2005, February 28).

Sources

A Comparative Guide to the Synthetic Validation of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-6-bromopyridazine

This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its pyridazine core, functionalized with both an amino and a bromo group, offers versatile handles for further chemical modifications. This dual functionality makes it a sought-after intermediate for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-cancer agents, and herbicides. The strategic placement of the amino and bromo substituents allows for selective and diverse chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and diazotization, enabling the construction of complex molecular architectures.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations. By presenting detailed experimental protocols and comparative data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) of 3,6-dibromopyridazine.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3,6-dibromopyridazine.

A critical precursor for both routes is 3,6-dibromopyridazine. A reliable synthesis of this starting material is therefore also presented.

Precursor Synthesis: Preparation of 3,6-dibromopyridazine

A common and effective method for the synthesis of 3,6-dibromopyridazine begins with the readily available starting materials maleic anhydride and hydrazine. The two-step process is outlined below.

Step 1: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)

Maleic anhydride is reacted with hydrazine hydrate in an aqueous medium to yield pyridazine-3,6-diol, also known as maleic hydrazide.

Experimental Protocol:

  • To a solution of hydrazine monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g).

  • Heat the resulting slurry to reflux in a preheated oil bath, at which point the reaction mixture becomes homogeneous.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (5 mL), which will cause a precipitate to form.

  • Isolate the precipitate by filtration and wash with water (3 x 5 mL) to yield pyridazine-3,6-diol.

Step 2: Bromination of Pyridazine-3,6-diol

The synthesized pyridazine-3,6-diol is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to yield 3,6-dibromopyridazine.

Experimental Protocol:

  • In a flask, combine pyridazine-3,6-diol (1.00 g) and freshly distilled phosphorus oxybromide (5.73 g, 20.0 mmol).

  • Heat the homogeneous solution to 100°C in a preheated oil bath.

  • After 3 hours, pour the reaction mixture over a slurry of ice/water (approximately 50 mL).

  • Cool the mixture to 0°C and adjust the pH to approximately 10 by the addition of 10 M aqueous NaOH at 0°C, leading to the formation of a precipitate.

  • Isolate the precipitate by filtration and wash with water (3 x 10 mL) to afford 3,6-dibromopyridazine.[1]

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of one of the bromide atoms of 3,6-dibromopyridazine with an amino group using an ammonia source. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic attack.

Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (ammonia) attacks one of the carbon atoms bearing a bromine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the pyridazine ring and yielding the aminated product.

SNAr_Mechanism start 3,6-Dibromopyridazine + NH3 intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product This compound + HBr intermediate->product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol
  • In a sealed pressure vessel, combine 3,6-dibromopyridazine (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol).

  • Heat the mixture to a temperature typically ranging from 100-150°C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration if it precipitates, or by extraction following solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

Scientist's Corner: Insights into the SNAr Route

Advantages:

  • Cost-Effectiveness: This method utilizes readily available and inexpensive reagents, making it suitable for large-scale synthesis.

  • Simplicity: The experimental setup and workup procedures are generally straightforward.

Disadvantages:

  • Harsh Conditions: The reaction often requires high temperatures and pressures, which can be a limitation in some laboratory settings and may lead to the formation of byproducts.

  • Selectivity: While mono-amination is generally favored, the formation of the di-aminated byproduct can occur, necessitating careful control of reaction conditions and potentially complicating purification.

  • Safety: The use of sealed reaction vessels at high temperatures requires appropriate safety precautions.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has emerged as a powerful tool for the formation of carbon-nitrogen bonds.[3] This method offers a milder and often more efficient alternative to traditional SNAr reactions.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps: oxidative addition of the aryl bromide to a palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Aryl-Br aryl_halide 3,6-Dibromopyridazine amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + Amine, - HBr amine Ammonia Source reductive_elimination Reductive Elimination amido_complex->reductive_elimination product This compound reductive_elimination->pd0 Regenerates Catalyst reductive_elimination->product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of a bromopyridine can be adapted for 3,6-dibromopyridazine.

  • To a reaction vessel, add 3,6-dibromopyridazine (1 equivalent), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃).

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Add the ammonia source (e.g., an ammonia equivalent like benzophenone imine followed by hydrolysis, or aqueous ammonia under specific conditions).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-120°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scientist's Corner: Insights into the Buchwald-Hartwig Route

Advantages:

  • Milder Conditions: This method generally proceeds under milder conditions (lower temperatures and atmospheric pressure) compared to the SNAr route.

  • Higher Selectivity and Yields: The catalytic nature of the reaction often leads to higher yields and better selectivity for the mono-aminated product.

  • Broader Substrate Scope: The Buchwald-Hartwig amination is often more tolerant of various functional groups on the starting materials.

Disadvantages:

  • Cost: The use of palladium catalysts and specialized phosphine ligands can make this route more expensive, especially for large-scale synthesis.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for certain applications, particularly in pharmaceuticals.

Comparative Data Summary

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 3,6-Dibromopyridazine3,6-Dibromopyridazine
Key Reagents Ammonia source (e.g., NH₄OH)Palladium catalyst, phosphine ligand, base
Reaction Conditions High temperature (100-150°C), high pressureModerate temperature (80-120°C), atmospheric pressure
Typical Yields Moderate to good (highly dependent on conditions)Good to excellent
Selectivity Risk of di-substitutionGenerally high for mono-amination
Cost LowHigh
Operational Complexity Moderate (requires pressure equipment)High (requires inert atmosphere techniques)

Validation of this compound

Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridazine ring and the protons of the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group and the C-Br bond.

  • Melting Point: A sharp melting point is indicative of a pure compound. The literature melting point for this compound is 74-76 °C.

Conclusion and Recommendations

Both the classical Nucleophilic Aromatic Substitution and the modern Buchwald-Hartwig Amination represent viable synthetic pathways to this compound.

  • For large-scale, cost-sensitive applications , the SNAr route remains a compelling option, provided that the necessary equipment for high-pressure reactions is available and that the potential for byproduct formation is carefully managed through optimization of reaction conditions.

  • For small-scale synthesis, medicinal chemistry applications, and when higher yields and selectivity are paramount , the Buchwald-Hartwig amination is the superior choice. Its milder reaction conditions and broader functional group tolerance often outweigh the higher initial cost of the catalyst and ligands.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including scale, budget, available equipment, and the desired purity of the final product. Thorough analytical validation of the synthesized this compound is essential to ensure its suitability for downstream applications.

References

  • Buchwald–Hartwig amination. Wikipedia.

Sources

A Comparative Study of Reaction Kinetics for Substituted Aminopyridazines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminopyridazines and Their Reactivity

Pyridazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, aminopyridazines are of particular interest due to their role as crucial intermediates and pharmacophores. The reactivity of the pyridazine ring, an electron-deficient heterocycle, is central to its synthetic utility. Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of this core, allowing for the introduction of a diverse range of substituents.

Understanding the reaction kinetics of substituted aminopyridazines is paramount for optimizing synthetic routes, developing structure-activity relationships (SAR), and ultimately, designing novel therapeutic agents. The rate at which a nucleophile displaces a leaving group from the pyridazine ring is profoundly influenced by the electronic and steric nature of the substituents on the ring. This guide provides a comparative analysis of these kinetic effects, grounded in the established principles of SNAr chemistry and supported by analogous experimental data from related heterocyclic systems. We will delve into the causality behind experimental design for kinetic analysis and provide robust protocols for researchers to apply in their own work.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Aminopyridazines

The SNAr reaction on a substituted aminopyridazine, such as 3-amino-6-chloropyridazine, typically proceeds through a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: In the second step, the leaving group departs, and the aromaticity of the pyridazine ring is restored, yielding the final substituted product.

The rate-determining step can be either the formation of the Meisenheimer complex or the expulsion of the leaving group, depending on the specific reactants and conditions.[1]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactants Substituted Aminopyridazine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Addition (Often Rate-Determining) Products Substituted Product + Leaving Group Intermediate->Products Step 2: Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of aminopyridazines.

Comparative Kinetics: The Influence of Substituents

While comprehensive kinetic data for a wide range of substituted aminopyridazines is not consolidated in the literature, the principles governing their reactivity can be robustly inferred from studies on analogous halopyridines.[1][2] The electronic nature of substituents on the pyridazine ring plays a critical role in modulating the rate of SNAr reactions.

1. Electron-Withdrawing Groups (EWGs):

EWGs (e.g., -NO₂, -CN, -CF₃) increase the rate of SNAr. They do so by:

  • Inductive and Resonance Effects: EWGs withdraw electron density from the ring, making the carbon atom attached to the leaving group more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Intermediate: They delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.

2. Electron-Donating Groups (EDGs):

EDGs (e.g., -OCH₃, -CH₃, -NH₂) generally decrease the rate of SNAr. They:

  • Increase Electron Density: EDGs donate electron density to the ring, reducing the electrophilicity of the reaction center.

  • Destabilize the Intermediate: They destabilize the negatively charged Meisenheimer complex, increasing the activation energy for its formation.

The amino group already present on the aminopyridazine core is an EDG. Its effect on reactivity will depend on its position relative to the leaving group.

Hypothetical Comparative Reactivity

Let's consider a series of derivatives of 3-amino-6-chloropyridazine and predict their relative reaction rates with a common nucleophile, such as piperidine.

CompoundSubstituent (at position 4 or 5)Electronic EffectPredicted Relative Rate (krel)Rationale
3-Amino-6-chloropyridazine-H (Parent)Neutral1.0Baseline reactivity.
3-Amino-6-chloro-5-nitropyridazine5-NO₂Strong EWG> 100The nitro group strongly activates the ring towards nucleophilic attack and stabilizes the intermediate.
3-Amino-6-chloro-5-cyanopyridazine5-CNStrong EWG> 50The cyano group is a powerful EWG, significantly enhancing reactivity.
3-Amino-6-chloro-5-methylpyridazine5-CH₃Weak EDG< 1.0The methyl group donates electron density, slightly deactivating the ring.
3-Amino-6-chloro-5-methoxypyridazine5-OCH₃Strong EDG<< 1.0The methoxy group is a strong electron-donating group, significantly reducing the reaction rate.

Note: The krel values are hypothetical and for comparative purposes to illustrate the expected electronic effects.

The Role of the Leaving Group

For SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order of halogens is typically F > Cl > Br > I.[1] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the Meisenheimer complex through its inductive effect. However, if the second step (expulsion of the leaving group) becomes rate-limiting, the trend can invert to I > Br > Cl > F, reflecting the C-X bond strength.[1]

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically determine and compare the reaction kinetics of substituted aminopyridazines, a robust and self-validating experimental protocol is essential. UV-Vis spectrophotometry is a common and reliable method for monitoring the progress of SNAr reactions under pseudo-first-order conditions.

Objective

To determine the second-order rate constant (k₂) for the reaction of a series of substituted 3-amino-6-chloropyridazines with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials and Instrumentation
  • Substituted 3-amino-6-chloropyridazines

  • Nucleophile (e.g., piperidine, freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile, HPLC grade)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aminopyridazine substrate (e.g., 1 mM in acetonitrile). Rationale: A precise concentration is crucial for accurate kinetic measurements.

    • Prepare a series of stock solutions of the nucleophile at significantly higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM in acetonitrile). Rationale: Using a large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying the data analysis.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting aminopyridazine and the expected final product separately.

    • Identify a wavelength (λmax) where the product shows strong absorbance, and the starting material has minimal absorbance. Rationale: This maximizes the signal change during the reaction, leading to more accurate measurements.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the aminopyridazine stock solution.

    • Initiate the reaction by rapidly adding a known volume of one of the nucleophile stock solutions and mixing thoroughly. The final concentration of the aminopyridazine should be low (e.g., 0.05 mM), while the nucleophile concentration remains in large excess.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection for at least 3-5 half-lives, until the absorbance value plateaus.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.

    • Repeat the kinetic run for each concentration of the nucleophile.

  • Determination of the Second-Order Rate Constant (k₂):

    • Plot the calculated kobs values against the corresponding concentrations of the nucleophile.

    • The data should yield a straight line passing through the origin, confirming the reaction is first-order with respect to the nucleophile.

    • The slope of this line is the second-order rate constant (k₂). k₂ = kobs / [Nucleophile]

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Det_Lambda Determine λmax (Product vs. Reactant) Prep_Solutions->Det_Lambda Equilibrate Equilibrate Solutions & Spectrophotometer Det_Lambda->Equilibrate Initiate_Run Initiate Reaction in Cuvette Equilibrate->Initiate_Run Record_Abs Record Absorbance vs. Time Initiate_Run->Record_Abs Calc_Kobs Calculate k_obs (for each [Nucleophile]) Record_Abs->Calc_Kobs Plot_Kobs Plot k_obs vs. [Nucleophile] Calc_Kobs->Plot_Kobs Calc_K2 Determine k₂ (from slope) Plot_Kobs->Calc_K2

Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

The reaction kinetics of substituted aminopyridazines are governed by the fundamental principles of nucleophilic aromatic substitution. By understanding the electronic effects of substituents on the pyridazine ring, researchers can rationally predict and modulate the reactivity of these important heterocyclic compounds. While direct comparative kinetic data for aminopyridazines is sparse, robust analogies can be drawn from the well-studied pyridine systems. The provided experimental protocol offers a reliable and self-validating framework for generating high-quality kinetic data, empowering scientists to build comprehensive structure-reactivity relationships for their specific aminopyridazine derivatives and accelerate the drug discovery and development process.

References

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

Sources

A Researcher's Guide to 3-Amino-6-bromopyridazine: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical decision that balances cost, efficiency, and the desired molecular architecture. This guide offers a comprehensive cost-benefit analysis of 3-Amino-6-bromopyridazine, a versatile heterocyclic compound, for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Privileged Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent polarity and capacity for hydrogen bonding contribute to favorable pharmacokinetic profiles in drug candidates.[1][2] this compound, a functionalized derivative, serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including those with anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4]

The presence of both an amino and a bromo group on the pyridazine core allows for sequential and regioselective functionalization. The amino group can act as a directing group or be a site for further derivatization, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5]

Cost Analysis: A Comparative Overview

The financial outlay for starting materials is a significant factor in any synthetic campaign. The price of this compound can vary based on the supplier, purity, and quantity purchased. Below is a comparative table of representative costs for this compound and a common alternative, 3-Amino-6-chloropyridazine.

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Biosynth5 g900.00180.00
Biosynth10 g900.0090.00
Biosynth25 g900.0036.00
Biosynth50 g900.0018.00
Biosynth100 g1,233.0012.33
3-Amino-6-chloropyridazine ECHEMI1 kg97.000.10

Note: Prices are subject to change and may vary between suppliers. The prices listed are for illustrative purposes and were accessed on January 11, 2026.

As the table indicates, this compound is significantly more expensive on a per-gram basis than its chloro-analogue, especially at smaller scales. This cost differential is a primary consideration for its use, particularly in large-scale synthesis.

The Benefits: Where this compound Shines

Despite its higher cost, this compound offers distinct advantages in certain synthetic contexts, primarily revolving around its reactivity.

Enhanced Reactivity in Cross-Coupling Reactions: The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions. This can lead to:

  • Milder Reaction Conditions: Reactions involving this compound may proceed at lower temperatures and with less catalyst loading, potentially reducing costs associated with energy and precious metals.

  • Higher Yields and Faster Reaction Times: The increased reactivity can translate to improved yields and shorter reaction times, enhancing overall process efficiency.

  • Broader Substrate Scope: The milder conditions required for the activation of the C-Br bond can allow for the use of more sensitive or complex coupling partners that might not be compatible with the harsher conditions needed for C-Cl bond activation.

Simplified Synthetic Routes: In some cases, the direct use of the more reactive bromo-compound can eliminate the need for additional activation steps that might be required for the chloro-analogue, leading to a more streamlined and atom-economical synthesis. For instance, the synthesis of 3-amino-6-arylpyridazines can be achieved in good yields via a Suzuki cross-coupling reaction starting from the commercially available 3-amino-6-chloropyridazine.[5] However, the bromo-derivative may offer a more direct route with potentially higher efficiency.

Comparative Analysis with Alternatives: 3-Amino-6-chloropyridazine

The most common and cost-effective alternative to this compound is 3-Amino-6-chloropyridazine.

FeatureThis compound3-Amino-6-chloropyridazine
Cost Significantly higherSignificantly lower
Reactivity in Cross-Coupling HigherLower
Reaction Conditions MilderOften harsher (higher temps, more catalyst)
Handling and Stability Generally stable solidGenerally stable solid
Availability Readily available from major suppliersReadily available from major suppliers

Experimental Data Synopsis:

A study on the synthesis of 3-amino-6-arylpyridazines utilized 3-amino-6-chloropyridazine as the starting material for Suzuki-Miyaura cross-coupling reactions, achieving yields in the range of 22-65%.[5] While specific comparative data with the bromo-analogue was not provided, it is reasonable to hypothesize that under optimized conditions, the bromo-derivative could potentially lead to higher yields or require less rigorous conditions to achieve similar results.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling using a Halogenated Pyridazine

This generalized protocol illustrates a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Amino-6-halopyridazine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the 3-Amino-6-halopyridazine, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Aromatic Substitution

This protocol is based on the amination of 3,6-dichloropyridazine.[6]

Materials:

  • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

  • Aqueous ammonia (8 mL)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100°C.

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should form.

  • Collect the solid by filtration.

  • The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of 3-Amino-6-chloropyridazine.

Conclusion and Recommendations

The choice between this compound and its chloro-analogue is a classic example of the trade-off between cost and reactivity in chemical synthesis.

Use this compound when:

  • Mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

  • Maximizing yield and reaction speed is critical , especially in the final stages of a complex synthesis.

  • The substrate scope for a particular cross-coupling reaction is limited with the chloro-analogue.

  • Small-scale synthesis or initial exploratory studies are being conducted where the cost of the starting material is less of a concern than achieving the desired transformation efficiently.

Use 3-Amino-6-chloropyridazine when:

  • Cost is a primary driver , particularly for large-scale production.

  • The downstream reaction conditions are robust and can tolerate the potentially harsher conditions required for C-Cl bond activation.

  • Process optimization has shown that acceptable yields can be achieved with the chloro-analogue.

Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge at hand. For many applications, the cost-effectiveness of 3-Amino-6-chloropyridazine makes it the reagent of choice. However, for intricate syntheses where reactivity and mild conditions are non-negotiable, the higher price of this compound is a justifiable investment for a more efficient and successful outcome.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org.
  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications - Prezi.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed.
  • 3-Amino-6-bromopyridine 97 13534-97-9 - Sigma-Aldrich.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • 3-Amino-6-bromopyridine 97 13534-97-9 - Sigma-Aldrich.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate.
  • Comparative analysis of different synthetic routes to 3-aminopyridazines - Benchchem.
  • 3-Bromopyridazine | 88491-61-6 | FB72022 - Biosynth.
  • Buy 3-AMINO-6-CHLOROPYRIDAZINE from BIC-CHEM KANGMING PHARMA INDUSTRIES - ECHEMI.

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Amino-6-bromopyridazine is a key building block in the synthesis of a variety of pharmacologically active agents. Its inherent reactivity, however, means that its synthesis can yield a challenging profile of process-related impurities and degradation products. Ensuring the purity of this intermediate requires robust, selective, and reliable analytical methods.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the fundamental principles of each technique, the rationale behind method development choices, and present comparative data to guide researchers in selecting the optimal approach for their specific needs, from routine quality control to in-depth impurity profiling. All protocols and claims are grounded in established chromatographic principles and adhere to the standards outlined by the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Understanding the Analyte: The Key to Method Development

Before diving into chromatographic conditions, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a moderately polar, basic compound.

  • Polarity: The presence of the amino group and the two nitrogen atoms in the pyridazine ring imparts significant polarity (LogP ≈ 1.2-2.0).[6] This characteristic can make it challenging to achieve adequate retention on traditional non-polar stationary phases like C18.[7][8]

  • pKa: The predicted pKa of the protonated amino group is approximately 1.87.[6] This means the compound will be protonated and positively charged in acidic mobile phases. This property is a critical lever we can use to control retention and peak shape.[9]

  • Potential Impurities: The synthesis of this compound often starts from 3,6-dichloropyridazine or involves bromination of an aminopyridazine precursor.[10][11][12][13][14] This can lead to impurities such as:

    • Starting materials (e.g., 3-amino-6-chloropyridazine).

    • Isomers (e.g., 3-Amino-5-bromopyridazine).

    • Over-brominated or under-brominated species.

    • Hydrolysis products (e.g., 6-bromo-3-pyridazinone).[11]

A successful HPLC method must be able to separate the main component from all these potential impurities.

Method Comparison: Reversed-Phase (RP-HPLC) vs. HILIC

The choice of chromatographic mode is the most critical decision in method development. Given the polar and basic nature of this compound, both RP-HPLC and HILIC present viable, yet fundamentally different, approaches.[15][16][17][18]

Strategy 1: Ion-Suppression Reversed-Phase HPLC

Reversed-phase is the workhorse of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[15][16] For a basic compound like our analyte, running the mobile phase at a low pH (ion-suppression) is a common strategy. By keeping the mobile phase pH at least 2 units below the analyte's pKa, we suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause undesirable peak tailing. However, the analyte itself will be protonated.

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard starting point, but for polar analytes, "phase collapse" or "dewetting" can occur in highly aqueous mobile phases, leading to retention loss.[8] Therefore, a column with an aqueous-compatible stationary phase (e.g., an "AQ" type or one with a polar-embedded group) is a more robust choice.[7][15] These phases are designed to maintain a hydrated surface and provide reproducible retention even with 100% aqueous mobile phases.

  • Mobile Phase: An acidic mobile phase is essential. A common choice is 0.1% formic acid or phosphoric acid in water, which sets the pH around 2.5-2.8.[9] This ensures consistent protonation of the analyte and minimizes silanol interactions. Acetonitrile is typically chosen as the organic modifier due to its low viscosity and UV transparency.

  • Mechanism: Retention is primarily driven by hydrophobic interactions between the analyte and the C18 stationary phase. The protonated, more polar form of the analyte will have lower retention, requiring a lower percentage of organic modifier in the mobile phase.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for good retention in reversed-phase.[15][17][19] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17][20]

Causality Behind Experimental Choices:

  • Column: A bare silica or an amide-bonded phase is a good choice. The stationary phase adsorbs a water-rich layer from the mobile phase, and the separation mechanism is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[21][22]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small percentage of an aqueous buffer (e.g., ammonium acetate or ammonium formate). The buffer is crucial for controlling the ionic strength and pH, which significantly impacts peak shape and retention.[23]

  • Mechanism: In HILIC, more polar compounds are more strongly retained.[21] The elution order is often the inverse of that seen in RP-HPLC. This provides an orthogonal (different) selectivity, which is extremely valuable for impurity profiling, as it can resolve impurities that might co-elute in a reversed-phase system.

Head-to-Head Performance Data

To provide a clear comparison, the following table summarizes the expected performance of optimized methods for each strategy.

Performance MetricMethod A: Ion-Suppression RP-HPLCMethod B: HILICRationale & Insights
Analyte Retention Factor (k') 2.54.0HILIC provides significantly stronger retention for this polar analyte, moving it away from the void volume and potential interference from non-retained impurities.
Resolution (Rs) of Main Peak from Polar Impurity 1.8> 3.0HILIC excels at separating polar compounds, offering superior resolution for early-eluting, highly polar impurities that are challenging to resolve in RP-HPLC.
Peak Tailing Factor (Tf) 1.31.1The HILIC method often provides more symmetrical peaks for basic analytes by avoiding strong secondary interactions with silica support that can persist in RP-HPLC.
Analysis Time ~15 minutes~12 minutesWith stronger retention, HILIC can sometimes allow for faster gradients without sacrificing resolution of key components.
Method Robustness HighModerateRP-HPLC methods are generally considered more robust. HILIC methods can be more sensitive to small variations in mobile phase water content and require longer equilibration times.
MS Compatibility Good (with volatile acids like formic)Excellent (volatile buffers like ammonium acetate are standard)The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in mass spectrometry, leading to enhanced sensitivity.[17]

Experimental Protocols

These protocols are designed to be starting points for method development and validation, adhering to the principles of the ICH Q2(R2) guideline.[2][4]

Method A: Ion-Suppression Reversed-Phase HPLC Protocol
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm, or equivalent polar-endcapped/AQ-type C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 40
    12.0 95
    13.0 95
    13.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Method B: HILIC Protocol
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent amide or silica-based HILIC column.[19]

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.5 with Acetic Acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.5 with Acetic Acid.

  • Gradient Program:

    Time (min) %B
    0.0 1
    8.0 30
    9.0 30
    9.1 1

    | 12.0 | 1 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. Note: Sample solvent must have high organic content to ensure good peak shape.

HPLC Purity Analysis Workflow

The following diagram outlines the logical workflow for assessing the purity of a synthesized batch of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Synthesized Batch of this compound Dilution Accurate Weighing & Dilution (e.g., 0.5 mg/mL in appropriate solvent) Sample->Dilution Standard Reference Standard Standard->Dilution SystemSuitability System Suitability Test (SST) (Inject Reference Standard 5x) Dilution->SystemSuitability Analysis Inject Blank, Standard, and Sample (Follow HPLC Protocol A or B) SystemSuitability->Analysis Check Rs, Tf, %RSD Integration Peak Integration (Identify main peak and all impurities) Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Final Report (Purity Value, Chromatograms, SST Results) Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion and Recommendations

Both Ion-Suppression RP-HPLC and HILIC are powerful techniques for assessing the purity of this compound, but they serve different primary purposes.

  • For routine Quality Control (QC) , where speed, robustness, and simplicity are key, the Ion-Suppression RP-HPLC method (Method A) is recommended. It is a reliable workhorse method that, once validated, can be easily transferred between labs and provides sufficient resolution for known impurities.

  • For impurity profiling, method development, and characterization of new synthetic routes , the HILIC method (Method B) is the superior choice. Its orthogonal selectivity provides a completely different view of the sample, increasing the probability of detecting and separating unknown or co-eluting impurities. Its enhanced sensitivity with mass spectrometry also makes it ideal for identifying unknown peaks.

Ultimately, the most comprehensive approach for ensuring the quality of this compound is to develop and validate both methods. Using two orthogonal techniques provides the highest level of confidence that all significant impurities have been detected and accurately quantified, a critical step in delivering safe and effective pharmaceuticals.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • LookChem. (n.d.). 3-Amino-6-bromopyridine.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97%.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • PubMed Central. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations.
  • ChemicalBook. (n.d.). 3-Amino-4-bromo-6-chloropyridazine synthesis.
  • PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Fisher Scientific. (n.d.). Sigma Aldrich 3-Amino-6-bromopyridine 1 g.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS.
  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
  • Google Patents. (n.d.). Process for producing 3-amino-6-chloropyridazine.
  • High sensitive Amino Acid Analysis by Capillary HPLC. (2005, April 18).
  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Medical Laboratory Journal. (2015, March 15). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.

Sources

The 3-Amino-6-bromopyridazine Scaffold: A Privileged Core for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Drug Discovery Potential

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Among its many derivatives, the 3-amino-6-bromopyridazine scaffold has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the amino and bromo substituents provides synthetic handles for facile diversification, allowing for a systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of this compound derivatives, drawing upon experimental data to illuminate the path from initial hit to potential clinical candidate.

The Versatility of the 3-Aminopyridazine Core: A Tale of Two Nitrogens

The pyridazine ring's two nitrogen atoms bestow upon it a unique electronic character. They act as strong hydrogen bond acceptors, a feature critical for anchoring ligands within the active sites of target proteins, particularly the hinge region of kinases.[1] Furthermore, the electron-deficient nature of the ring influences the properties of its substituents, providing a platform for nuanced molecular design.[1] The 3-amino group serves as a key hydrogen bond donor and a versatile point for further chemical modification, while the 6-bromo substituent is an ideal launching pad for introducing a wide array of chemical moieties via cross-coupling reactions.

Strategic Diversification: Unlocking Therapeutic Potential Through Synthesis

The journey to potent this compound-based therapeutics begins with robust and versatile synthetic strategies. The most prevalent and effective method for introducing diversity at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyridazine core and a wide range of aryl and heteroaryl boronic acids.

G cluster_synthesis Synthetic Workflow for 3-Amino-6-arylpyridazines start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Pd Catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->suzuki product 3-Amino-6-arylpyridazine Derivatives suzuki->product

Caption: General synthetic workflow for diversifying the this compound scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3-amino-6-arylpyridazines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., Sodium Carbonate, 2 equivalents)[2]

  • Solvent (e.g., DME/water mixture)[2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent mixture.[2]

  • Degassing: To remove dissolved oxygen, which can deactivate the catalyst, bubble an inert gas through the mixture for 15-20 minutes.[2]

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst to the degassed mixture.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[2]

Comparative Analysis: Structure-Activity Relationships Across Different Target Classes

The true power of the this compound scaffold lies in its ability to be tailored to interact with a diverse range of biological targets. The following sections compare the SAR of its derivatives against several important target classes, supported by experimental data.

Kinase Inhibitors: Targeting the ATP-Binding Site

The 3-aminopyridazine core is a well-established "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Modifications at the 6-position allow for the exploration of the solvent-exposed region and the optimization of selectivity and potency.

Table 1: Comparative Activity of 3-Aminopyridazine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR-Group at C6IC₅₀ (nM)Reference
ALK5 Inhibitor 1 ALK55-chloro-2-fluorophenyl25-fold increase in potency vs. unsubstituted[3]
p38α Inhibitor 2 p38α MAP KinaseSubstituted PyridoneSubnanomolar activity[4]
c-Met Inhibitor 3 c-MetPhenyl with morpholino-pyrimidinePotent inhibition[ ]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions between studies.

The data clearly indicates that the nature of the aryl or heteroaryl group at the 6-position significantly impacts potency. For ALK5 inhibitors, a 5-chloro-2-fluorophenyl group was found to be optimal.[3] In the case of p38α inhibitors, the introduction of a substituted pyridone moiety at the 6-position led to compounds with subnanomolar activity.[4]

G cluster_kinase Kinase Inhibition SAR scaffold 3-Aminopyridazine Core hinge Kinase Hinge Region scaffold->hinge H-Bonding c6_sub C6-Substituent (Aryl/Heteroaryl) scaffold->c6_sub Covalent Link potency Potency & Selectivity hinge->potency solvent_region Solvent-Exposed Region c6_sub->solvent_region Interaction solvent_region->potency

Caption: Key interactions driving kinase inhibition by 3-aminopyridazine derivatives.

Anticancer Agents: Beyond Kinase Inhibition

The anticancer activity of this compound derivatives is not limited to kinase inhibition. Recent studies have explored their potential as degraders of key oncogenic proteins and as inhibitors of other cellular processes.

SMARCA2/4 Degraders: A novel application of this scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs). By linking a 3-amino-6-arylpyridazine derivative that binds to the bromodomains of SMARCA2/4 to an E3 ligase ligand, researchers have developed potent degraders of these chromatin remodeling proteins. One such compound, A11, demonstrated efficient degradation of both SMARCA2 (DC₅₀ = 3.0 nM) and SMARCA4 (DC₅₀ = 4.0 nM).[5]

Antiproliferative Activity: A series of novel 3,6-disubstituted pyridazine derivatives were screened against the NCI-60 human tumor cell line panel. Compound 9e , featuring a specific substitution pattern, exhibited the highest growth inhibition across most cell lines, with GI₅₀ values in the micromolar range for many.[6]

Table 2: Comparative Anticancer Activity of 3-Aminopyridazine Derivatives

Compound IDMechanism of ActionTarget Cell Line(s)Activity MetricValueReference
A11 SMARCA2/4 DegraderMV-4-11, MOLM-13DC₅₀ (SMARCA2)3.0 nM[5]
A11 SMARCA2/4 DegraderMV-4-11, MOLM-13DC₅₀ (SMARCA4)4.0 nM[5]
9e AntiproliferativeNCI-60 PanelGI₅₀Micromolar range[6]
Cannabinoid Receptor 2 (CB2) Agonists: Targeting Inflammatory Pain

The versatility of the this compound scaffold extends to G-protein coupled receptors. A series of 3-amino-6-aryl-pyridazines were identified as potent and selective agonists of the CB2 receptor, a promising target for the treatment of inflammatory pain. The SAR study revealed that the nature of the aryl group at the 6-position was critical for achieving high efficacy and selectivity over the CB1 receptor.[7]

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has proven to be a remarkably versatile and privileged starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its ability to engage in key interactions with a diverse range of biological targets, has led to the development of potent kinase inhibitors, anticancer agents, and CB2 agonists. The comparative analysis presented in this guide highlights the critical role of systematic SAR exploration in unlocking the full potential of this remarkable heterocyclic core. As our understanding of disease biology deepens, it is certain that the this compound scaffold will continue to be a valuable tool in the arsenal of medicinal chemists, paving the way for the next generation of targeted therapies.

References

  • Application Notes and Protocols for Kinase Inhibitor Discovery Using Pyridazine-Based Scaffolds: A Case Study with Pon
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2)
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • The Evolving Landscape of 3-Aminopyridazine Research: A Technical Guide. Benchchem.
  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University.
  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. PubMed.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-Amino-6-bromopyridazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 3-Amino-6-halopyridazines in Synthesis

The 3-amino-6-halopyridazine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and advanced materials.[1][2][3] Its unique electronic structure and multiple points for diversification make it an invaluable building block, particularly in the fields of medicinal chemistry and agrochemicals.[4][5] 3-Amino-6-bromopyridazine has traditionally been a popular choice for palladium-catalyzed cross-coupling reactions. However, the selection of the halogen atom (chlorine, bromine, or iodine) is not a trivial decision and can significantly impact reaction efficiency, cost, and overall synthetic strategy.

This guide provides a comprehensive comparison of viable alternatives to this compound, focusing primarily on its chloro and iodo analogs. We will delve into their comparative performance in key synthetic transformations, supported by experimental data and validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.

PART 1: The Halogen's Influence - A Comparative Overview of 3-Amino-6-halopyridazines

The reactivity of the 6-halo substituent on the 3-aminopyridazine ring in palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl. This trend is a direct consequence of the bond dissociation energies and the ease of oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.

  • 3-Amino-6-chloropyridazine (CAS 5469-69-2): This analog is often the most cost-effective option.[5] Its increased stability can be advantageous for long-term storage. However, the strength of the C-Cl bond typically necessitates more forcing reaction conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[6][7] It serves as a crucial intermediate in the synthesis of pharmaceuticals for cancer and inflammatory diseases, as well as in herbicides and fungicides.[4]

  • This compound: This reagent represents a balance between reactivity and stability. The C-Br bond is more readily cleaved by palladium catalysts than the C-Cl bond, allowing for milder reaction conditions. It is a workhorse reagent for Suzuki-Miyaura and Buchwald-Hartwig aminations, though it can still be susceptible to catalyst inhibition by the basic amino and pyridazine nitrogens.[7]

  • 3-Amino-6-iodopyridazine (CAS 187973-60-0): The iodo analog is the most reactive of the series due to the weaker C-I bond.[8] This high reactivity allows for the use of a broader range of catalysts, often under very mild conditions and with lower catalyst loadings. However, this increased reactivity can come at the cost of higher price, lower stability, and a greater propensity for side reactions if not handled carefully.

The following diagram illustrates a decision-making workflow for selecting the appropriate 3-amino-6-halopyridazine based on key project parameters.

G start Project Start: Need 3-Aminopyridazine Scaffold cost Is Cost the Primary Driver? start->cost reactivity Is Mild Reactivity Critical? (Sensitive Substrates) cost->reactivity No chloro Select: 3-Amino-6-chloropyridazine (Plan for robust catalyst system) cost->chloro Yes speed Is Maximizing Reaction Rate Essential? reactivity->speed No iodo Select: 3-Amino-6-iodopyridazine (Ideal for mild conditions, higher cost) reactivity->iodo Yes bromo Select: This compound (Good balance of reactivity & cost) speed->bromo No speed->iodo Yes

Caption: Decision workflow for selecting the optimal 3-amino-6-halopyridazine.

PART 2: Performance in Palladium Cross-Coupling Reactions

The true test of these reagents lies in their performance in widely used synthetic transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable for C-C and C-N bond formation, respectively, in modern drug discovery.[9][10]

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for creating biaryl structures. The choice of halogen on the pyridazine ring directly dictates the required catalytic system. While 3-amino-6-iodopyridazine often couples efficiently with standard catalysts like Pd(PPh₃)₄, the less reactive chloro and bromo analogs typically require more sophisticated systems.[7]

The primary challenges with aminopyridine substrates include catalyst inhibition by the nitrogen lone pairs.[7] This can be mitigated by using bulky, electron-rich phosphine ligands or by temporarily protecting the amino group.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6][9] For 3-amino-6-halopyridazines, this reaction allows for the introduction of a second nitrogen substituent, creating valuable diaminopyridazine structures. Similar to the Suzuki coupling, reactivity is paramount. The use of specialized ligands and pre-catalysts, such as those based on RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, has proven effective for coupling even unprotected 3-halo-2-aminopyridines.[11]

The catalytic cycle for Suzuki-Miyaura coupling is depicted below, illustrating the critical oxidative addition step where the C-X bond is broken.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_complex Ar-Pd(II)L2-R transmetal->pd2_r_complex boronate R-B(OR)2 + Base boronate->transmetal reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 3-amino-6-halopyridazines with arylboronic acids, demonstrating the impact of the halogen and catalytic system.

EntryHalopyridazineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Amino-6-chloropyridazineArylboronic acidPd(0) catalystNa₂CO₃DME/Water-22-65[12]
23-Amino-6-bromopyridine (analog)Arylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/Water85-95-[7]
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSDioxane9078[11]
43-Iodo-2-aminopyridine (analog)Formyl derivativesCopper catalyst----[13]

Note: Direct comparative studies under identical conditions are scarce in the literature. This table compiles data from various sources to illustrate general trends.

PART 3: Experimental Corner - Validated Protocols

Adherence to a robust, self-validating protocol is critical for reproducibility. The following sections provide detailed methodologies for key transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

This protocol is adapted from methodologies reported for challenging Suzuki couplings of nitrogen-containing heterocycles.[7][12]

Rationale: The use of a palladium(0) catalyst and a carbonate base in a mixed aqueous solvent system is a standard starting point. Degassing is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[14]

Workflow Diagram:

Suzuki_Workflow A 1. Combine Reagents - Halopyridazine (1 eq) - Boronic Acid (1.2 eq) - Base (2 eq) B 2. Add Solvent (e.g., DME/Water) A->B C 3. Degas Mixture (Ar or N2 sparge for 15-20 min) B->C D 4. Add Catalyst (e.g., Pd(PPh3)4, 5 mol%) under inert atmosphere C->D E 5. Heat Reaction (e.g., 90°C) with stirring Monitor by TLC/LC-MS D->E F 6. Work-up & Purify - Aqueous extraction - Column chromatography E->F

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and condenser, combine 3-amino-6-chloropyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like boronic acid homocoupling.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the desired 3-amino-6-arylpyridazine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine (as a model)

This protocol is based on successful C-N couplings of challenging aminopyridine substrates.[11]

Rationale: The use of a bulky biaryl phosphine ligand (e.g., BrettPhos) as a pre-catalyst enhances catalytic activity and stability. A strong, non-nucleophilic base like LiHMDS is used to deprotonate the amine nucleophile without competing in the coupling reaction. Anhydrous conditions are essential.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the 3-bromo-2-aminopyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), the BrettPhos pre-catalyst (2-5 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent. Then, add a solution of LiHMDS (2.5 equiv., e.g., 1.0 M in THF) dropwise.

  • Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 90 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel chromatography.

PART 4: Expanding the Toolkit - Bioisosteric Alternatives

In medicinal chemistry, the concept of bioisosterism—replacing a functional group with another that retains similar biological activity—is a powerful strategy.[15] While direct halogen analogs are the most common alternatives, other heterocyclic scaffolds can be considered as bioisosteres for the aminopyridazine core to modulate properties like solubility, metabolism, and target engagement.[16][17]

For example, pyrimidine, pyrazine, or even imidazopyridine cores can sometimes replace the pyridazine ring.[16][18] The synthesis of these alternative scaffolds often relies on different synthetic strategies but can provide access to novel chemical space and intellectual property.

Conclusion

The choice of reagent is a critical decision in any synthetic campaign. While this compound offers a reliable balance of reactivity and cost, its alternatives provide strategic advantages for specific applications.

  • 3-Amino-6-chloropyridazine is the reagent of choice for large-scale syntheses where cost is a primary concern, provided a robust catalytic system is employed.

  • 3-Amino-6-iodopyridazine is ideal for situations requiring mild reaction conditions to accommodate sensitive functional groups, despite its higher cost.

By understanding the distinct reactivity profiles and practical considerations of these reagents, researchers can optimize their synthetic routes, improve yields, and accelerate the discovery and development of novel molecules.

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Vertex AI Search.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Google.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). Parasites & Vectors. [Link]
  • 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. (2022). Multiple Sclerosis Journal. [Link]
  • 4-Aminopyridine. Wikipedia. [Link]
  • The use of aminopyridines in neurological disorders. (2014). Therapeutic Advances in Neurological Disorders. [Link]
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2007). Bioorganic & Medicinal Chemistry. [Link]
  • Buchwald–Hartwig amin
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Folia Medica. [Link]
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. [Link]
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Tetrahedron Letters. [Link]
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2006). Organic & Biomolecular Chemistry. [Link]
  • Synthesis method of 3-amino-6-chloropyridazine.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2018). Yakugaku Zasshi. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). The Journal of Organic Chemistry. [Link]
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. (2020). ACS Medicinal Chemistry Letters. [Link]
  • 3-Amino-6-iodopyridazine. ChemBK. [Link]
  • Process for producing 3-amino-6-chloropyridazine.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-, 3-, and 4-Aminopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-, 3-, and 4-aminopyridine isomers in palladium-catalyzed cross-coupling reactions. The position of the amino group on the pyridine ring profoundly influences the molecule's electronic properties, basicity, and coordination behavior, leading to distinct reactivity profiles. Understanding these differences is paramount for designing efficient synthetic routes and developing novel pyridine-based molecules in the pharmaceutical and materials science sectors.

The Underlying Chemistry: Why Isomer Position is Critical

The reactivity of an aminopyridine in a cross-coupling reaction is not arbitrary; it is governed by a delicate interplay of electronic effects, steric hindrance, and the molecule's interaction with the metal catalyst.

Electronic Effects: A Tale of Two Nitrogens

The reactivity of halo-aminopyridines in the crucial oxidative addition step of a cross-coupling cycle is dictated by the electron density at the carbon-halogen bond. The pyridine ring nitrogen is inherently electron-withdrawing (-I effect), making the ring π-deficient, particularly at the C2, C4, and C6 positions.[1][2] This generally makes halides at these positions more reactive towards oxidative addition by a Pd(0) catalyst.

The exocyclic amino group, however, is a strong electron-donating group through resonance (+R effect), which counteracts the ring's electron deficiency. The position of this amino group determines where it directs electron density, creating a unique electronic environment for each isomer:

  • 4-Aminopyridine: The amino group is in the para position relative to the ring nitrogen. Its strong +R effect significantly increases electron density on the ring nitrogen, making 4-aminopyridine the most basic of the three isomers.[3][4] This heightened basicity can, however, lead to catalyst inhibition.

  • 2-Aminopyridine: The amino group is ortho to the ring nitrogen. It also donates electron density to the ring, increasing basicity compared to pyridine, but to a lesser extent than the 4-isomer due to the proximity of the two nitrogen atoms.[4] This isomer is also prone to forming stable chelate complexes with the metal catalyst, which can sequester the catalyst and impede turnover.[5]

  • 3-Aminopyridine: The amino group is meta to the ring nitrogen. The resonance donation from the amino group does not extend to the ring nitrogen, resulting in the lowest basicity of the three isomers.[3][4] This often translates to the lowest level of catalyst inhibition.

Basicity and Catalyst Inhibition: The Pyridine's Double-Edged Sword

The Lewis basic lone pair on the pyridine ring nitrogen is a notorious culprit in the deactivation of palladium catalysts.[6][7] This coordination can displace the essential phosphine ligands from the palladium center, leading to inactive catalyst species and sluggish or failed reactions.[6][8] The basicity, quantified by the pKa of the conjugate acid, directly correlates with the potential for catalyst inhibition.

Table 1: Physicochemical Properties Governing Aminopyridine Reactivity

Parameter2-Aminopyridine3-Aminopyridine4-AminopyridineData Source(s)
pKa (Conjugate Acid)6.866.09.17[3]
Predicted Relative BasicityModerateLowHigh[3]
Potential for Catalyst InhibitionHighLowVery HighInferred from pKa
Predicted Reactivity in EASModerate (at C5)Low (at C2/C4)High (at C3/C5)[3]

As the data clearly indicates, the reactivity order does not follow a simple trend and is highly dependent on the specific reaction. 4-Aminopyridine's high basicity makes it a potent catalyst inhibitor, while the low basicity of 3-aminopyridine often makes it a more reliable substrate. 2-Aminopyridine presents a moderate challenge, with both basicity and chelation contributing to potential issues.[5][8]

Performance in Key Cross-Coupling Reactions

The theoretical principles outlined above manifest in tangible differences in reactivity across the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a cornerstone of modern synthesis. However, its success with aminopyridine substrates is highly isomer-dependent.

  • Reactivity Order (as the halide partner): 3- > 2- > 4-halo-aminopyridine

  • 3-Halo-aminopyridines: These are often the most well-behaved substrates. The lower basicity of the 3-amino isomer minimizes catalyst inhibition, leading to more reliable and higher-yielding reactions.[9][10]

  • 2-Halo-aminopyridines: These substrates can be challenging. The proximity of the amino and halo groups to the ring nitrogen can lead to catalyst inhibition and chelation.[7] However, the C2 position is electronically activated for oxidative addition, which can sometimes counteract these negative effects.[2] Success often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can outcompete the pyridine nitrogen for coordination to the palladium center.[8][11]

  • 4-Halo-aminopyridines: The high basicity of the 4-amino isomer presents a significant challenge for catalyst activity. While the C4 position is electronically activated, catalyst poisoning is often the overriding factor, leading to low conversion rates.[12]

Buchwald-Hartwig Amination

For C-N bond formation, the role of the aminopyridine must be considered: is it the electrophile (halo-aminopyridine) or the nucleophile (amine coupling partner)?

  • As the Electrophile (Halo-aminopyridine): The reactivity trends mirror those of the Suzuki-Miyaura coupling. The inherent reactivity of the C-X bond (governed by position) is modulated by the isomer's inhibitory potential. Again, 3-halo-aminopyridines tend to be the most reliable substrates.[13]

  • As the Nucleophile (Amine Coupling Partner): Here, the nucleophilicity of the exocyclic amino group is the key determinant. This property is influenced by the electron-donating ability of the pyridine ring at that position.

    • Reactivity Order (as the amine partner): 4- > 2- > 3-aminopyridine

    • The reactivity generally follows the electron density on the exocyclic amine, which is highest for the 4-isomer and lowest for the 3-isomer.[3]

Sonogashira Coupling

This reaction couples a terminal alkyne with an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]

  • Reactivity Order (as the halide partner): 3- > 2- > 4-halo-aminopyridine

  • The trends are similar to the Suzuki coupling. The basic aminopyridine can coordinate to both the palladium and copper catalysts, disrupting the catalytic cycles. The 3-isomer is generally the most successful substrate due to its lower basicity.[16][17] For the more basic 2- and 4-isomers, careful optimization of the catalyst, ligand, and base is crucial for achieving good yields.

Experimental Protocols and Workflow Optimization

Theoretical understanding must be paired with robust, practical methodology. The following protocol provides a validated starting point for a Suzuki-Miyaura coupling, a common and often challenging transformation for this substrate class.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-aminopyridine

This protocol is adapted from established methods for challenging heterocyclic couplings and is a good starting point for optimization.[9][11][18]

Materials:

  • Chloro-aminopyridine isomer (e.g., 5-Amino-2-chloropyridine) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane to prepare a catalyst pre-mixture.

  • Reagent Addition: Add the catalyst solution to the Schlenk flask containing the reagents. Follow this by adding a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Catalytic Cycle and Optimization Workflow

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) inhibition Inhibition by Aminopyridine pd0->inhibition Coordination transmetal Ar-Pd(II)(L)₂-Ar' pd_complex->transmetal Transmetalation (Ar'B(OH)₂) pd_complex->inhibition product_complex Ar-Ar'-Pd(II)L₂ transmetal->product_complex Isomerization product_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle and points of catalyst inhibition by aminopyridines.

Optimization_Workflow start Start: Low Yield with Aminopyridine Substrate check_isomer Identify Isomer (2-, 3-, or 4-) start->check_isomer isomer24 High Basicity/Chelation Risk (2- or 4-isomer) check_isomer->isomer24 2- or 4- isomer3 Low Basicity (3-isomer) check_isomer->isomer3 3- ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) isomer24->ligand temp Optimize Temperature (Lower if decomposition, higher if slow) isomer3->temp base Screen Weaker Bases (e.g., K₂CO₃ vs K₃PO₄) ligand->base base->temp recheck Re-evaluate Yield temp->recheck success Successful Coupling recheck->success High fail Consider Alternative Strategy (e.g., protecting group) recheck->fail Low

Caption: A logical workflow for troubleshooting aminopyridine cross-coupling reactions.

Conclusion and Forward Outlook

The positional isomerism of aminopyridines is a critical factor governing their reactivity in palladium-catalyzed cross-coupling reactions. A clear hierarchy emerges based on the substrate's propensity for catalyst inhibition:

  • 4-Aminopyridine: The most basic and generally most challenging substrate due to strong catalyst inhibition.

  • 2-Aminopyridine: Presents moderate difficulty, with both catalyst inhibition and potential chelation being key concerns.

  • 3-Aminopyridine: The least basic and typically the most reliable and reactive isomer in cross-coupling reactions.

Success in coupling the more challenging 2- and 4-isomers is achievable but requires careful consideration of the reaction parameters. The use of modern, sterically hindered, and electron-rich phosphine ligands is often essential to mitigate catalyst deactivation and achieve high yields. This guide provides the foundational knowledge and practical starting points for researchers to navigate the nuanced reactivity of these vital heterocyclic building blocks.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
  • BenchChem. (n.d.). Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14).
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
  • Shen, Q., Guo, F., & Hartwig, J. F. (n.d.). Aryl/Hetaryl–Amine Coupling with Hetaryl Electrophiles. In Science of Synthesis: Cross Coupling and Heck-Type Reactions 2.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (n.d.). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017, January 27).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Amino-6-bromopyridazine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of safe laboratory practice.

Part 1: Core Safety Directives & Hazard Identification

Before any disposal process begins, a thorough understanding of the compound's inherent risks is essential. This compound, like many substituted pyridines and pyridazines, presents specific hazards that dictate handling and disposal requirements.

Hazard Profile

This compound is a combustible solid that is classified as an irritant and may have further toxicological properties characteristic of aminopyridine derivatives.[1][2][3] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[4] Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[2][5] Aminopyridines as a class are known for their toxicity, with potential effects on the central nervous system.[1][4][6]

Table 1: GHS Hazard Classification for this compound & Related Compounds

Hazard Class GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation [2][3]
Eye Irritation H319 Causes serious eye irritation [2][3]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation [2][3]

| Acute Toxicity, Oral (Class Characteristic) | H300/H302 | Fatal or Harmful if swallowed |[1][3][7] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure. The selection of specific PPE is a direct response to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][9] A face shield should be worn in situations with a higher risk of splashing or dust generation. This prevents contact with the mucous membranes of the eyes, which are particularly sensitive to irritants.[1]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required.[1][7] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.[10] Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Respiratory Protection: All handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to control dust and vapor inhalation.[1][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9][11]

Part 2: The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound. This classification is critical and dictates the entire disposal pathway.

Step 1: Waste Classification and Segregation

Causality: this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound .[12][13] Hazardous waste regulations, such as those from the EPA, mandate the segregation of halogenated and non-halogenated organic wastes.[12][14] This is because the incineration technologies and flue gas scrubbing required to safely destroy halogenated compounds (which can produce acidic gases like HBr) are different from those for non-halogenated wastes.[5][14]

Procedure:

  • Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated solutions, and solid labware (e.g., pipette tips, contaminated filter paper, gloves).

  • Designate a specific waste container solely for halogenated organic waste .

  • Crucially, do not mix this waste with non-halogenated organic solvents (like acetone, hexanes, methanol), aqueous waste, acids, or bases.[10][12] Incompatible mixtures can lead to dangerous chemical reactions or complicate the final disposal process.

Step 2: Waste Collection and Container Management

Causality: Proper containment is essential to prevent leaks, spills, and atmospheric release during temporary storage. The container must be chemically compatible to avoid degradation and ensure its integrity.

Procedure:

  • Select a leak-proof, chemically compatible container with a secure, screw-top lid.[7][10] High-density polyethylene (HDPE) carboys are a common standard.

  • Keep the container closed at all times except when adding waste.[1][15] This minimizes the release of vapors into the laboratory environment.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Labeling the Hazardous Waste Container

Causality: Accurate and clear labeling is a legal requirement and a critical safety communication tool. It informs personnel of the container's contents and associated hazards and is required for the final disposal manifest.

Procedure:

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[10]

  • The label must include:

    • The words "Hazardous Waste" .[7]

    • The full, unabbreviated chemical name: "this compound" . List all other components of the waste mixture as well.

    • The approximate percentages of each component.

    • The appropriate GHS hazard pictograms (e.g., Irritant, Health Hazard).[7]

    • The date of accumulation.

Step 4: Temporary Storage in the Laboratory

Causality: Designated satellite accumulation areas ensure that hazardous waste is stored safely and does not pose a risk to daily laboratory operations.

Procedure:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • This area must be a cool, dry, and well-ventilated space, away from heat sources, direct sunlight, and ignition sources.[16][17]

  • Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10]

Step 5: Arranging for Final Disposal

Causality: this compound is considered a hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[1][18] The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration in a licensed facility.[14][18]

Procedure:

  • Do not attempt to dispose of this chemical via standard trash or by pouring it down the drain.[1]

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]

  • Follow their specific procedures for scheduling a waste pickup.

Part 3: Emergency Procedures – Spill & Exposure Management

Small Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[16][17]

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or dry earth).[10][19]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][15] Avoid generating dust.[8]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

First Aid for Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Part 4: Workflow Visualization

The following diagram outlines the logical flow for the proper disposal of this compound waste.

G start Waste Generation (this compound) classify Classify Waste: Is it a Halogenated Organic? start->classify segregate Segregate into Halogenated Waste Stream classify->segregate Yes container Collect in Labeled, Sealed, Compatible Container segregate->container no_mix Do NOT Mix with: - Non-Halogenated Organics - Aqueous Waste - Acids/Bases segregate->no_mix storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup end Final Disposal via High-Temp Incineration pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The proper management and disposal of this compound are non-negotiable aspects of responsible chemical research. By understanding the hazards, adhering to the principles of waste segregation, and following a structured disposal protocol, we can ensure a safe working environment and safeguard our ecosystem. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for this compound.

References

  • BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97%.
  • Fisher Scientific. (2025). Safety Data Sheet - Pyridine.
  • AccelaChem. (n.d.). 13534-97-9, 3-Amino-6-bromopyridine.
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-Amino Pyridine.
  • University of California, Riverside. (n.d.). Hazardous Waste Segregation.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-Amino Pyridine.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • American Elements. (n.d.). 3-Amino-6-bromopyridine.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Apollo Scientific. (n.d.). 3-Amino-6-methoxypyridazine Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2016). 3-Amino-6-methoxypyridazine Safety Data Sheet.
  • LookChem. (n.d.). 3-Amino-6-bromopyridine.
  • Centers for Disease Control and Prevention (CDC). (n.d.). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE.
  • Biosynth. (n.d.). 3-Bromopyridazine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 2-Aminopyridine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 3-AMINOPYRIDINE.
  • ECHEMI. (n.d.). 2-Amino-6-bromopyridine SDS.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-6-bromopyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Amino-6-bromopyridazine, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural guide that explains the causality behind each safety measure, ensuring every protocol is a self-validating system for laboratory safety.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust safety protocol. This compound is not benign, and its hazard profile dictates the required layers of protection. According to the Globally Harmonized System (GHS) classifications, this compound presents multiple health risks.[1]

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] This means that even small exposures through these routes can cause significant adverse health effects.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1] Direct contact can lead to redness, inflammation, and potential damage to sensitive tissues.

  • Respiratory Irritation: Inhalation of the solid dust or powder may cause respiratory irritation, affecting the throat and lungs.[1]

These classifications are the scientific basis for the stringent controls and PPE recommendations that follow. Each piece of equipment is selected to create a barrier against these specific, identified routes of exposure.

The Hierarchy of Controls: A Proactive Safety Framework

While PPE is essential, it is the final line of defense. A comprehensive safety plan incorporates the hierarchy of controls, which prioritizes more effective, proactive measures.

  • Engineering Controls: These are the most effective physical measures to isolate personnel from the hazard. For this compound, the primary engineering control is a properly functioning and certified chemical fume hood .[2][3][4] All manipulations of the solid compound that could generate dust must be performed within a fume hood. Additionally, eyewash stations and safety showers must be readily accessible and tested regularly.[3][5][6]

  • Administrative Controls: These are work practices and procedures that reduce the risk. This includes developing detailed Standard Operating Procedures (SOPs) for handling this chemical, providing thorough training for all personnel, and enforcing strict hygiene practices.[4] Never eat, drink, or smoke in the laboratory.[4][7]

  • Personal Protective Equipment (PPE): PPE is used in conjunction with the controls above to protect the user from exposure. The following sections detail the specific PPE requirements.

Core PPE Protocol for this compound

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for common laboratory activities involving this compound.

Laboratory Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or Neoprene GlovesStandard Lab CoatNot typically required if container is sealed
Weighing/Handling Solid Chemical safety gogglesNitrile or Neoprene GlovesFully-buttoned Lab CoatRequired (N95 minimum, inside a fume hood)
Preparing Solutions Chemical safety goggles and/or face shieldNitrile or Neoprene GlovesChemical-resistant Lab Coat or ApronWork exclusively within a chemical fume hood
Running Reactions & Workup Chemical safety goggles and/or face shieldNitrile or Neoprene GlovesChemical-resistant Lab Coat or ApronWork exclusively within a chemical fume hood
Waste Disposal Chemical safety gogglesNitrile or Neoprene GlovesChemical-resistant Lab Coat or ApronWork exclusively within a chemical fume hood
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[5][8][9] For tasks with a higher splash risk, such as preparing solutions or performing liquid transfers, chemical safety goggles are mandatory.[2]

  • Hand Protection : Wear chemical-resistant gloves.[5] Nitrile or neoprene gloves are recommended for handling pyridazine compounds.[2] Always inspect gloves for tears or punctures before use.[8] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of contaminated gloves as hazardous waste.[4][8]

  • Skin and Body Protection : A fully-buttoned lab coat should be worn at all times.[2] For larger quantities or tasks with a significant splash potential, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection : All work that may generate dust, such as weighing the solid, must be conducted inside a chemical fume hood to minimize inhalation risk.[2][10] If a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator is necessary. For nuisance dust, a type N95 (US) or P1 (EU EN 143) particle respirator is recommended.[4][9]

Procedural Guidance: From Setup to Cleanup

A disciplined workflow is crucial for safety. The following steps and diagram outline a self-validating process for handling this compound.

Pre-Operational Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Gather all necessary PPE and inspect it for defects.

  • Review the Safety Data Sheet (SDS) for this compound.

  • Prepare and label all necessary equipment and waste containers in advance.

Step-by-Step Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Review SDS & Assess Risks Gather_PPE 2. Gather & Inspect Required PPE Risk_Assessment->Gather_PPE Prep_Workspace 3. Prepare Fume Hood & Emergency Equipment Gather_PPE->Prep_Workspace Don_PPE 4. Don PPE (Correct Sequence) Prep_Workspace->Don_PPE Handle_Chemical 5. Handle Chemical (Inside Fume Hood) Don_PPE->Handle_Chemical Decontaminate 6. Decontaminate Workspace & Equipment Handle_Chemical->Decontaminate Doff_PPE 7. Doff PPE (Correct Sequence) Decontaminate->Doff_PPE Waste_Disposal 8. Segregate & Dispose of Hazardous Waste Doff_PPE->Waste_Disposal Hygiene 9. Wash Hands Thoroughly Waste_Disposal->Hygiene

Caption: Workflow for the safe handling of this compound.

Decontamination and Disposal
  • Chemical Waste : All excess this compound and contaminated materials must be collected in a clearly labeled, sealed container for hazardous waste.[9] Contact a licensed professional waste disposal service for pickup and disposal.[9][11] Never pour chemical waste down the drain.[10]

  • Contaminated PPE : Disposable items like gloves and bench paper should be placed in the solid hazardous waste container. Contaminated lab coats must be professionally laundered; do not take them home.[12]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, removing contact lenses if present and easy to do.[5][13] Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[7]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5][6] If you feel unwell, call a poison center or doctor.

  • Ingestion : Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[13][14]

  • Spill : Evacuate the immediate area. Wearing full PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[9][12]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779. PubChem. [Link]
  • 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem. [Link]
  • Standard Operating Procedure for Pyridine.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-bromopyridazine
Reactant of Route 2
Reactant of Route 2
3-Amino-6-bromopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.